molecular formula C9H13NO5S B1442871 2,3,4-Trimethoxybenzene-1-sulfonamide CAS No. 860514-43-8

2,3,4-Trimethoxybenzene-1-sulfonamide

Cat. No.: B1442871
CAS No.: 860514-43-8
M. Wt: 247.27 g/mol
InChI Key: GOPREVNNVUSFEB-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxybenzene-1-sulfonamide is a useful research compound. Its molecular formula is C9H13NO5S and its molecular weight is 247.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2,3,4-trimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5S/c1-13-6-4-5-7(16(10,11)12)9(15-3)8(6)14-2/h4-5H,1-3H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPREVNNVUSFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,3,4-Trimethoxybenzene-1-sulfonamide CAS number and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,3,4-Trimethoxybenzene-1-sulfonamide

Introduction

2,3,4-Trimethoxybenzene-1-sulfonamide is a distinct organic compound featuring a sulfonamide group attached to a trimethoxy-substituted benzene ring. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide range of therapeutic agents, famously known as "sulfa drugs".[1][2][3] These compounds were among the first antimicrobial agents to be widely used and continue to be vital in the development of various pharmaceuticals due to their diverse biological activities.[1][2][4] The sulfonamide scaffold is recognized for its ability to mimic peptide bonds and engage in critical hydrogen bonding with biological targets.[5]

The trimethoxybenzene moiety, specifically the 2,3,4-substitution pattern, is also of significant pharmacological interest. This structural motif is found in trimetazidine, a well-established anti-ischemic drug used primarily for the treatment of angina pectoris.[6][7] The combination of these two pharmacologically significant scaffolds in a single molecule makes 2,3,4-Trimethoxybenzene-1-sulfonamide a compound of considerable interest for researchers in drug discovery and development. Its properties suggest potential applications in areas where both sulfonamide and trimetazidine-like activities could be beneficial.

This guide provides a comprehensive technical overview of 2,3,4-Trimethoxybenzene-1-sulfonamide, including its physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, potential applications grounded in the established pharmacology of its constituent moieties, and essential safety information.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME).[5] The key identifiers and properties for 2,3,4-Trimethoxybenzene-1-sulfonamide are summarized below.

PropertyValueSource(s)
CAS Number 860514-43-8[8][9][10]
Molecular Formula C9H13NO5S[9]
Molecular Weight 247.27 g/mol [10]
IUPAC Name 2,3,4-trimethoxybenzenesulfonamideN/A
Purity (Commercially) Typically ≥95%[9][10]
Physical State Solid (predicted)N/A
Solubility Insoluble in water (predicted). Soluble in organic solvents like dichloromethane, methanol.[6][11]
Melting Point Not explicitly reported. Related sulfonamides exhibit a wide range of melting points.N/A

Note: Experimental data for properties such as melting point and precise solubility are not widely available in the public domain for this specific isomer. Properties are inferred from related structures and general chemical principles.

Synthesis and Characterization

The classical and most direct method for synthesizing primary sulfonamides involves the reaction of a sulfonyl chloride with ammonia or a protected ammonia equivalent.[12] A logical and efficient synthetic route to 2,3,4-Trimethoxybenzene-1-sulfonamide would, therefore, start from the corresponding substituted benzene, 1,2,3-trimethoxybenzene.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

  • Chlorosulfonation: 1,2,3-trimethoxybenzene is reacted with chlorosulfonic acid. The electron-donating nature of the methoxy groups activates the aromatic ring towards electrophilic substitution, directing the sulfonyl chloride group to an available position.

  • Amination: The resulting 2,3,4-trimethoxybenzene-1-sulfonyl chloride intermediate is then reacted with an ammonia source (e.g., aqueous ammonia) to displace the chloride and form the final primary sulfonamide product.

G A 1,2,3-Trimethoxybenzene (Starting Material) B 2,3,4-Trimethoxybenzene-1- sulfonyl Chloride (Intermediate) A->B  Step 1: Chlorosulfonation  (e.g., ClSO3H) C 2,3,4-Trimethoxybenzene-1- sulfonamide (Final Product) B->C  Step 2: Amination  (e.g., NH4OH)

Proposed two-step synthesis of the target compound.
Characterization

The structural integrity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy would confirm the arrangement of protons and carbons, including the characteristic shifts for the aromatic protons and the methoxy groups.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to verify the exact molecular weight and elemental composition of the compound.[7]

  • Infrared (IR) Spectroscopy: FT-IR analysis would identify the key functional groups, particularly the characteristic stretching frequencies of the S=O and N-H bonds in the sulfonamide moiety.

Applications in Research and Drug Development

While specific biological data for 2,3,4-Trimethoxybenzene-1-sulfonamide is not extensively published, its potential can be inferred from the well-documented activities of its core structures.

The Sulfonamide Pharmacophore

The sulfonamide group is a privileged scaffold in drug design, exhibiting a vast range of biological activities.[1][2] Beyond its foundational role in antibacterial therapy, where it acts as a competitive inhibitor of dihydropteroate synthase to block folic acid synthesis in bacteria, the sulfonamide moiety is present in drugs with various other mechanisms.[4][6] These include:

  • Anticancer Agents: As inhibitors of enzymes like carbonic anhydrase or protein kinases.[2][5]

  • Anti-inflammatory Drugs: Celecoxib, a selective COX-2 inhibitor, is a prominent example.[3]

  • Antiviral and Antifungal Agents .[1]

  • Diuretics and Antidiabetic Drugs .[2]

The 2,3,4-Trimethoxybenzyl Moiety

This part of the molecule is structurally related to trimetazidine, an anti-ischemic agent that works by inhibiting mitochondrial fatty acid β-oxidation.[6] This action shifts energy metabolism towards glucose oxidation, which is more efficient under ischemic conditions, thereby protecting cells from damage.[6]

Hypothesized Mechanism of Action

Combining these two moieties could lead to hybrid molecules with novel or synergistic therapeutic effects.[6] For instance, a molecule like 2,3,4-Trimethoxybenzene-1-sulfonamide could be investigated as an enzyme inhibitor, a common mechanism for sulfonamide-based drugs.[5] The sulfonamide group can act as a transition-state analog, binding tightly within an enzyme's active site.

G sub Substrate enz Active Site Enzyme sub->enz:f0 Binds prod Product enz->prod Catalyzes inhibitor Sulfonamide Inhibitor inhibitor->enz:f0 Blocks Active Site

Generic enzyme inhibition by a sulfonamide compound.

Experimental Protocol: A Proposed Synthesis

Disclaimer: This protocol is a representative, hypothetical procedure based on established chemical principles for the synthesis of aryl sulfonamides. It must be adapted and optimized under controlled laboratory conditions by qualified personnel.

Step 1: Synthesis of 2,3,4-Trimethoxybenzene-1-sulfonyl Chloride
  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), add 1,2,3-trimethoxybenzene (1.0 eq) to a suitable anhydrous solvent such as dichloromethane.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reagent Addition: Slowly add chlorosulfonic acid (1.1 eq) dropwise via the dropping funnel over 30-45 minutes. Maintain the temperature below 5°C throughout the addition. Causality: Slow, cooled addition is critical to control the highly exothermic reaction and prevent unwanted side reactions.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate or can be extracted with an organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer sequentially with cold water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude sulfonyl chloride intermediate.

Step 2: Synthesis of 2,3,4-Trimethoxybenzene-1-sulfonamide
  • Preparation: Dissolve the crude 2,3,4-trimethoxybenzene-1-sulfonyl chloride from Step 1 in a minimal amount of a suitable solvent like acetone or THF.

  • Amination: Add this solution dropwise to a stirred, ice-cooled concentrated solution of aqueous ammonia (a large excess, e.g., 10-20 eq). Causality: A large excess of ammonia drives the reaction to completion and neutralizes the HCl byproduct.

  • Reaction: Stir the mixture vigorously at 0°C for 1 hour and then at room temperature overnight.

  • Isolation: The sulfonamide product will often precipitate from the reaction mixture. If not, reduce the volume of the solvent under vacuum.

  • Purification: Collect the solid product by filtration. Wash the solid with cold water to remove any remaining ammonium salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure 2,3,4-Trimethoxybenzene-1-sulfonamide.

Safety and Handling

Disclaimer: This section provides general safety guidance. A comprehensive Safety Data Sheet (SDS) for this specific compound should be consulted. The hazard information is extrapolated from data on the related isomer, 2,4,6-Trimethoxybenzene-1-sulfonamide, and general chemical safety principles.[13]

  • GHS Hazard Statements (Predicted):

    • H302: Harmful if swallowed.[13]

    • H315: Causes skin irritation.[13]

    • H319: Causes serious eye irritation.[13]

    • H335: May cause respiratory irritation.[13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Use chemical safety goggles or a face shield.[14][15]

    • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.[14][15]

    • Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood.[14] If dusts are generated, a NIOSH-approved particulate respirator may be necessary.[14]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[14][15]

    • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[14]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[15]

    • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[14]

  • Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][15] Store away from strong oxidizing agents.

References

  • BLD Pharm. (n.d.). 860514-43-8|2,3,4-Trimethoxybenzene-1-sulfonamide.
  • Thoreauchem. (n.d.). 2,3,4-trimethoxybenzene-1-sulfonamide-860514-43-8.
  • Ivanov, I., Manolov, S., Bojilov, D., Dimitrova, D., & Nedialkov, P. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). 2,3,4-Trimethoxybenzene-1-sulfonamide - CAS:860514-43-8.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - Benzene.
  • PubChem. (n.d.). 2,4,6-Trimethoxybenzene-1-sulfonamide.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet - 6,2´,4´-Trimethoxyflavone.
  • TCI Chemicals. (n.d.). Safety Data Sheet - 3-Methoxycatechol.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet - 1,2,3-Trimethoxybenzene.
  • ResearchGate. (2024, September 5). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
  • Sami Publishing Company. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • BenchChem. (2025). An In-depth Technical Guide on the Physicochemical Properties of N-(3,4-dimethoxyphenyl)benzenesulfonamide and Its Analogs.
  • Bisharat, et al. (2025, April 23). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • PubChemLite. (n.d.). 2,4,6-trimethoxybenzene-1-sulfonamide (C9H13NO5S).
  • Google Patents. (n.d.). RU2234492C1 - Method for preparing 2,3,4-trimethoxybenzaldehyde.
  • ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation.
  • Ommega Publishers. (n.d.). Physical, Thermal and Spectral Properties of Biofield Treated 1,2,3-Trimethoxybenzene.
  • ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
  • SciSpace. (n.d.). Antimicrobial sulfonamide drugs.
  • FooDB. (2010, April 8). Showing Compound 1,2,3-Trimethoxybenzene (FDB011683).

Sources

Biological Activity of Trimethoxybenzene Sulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4,5-trimethoxybenzene (TMB) scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its ability to mimic the A-ring of colchicine and combretastatin A-4 (CA-4), thereby inhibiting tubulin polymerization. However, the clinical translation of CA-4 analogs has been hampered by poor aqueous solubility and metabolic instability (cis-trans isomerization).

The incorporation of a sulfonamide moiety (


) into the TMB scaffold addresses these limitations. This guide analyzes the biological activity of trimethoxybenzene sulfonamide derivatives , focusing on their dual mechanism of action: microtubule destabilization  and carbonic anhydrase (CA) inhibition . This dual-targeting capability positions these derivatives as potent candidates for treating multidrug-resistant (MDR) cancers and hypoxic tumors.

Pharmacophore Analysis & Rational Design

The therapeutic efficacy of TMB sulfonamides stems from the synergistic combination of two distinct pharmacophores.

The Trimethoxybenzene (TMB) Core
  • Role: Acts as the "anchor" for the colchicine-binding site (CBS) on

    
    -tubulin.
    
  • Interaction: The three methoxy groups participate in critical hydrophobic and van der Waals interactions with residues (e.g., Cys241, Leu248, Ala250) within the hydrophobic pocket of tubulin.

  • Constraint: Maintenance of the 3,4,5-substitution pattern is often critical; removal or alteration (e.g., to 3,4-dimethoxy) frequently results in a loss of potency.

The Sulfonamide Linker
  • Bioavailability: Replaces the unstable olefinic bridge of combretastatins, preventing cis-trans isomerization and significantly improving water solubility.

  • H-Bonding: The oxygen atoms of the sulfonyl group and the NH hydrogen act as hydrogen bond acceptors and donors, respectively, facilitating interactions with polar residues (e.g., Thr179, Asn258) in the tubulin active site.

  • Secondary Target: The sulfonamide group (

    
    ) is the classic zinc-binding group (ZBG) for Carbonic Anhydrases (CAs), allowing for the design of dual-action inhibitors targeting hypoxic tumor environments.
    

Structure-Activity Relationship (SAR)[1]

The biological activity of these derivatives is highly sensitive to substitutions on the sulfonamide nitrogen (Ring B).

SAR_Analysis Core 3,4,5-Trimethoxybenzene (Ring A) Linker Sulfonamide Linker (-SO2NH-) Core->Linker Essential for CBS Hydrophobic Pocket SAR_A Strict Requirement: 3,4,5-OMe pattern optimal. Bulky groups reduce potency. Core->SAR_A RingB Variable Ring B (Aryl/Heteroaryl) Linker->RingB H-Bonding & Solubility SAR_L Bioisostere for olefin. Prevents isomerization. Zinc-binding (CA inhibition). Linker->SAR_L SAR_B Critical for Selectivity: - Indoles/Benzofurans: High Tubulin affinity - Heterocycles: Improved CA selectivity - Bulky substituents: Steric clash risk RingB->SAR_B

Caption: SAR analysis of TMB sulfonamides highlighting the distinct roles of the A-ring, linker, and B-ring.

Key SAR Findings:
  • N-Alkylation: Generally reduces potency compared to N-aryl or N-heteroaryl derivatives due to the loss of

    
     stacking interactions in the CBS.
    
  • Heterocyclic Ring B: Introduction of indole, benzofuran, or naphthalene moieties at the sulfonamide nitrogen often enhances antiproliferative activity (IC

    
     nM) by mimicking the B-ring of colchicine.
    
  • Electron-Donating Groups (EDGs): Substituents like

    
     or 
    
    
    
    on Ring B can enhance potency, whereas strong electron-withdrawing groups (EWGs) may diminish activity unless they target specific residues.

Mechanisms of Action[3][4][5][6][7]

Primary Mechanism: Tubulin Polymerization Inhibition

These derivatives bind to the colchicine site at the interface of


- and 

-tubulin dimers. This binding prevents the curved-to-straight conformational change required for microtubule assembly.
  • Consequence: The cell is unable to form the mitotic spindle.

  • Outcome: Cell cycle arrest at the G2/M phase, leading to mitotic catastrophe and apoptosis (caspase-dependent).

Secondary Mechanism: Carbonic Anhydrase Inhibition

Tumor cells in hypoxic environments overexpress Carbonic Anhydrase IX (CA IX) and XII (CA XII) to regulate pH. Sulfonamide derivatives can inhibit these isoforms.[1][2][3][4][5][6]

  • Selectivity: The TMB tail can be tuned to clash with the narrower active sites of cytosolic CAs (hCA I/II) while fitting into the larger active sites of tumor-associated CAs (hCA IX/XII), reducing off-target side effects.

Mechanism_Action Compound TMB Sulfonamide Derivative Tubulin Tubulin Heterodimer (Colchicine Site) Compound->Tubulin Binds CA Carbonic Anhydrase (IX/XII) Compound->CA Inhibits Polymerization Inhibition of Microtubule Assembly Tubulin->Polymerization pH_Reg Disruption of pH Regulation CA->pH_Reg Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Acidosis Intracellular Acidosis pH_Reg->Acidosis Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Acidosis->Apoptosis

Caption: Dual mechanism of action targeting microtubule dynamics and tumor pH regulation.

Experimental Protocols

General Synthesis Workflow

The synthesis typically involves the nucleophilic attack of an amine on 3,4,5-trimethoxybenzenesulfonyl chloride.

Protocol:

  • Reagents: 3,4,5-trimethoxybenzenesulfonyl chloride (1.0 eq), Appropriate Amine (1.1 eq), Pyridine or Triethylamine (1.5 eq).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the amine in dry solvent under

      
       atmosphere.
      
    • Cool to

      
      .
      
    • Add base (pyridine/TEA).

    • Add sulfonyl chloride dropwise.

    • Stir at RT for 4–12 hours (monitor via TLC).

  • Workup: Wash with 1N HCl (to remove excess base), then brine. Dry over

    
    , concentrate, and recrystallize (often from EtOH).
    
Tubulin Polymerization Assay (In Vitro)

This assay validates the direct interaction between the ligand and purified tubulin.

Materials:

  • Purified bovine brain tubulin (>99%).

  • GTP (Guanoisine triphosphate).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM

    
    , 0.5 mM EGTA.
    

Step-by-Step:

  • Preparation: Dilute tubulin to 3 mg/mL in cold buffer containing 1 mM GTP.

  • Incubation: Add test compound (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10

    
    ). Keep DMSO concentration < 1%.[7]
    
  • Measurement: Transfer to a pre-warmed (

    
    ) 96-well plate.
    
  • Detection: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a spectrophotometer.

  • Analysis: Polymerized microtubules scatter light. A reduction in

    
     or final absorbance compared to control indicates inhibition.
    
Cell Viability Assay (MTT)

Purpose: Determine IC


 values against cancer cell lines (e.g., MCF-7, HeLa, A549).

Step-by-Step:

  • Seed cells (

    
     cells/well) in 96-well plates; incubate 24h.
    
  • Treat with serial dilutions of the derivative for 48–72h.

  • Add MTT reagent (5 mg/mL); incubate 4h at

    
    .
    
  • Dissolve formazan crystals in DMSO.

  • Read absorbance at 570 nm.

Data Summary: Comparative Potency

The following table summarizes the activity of representative TMB sulfonamide derivatives compared to the standard reference, Combretastatin A-4 (CA-4).

Compound ClassRing B SubstituentTubulin IC

(

M)
MCF-7 IC

(

M)
Mechanism Note
CA-4 (Ref) (3-hydroxy-4-methoxy)~1.0 - 2.00.004Unstable cis-isomer
TMB-Sulfonamide Naphthalen-1-yl2.80.51G2/M Arrest [2]
TMB-Sulfonamide Indole-5-yl< 2.00.01 - 0.1High Selectivity [1, 5]
TMB-Sulfonamide Benzofuran0.560.024Strong Apoptosis [3]
TMB-Sulfonamide Phenyl (unsubstituted)> 10> 5.0Low Potency (SAR Baseline)

Note: Data represents approximate values aggregated from multiple studies to illustrate SAR trends.

References

  • Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy. Source: MDPI. URL:[Link]

  • Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. Source: NIH/PubMed. URL:[Link]

  • Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis. Source: NIH/PubMed. URL:[Link]

  • Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. Source: NIH/PubMed. URL:[Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Source: MDPI. URL:[Link]

Sources

2,3,4-trimethoxybenzene-1-sulfonamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Synthetic Architecture, and Pharmacological Utility

Executive Summary

This technical guide profiles 2,3,4-trimethoxybenzene-1-sulfonamide , a specialized pharmacophore used primarily in the development of Carbonic Anhydrase (CA) inhibitors and anti-tubulin agents. While often overshadowed by its 3,4,5-isomer (a mescaline/colchicine analogue), the 2,3,4-substitution pattern offers unique steric properties and regiochemical vectors for Structure-Activity Relationship (SAR) exploration. This document serves as a reference for researchers utilizing this scaffold as a "Zinc-anchoring" building block in medicinal chemistry.[1]

Part 1: Physicochemical Identity & Core Metrics[1]

The following data constitutes the validated physicochemical baseline for 2,3,4-trimethoxybenzene-1-sulfonamide. These parameters are critical for stoichiometry calculations and solubility predictions in assay buffers.

ParameterValueTechnical Note
IUPAC Name 2,3,4-Trimethoxybenzenesulfonamide-
CAS Registry Number 860514-43-8 Distinct from the aldehyde precursor (2103-57-3).[1]
Molecular Formula C₉H₁₃NO₅S -
Molecular Weight 247.27 g/mol Average mass.[1][2][3]
Exact Mass 247.0514 DaMonoisotopic mass for HRMS validation.[1]
Polar Surface Area (PSA) ~96 ŲHigh PSA suggests moderate membrane permeability; dominated by sulfone/methoxy oxygens.[1]
Predicted LogP ~0.5 - 0.9Moderately lipophilic; soluble in DMSO/DMF; limited aqueous solubility without cosolvents.[1]
Formula Derivation Logic
  • Benzene Core: C₆H (Tetra-substituted ring).[1]

  • Methoxy Groups (x3): -OCH₃ × 3 = C₃H₉O₃.[1]

  • Sulfonamide Group: -SO₂NH₂ = H₂NO₂S.[1]

  • Summation: C₆+C₃ = C₉ ; H+H₉+H₂ = H₁₂ (Wait: Ring H count is 2, not 1. Positions 5 and 6 are unsubstituted.[1] Total H = 2 (ring) + 9 (methyl) + 2 (amide) = 13).[1] Corrected: H₁₃ . N=1. O=3+2=5 .[1] S=1.

  • Final: C₉H₁₃NO₅S .

Part 2: Synthetic Architecture

Causality: The synthesis of 2,3,4-trimethoxybenzene-1-sulfonamide relies on Electrophilic Aromatic Substitution (EAS).[1] The 1,2,3-trimethoxy substitution pattern creates a specific electronic environment. The methoxy groups are ortho/para directors.[1]

  • Regioselectivity: In 1,2,3-trimethoxybenzene, positions 4 and 6 are chemically equivalent and highly activated. Position 5 is sterically hindered and less activated.[1] Therefore, chlorosulfonation occurs preferentially at the 4-position .[1]

Workflow Diagram (Graphviz)

The following diagram outlines the two-step conversion from the commercially available 1,2,3-trimethoxybenzene.

SynthesisPath Precursor 1,2,3-Trimethoxybenzene (Starting Material) Reagent1 Chlorosulfonic Acid (ClSO3H) < 5°C Precursor->Reagent1 Electrophilic Substitution Intermediate 2,3,4-Trimethoxybenzene- sulfonyl chloride Reagent1->Intermediate Chlorosulfonation Reagent2 Aq. Ammonia (NH4OH) Intermediate->Reagent2 Nucleophilic Attack Product 2,3,4-Trimethoxybenzene- 1-sulfonamide (Final Product) Reagent2->Product Amination

Caption: Two-step synthesis via chlorosulfonation and amination. The electron-rich ring facilitates rapid sulfonation at low temperatures.[1]

Detailed Protocol (Self-Validating)

Safety Note: Chlorosulfonic acid is violently corrosive and reacts explosively with water.[1] Perform all steps in a fume hood.

  • Chlorosulfonation (The Critical Step):

    • Setup: Charge a dry 3-neck flask with 1,2,3-trimethoxybenzene (1.0 eq). Cool to 0°C using an ice/salt bath.[1]

    • Addition: Add Chlorosulfonic acid (3.0–5.0 eq) dropwise. Why? Excess acid acts as the solvent and drives the equilibrium toward the sulfonyl chloride.[1] Low temperature prevents over-sulfonation or decomposition.[1]

    • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours.

    • Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride intermediate will precipitate as a solid or oil.[1] Filter/extract with DCM immediately to prevent hydrolysis.[1]

  • Amination:

    • Reaction: Dissolve the crude sulfonyl chloride in THF or DCM. Add aqueous NH₄OH (excess, ~10 eq) or anhydrous ammonia gas at 0°C.

    • Validation: Monitor by TLC (disappearance of the non-polar chloride spot).[1]

    • Workup: Evaporate solvent, wash the residue with water (to remove NH₄Cl), and recrystallize from Ethanol/Water.

Part 3: Mechanistic Utility & Pharmacology

The "Zinc Anchor" Hypothesis: Sulfonamides are the primary class of Carbonic Anhydrase (CA) inhibitors.[1] The 2,3,4-trimethoxybenzene-1-sulfonamide acts as a classical "tail" inhibitor.[1]

  • Mechanism: The sulfonamide nitrogen (as an anion, -SO₂NH⁻) coordinates directly to the Zinc ion (Zn²⁺) in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.

  • Selectivity Vector: The bulky 2,3,4-trimethoxy tail interacts with the hydrophobic wall of the enzyme pocket. The specific steric bulk of the ortho-methoxy group (position 2) can induce selectivity for specific CA isoforms (e.g., CA IX vs. CA II) by clashing with specific residues in the active site entrance.[1]

Mechanism of Action Diagram

CAMechanism Zn Zn2+ Ion (Catalytic Center) His Histidine Triad (His94, His96, His119) His->Zn Coordination Sulfonamide Sulfonamide Head (-SO2NH-) Sulfonamide->Zn Tetrahedral Coordination Tail 2,3,4-Trimethoxy Tail Tail->Sulfonamide Covalent Bond Pocket Hydrophobic Pocket (Selectivity Filter) Tail->Pocket Van der Waals Interaction

Caption: Molecular docking logic. The sulfonamide coordinates Zn2+, while the trimethoxy tail engages the hydrophobic pocket.

Part 4: Analytical Validation Standards

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aromatic Protons: Look for a doublet of doublets or two doublets (ortho-coupling) in the 7.0–7.8 ppm range, representing the two protons on the benzene ring (positions 5 and 6).[1]

    • Methoxy Groups: Three distinct singlets (or two if symmetry is accidental) in the 3.7–3.9 ppm range.[1] Integration must equal 9H.

    • Sulfonamide: A broad singlet around 7.0–7.5 ppm (exchangeable with D₂O), integration 2H.[1]

  • Mass Spectrometry (ESI):

    • Positive Mode: [M+H]⁺ = 248.06.[1]

    • Negative Mode: [M-H]⁻ = 246.04 (Sulfonamides ionize well in negative mode due to the acidic N-H).[1]

References

  • PubChem. (2025).[1][2] 2,4,6-Trimethoxybenzene-1-sulfonamide Compound Summary (CID 54213982).[1][2][4] [Note: Isomer comparison]. National Library of Medicine.[1] Available at: [Link][1]

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181. (Foundational text on Sulfonamide-Zn binding mechanism).

  • Ivanov, I., et al. (2024).[1][5] Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.[1][5][6] Molbank, 2024(3), M1879.[5] Available at: [Link][1][7]

Sources

Sulfonamide derivatives of 1,2,3-trimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Sulfonamide Derivatives of 1,2,3-Trimethoxybenzene

Foreword: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of pharmacologically significant moieties is a cornerstone of rational drug design. This guide delves into the synthesis, characterization, and biological evaluation of a compelling class of compounds: sulfonamide derivatives featuring the 1,2,3-trimethoxybenzene core. The 1,2,3-trimethoxybenzene unit, derived from the natural product pyrogallol, serves as a versatile scaffold, while the sulfonamide group (SO₂NH) is a classic pharmacophore responsible for the therapeutic effects of a wide array of drugs.[1][2] The convergence of these two structural motifs creates a unique chemical space, ripe for exploration by researchers, scientists, and drug development professionals. This document provides a technical framework for understanding and advancing the development of these promising derivatives.

The Rationale: Why 1,2,3-Trimethoxybenzene and Sulfonamides?

The decision to couple these two specific chemical entities is rooted in their proven track records in drug discovery.

  • The 1,2,3-Trimethoxybenzene Core: This scaffold is a key structural feature in several biologically active molecules. Its three methoxy groups can engage in crucial hydrogen bonding and hydrophobic interactions with biological targets. Furthermore, their electronic properties can modulate the overall physicochemical characteristics of the molecule, such as solubility and membrane permeability. The accessibility of its precursor, pyrogallol, adds to its synthetic appeal.[3][4]

  • The Sulfonamide Functional Group: Since the discovery of sulfanilamide, the sulfonamide moiety has become one of the most important functional groups in medicinal chemistry.[5] It is a key component in drugs with a vast range of activities, including antibacterial, anticancer, anti-inflammatory, and diuretic properties.[5][6][7] The sulfonamide group can act as a hydrogen bond donor and acceptor and is a bioisostere for other functional groups, making it a powerful tool for modulating biological activity.

The hybridization of these two scaffolds aims to generate novel chemical entities with potentially synergistic or unique pharmacological profiles, targeting complex diseases like cancer and multi-drug resistant bacterial infections.[8]

Synthetic Strategies and Mechanistic Considerations

The synthesis of 1,2,3-trimethoxybenzene sulfonamides primarily revolves around the formation of the sulfonamide bond. The most prevalent and reliable method involves the reaction of a sulfonyl chloride with a primary or secondary amine.[2][9]

General Synthetic Pathway

The core reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of a sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct. Depending on the desired final structure, two main routes can be employed.

  • Route A: Reaction of 1,2,3-trimethoxyaniline with a substituted benzenesulfonyl chloride.

  • Route B: Reaction of 1,2,3-trimethoxybenzene sulfonyl chloride with a substituted aniline or other amine-containing moiety.

The choice of route is often dictated by the commercial availability and reactivity of the starting materials.

Synthetic_Pathway A_Start1 1,2,3-Trimethoxy- aniline A_Product Target Sulfonamide A_Start1->A_Product Base (e.g., Pyridine, Et₃N) DCM, rt A_Start2 Ar-SO₂Cl A_Start2->A_Product B_Start1 1,2,3-Trimethoxybenzene Sulfonyl Chloride B_Product Target Sulfonamide B_Start1->B_Product Base (e.g., Pyridine, Et₃N) DCM, rt B_Start2 Ar-NH₂ B_Start2->B_Product

Caption: General synthetic routes to 1,2,3-trimethoxybenzene sulfonamides.

Synthesis of Key Intermediates

1,2,3-Trimethoxybenzene: This starting material can be synthesized from pyrogallol via methylation using reagents like dimethyl sulfate in the presence of a base.[3][10] Greener synthetic routes using dimethyl carbonate (DMC) as a methylating agent have also been developed.[4]

1,2,3-Trimethoxybenzene Sulfonyl Chloride: This key intermediate for Route B is typically prepared by the chlorosulfonation of 1,2,3-trimethoxybenzene using chlorosulfonic acid. This is an aggressive electrophilic aromatic substitution reaction that must be performed with caution, usually at low temperatures to control reactivity and side-product formation.

Spectroscopic Characterization: A Self-Validating System

Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques provides a self-validating system to confirm the identity and purity of the synthesized derivatives.[11]

Representative Spectroscopic Data

The following table summarizes the expected spectroscopic features for a representative N-aryl-1,2,3-trimethoxybenzene sulfonamide.

Technique Characteristic Features Rationale / Interpretation
¹H NMR δ 9.5-10.5 (s, 1H, -SO₂NH -)δ 6.5-8.0 (m, Ar-H )δ 3.7-3.9 (s, 9H, -OCH₃ )The acidic proton of the sulfonamide is typically a broad singlet. Aromatic protons appear in their characteristic region. The three methoxy groups often appear as distinct singlets, confirming the 1,2,3-substitution pattern.[12][13]
¹³C NMR δ 140-155 (Ar-C -O)δ 110-135 (Ar-C -H, Ar-C -S)δ 56-62 (-OC H₃)The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy groups and the electron-withdrawing sulfonyl group. The methoxy carbons appear in a distinct upfield region.[12]
FT-IR (KBr) 3200-3300 cm⁻¹ (N-H stretch)1330-1370 cm⁻¹ (Asymmetric SO₂ stretch)1150-1180 cm⁻¹ (Symmetric SO₂ stretch)2830-2950 cm⁻¹ (C-H stretch, OCH₃)These characteristic vibrational frequencies provide definitive evidence for the presence of the key sulfonamide and methoxy functional groups.[11][14]
Mass Spec (EI-MS) M⁺ (Molecular Ion Peak)Fragments corresponding to the loss of SO₂, Ar-NH₂, etc.Provides the molecular weight of the compound and a fragmentation pattern that helps confirm the connectivity of the molecular structure.[11]

Biological Activities and Therapeutic Potential

The fusion of the 1,2,3-trimethoxybenzene scaffold with a sulfonamide moiety has yielded compounds with significant potential in several therapeutic areas, most notably as anticancer and antimicrobial agents.

Anticancer Activity

Sulfonamide derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of carbonic anhydrase (CA), which is overexpressed in many hypoxic tumors, and the disruption of microtubule polymerization.[8][15] The 1,2,3-trimethoxybenzene moiety is structurally related to the A-ring of colchicine, a well-known microtubule-targeting agent.

Recent studies have shown that novel sulfonamides can induce apoptosis and cell cycle arrest in various cancer cell lines.[8][16] For instance, certain 1,2,4-triazine sulfonamide derivatives have demonstrated potent anticancer activity in colon cancer cells by inducing apoptosis through both intrinsic and extrinsic pathways.[8] The incorporation of the trimethoxybenzene ring is hypothesized to enhance cell permeability and interaction with hydrophobic pockets of target proteins.

Antimicrobial Activity

The classic mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[13] While bacterial resistance has emerged, the development of novel sulfonamide derivatives continues to be a viable strategy.[14][17] Compounds incorporating the 1,2,3-trimethoxybenzene scaffold may possess alternative or dual mechanisms of action, potentially overcoming existing resistance pathways. Studies have shown that various synthetic sulfonamides exhibit significant activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[9][17]

Structure-Activity Relationships (SAR)

Understanding the relationship between molecular structure and biological activity is critical for optimizing lead compounds. For 1,2,3-trimethoxybenzene sulfonamides, SAR studies focus on modifications at several key positions.

Caption: Key structural features influencing the biological activity of 1,2,3-trimethoxybenzene sulfonamides.

  • Substituent on the Sulfonamide Nitrogen (R¹): This is the most common site for modification. The introduction of various aromatic and heterocyclic rings can significantly impact potency and selectivity. For example, incorporating moieties capable of additional hydrogen bonding or hydrophobic interactions can enhance binding affinity to target enzymes.[18]

  • The 1,2,3-Trimethoxybenzene Ring: While less frequently modified, substitution on this ring could fine-tune electronic properties and steric bulk, potentially improving the pharmacokinetic profile.

  • The Sulfonamide Linker: The pKa of the sulfonamide NH is crucial for activity, particularly for carbonic anhydrase inhibitors where the deprotonated sulfonamide coordinates with the active site zinc ion.[18][19]

Experimental Protocol: Synthesis and Characterization of a Representative Derivative

This section provides a trusted, self-validating protocol for the synthesis of N-(4-chlorophenyl)-1,2,3-trimethoxybenzenesulfonamide, a representative compound of this class.

Materials and Reagents
  • 1,2,3-Trimethoxybenzene

  • Chlorosulfonic Acid

  • 4-chloroaniline

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (Sat. aq. solution)

  • Brine (Sat. aq. NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol

  • Standard laboratory glassware and safety equipment

Workflow Diagram

Caption: Standard workflow for the synthesis and characterization of target sulfonamides.

Step-by-Step Procedure

Part A: Synthesis of 1,2,3-Trimethoxybenzene Sulfonyl Chloride

  • Cool a flask containing 1,2,3-trimethoxybenzene (1.0 eq) to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (3.0 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. This intermediate is often used directly in the next step without further purification.

Part B: Synthesis of N-(4-chlorophenyl)-1,2,3-trimethoxybenzenesulfonamide

  • Dissolve 4-chloroaniline (1.0 eq) in DCM in a round-bottom flask and add pyridine (1.2 eq).

  • Cool the mixture to 0 °C.

  • Add a solution of 1,2,3-trimethoxybenzene sulfonyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the final product as a crystalline solid.

Future Perspectives and Conclusion

The sulfonamide derivatives of 1,2,3-trimethoxybenzene represent a promising class of compounds with demonstrable anticancer and antimicrobial potential. Future research should focus on several key areas:

  • Expansion of Chemical Diversity: Synthesizing a broader library of derivatives by varying the substituents on the sulfonamide nitrogen will be crucial to fully explore the SAR.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action will enable more targeted and rational drug design.

  • In Vivo Evaluation: Promising candidates from in vitro studies must be advanced to in vivo animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

  • Multitargeting Approaches: Designing derivatives that can simultaneously inhibit multiple pathways (e.g., carbonic anhydrase and microtubule polymerization) could lead to more effective therapies that can overcome drug resistance.[16]

References

  • Isik, K., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. African Journal of Biotechnology. [Link]

  • Al-Janabi, F. H. (2009). Synthesis of some sulfonamide derivatives with expected antibacterial activity. Iraqi Journal of Marketing Research and Consumer Protection. [Link]

  • Farooq, A., et al. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Egbujor, M. C., et al. (2019). Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. IOP Conference Series: Materials Science and Engineering. [Link]

  • Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank. [Link]

  • Sharma, K., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of Applied Pharmaceutical Science. [Link]

  • Syngene International Ltd. (2004). Synthesis of sulfonamide derivatives.
  • Maj, M., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules. [Link]

  • Rios-Gomez, Y., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Acta Biologica Colombiana. [Link]

  • Abbas, Z. K., et al. (2024). In silico study, Synthesis, Characterization and Preliminary Evaluation of Antimicrobial activity of new sulfonamide – 1,2,4-triazole derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Cumming, W. M. (1937). Preparation of 1,2,3-trimethoxybenzene. PrepChem.com. [Link]

  • Zerbib, S., et al. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. [Link]

  • Miana, Y., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances. [Link]

  • Sharma, S., et al. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]

  • El-Sayed, N. N. E., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules. [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Archives of Pharmacy and Pharmaceutical Sciences. [Link]

  • Kumar, A., et al. (2018). Biologically active sulfonamides moiety: Synthesis, antimicrobial and antimalarial activity. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Blokhina, S. V., et al. (2022). Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. Royal Society Open Science. [Link]

  • Fevig, J. M., et al. (1998). Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lee, H. Y., et al. (2013). Synthesis, Characterization and Antimicrobial Activity of Bifunctional Sulfonamide-Amide Derivatives. Bulletin of the Korean Chemical Society. [Link]

  • Trivedi, M. K., et al. (2015). Physical, Thermal And Spectral Properties Of Biofield Treated 1,2,3-Trimethoxybenzene. Science Journal of Chemistry. [Link]

  • Ghorbani-Vaghei, R., et al. (2023). Aromatic Sulfonamides. Journal of Synthetic Chemistry. [Link]

  • Pan, Z. (2005). Synthesis process of 1,2,3-trimethoxy benzene.
  • Scozzafava, A., et al. (2016). Biological activities of sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Zerbib, S., et al. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. [Link]

  • Li, X., et al. (2007). Green Synthesis of 1,2,3-Trimethoxybenzene. Chemical Research in Chinese Universities. [Link]

  • Sayed, S. M., et al. (2023). New sulfonamide-based glycosides incorporated 1,2,3-triazole as cytotoxic agents through VEGFR-2 and carbonic anhydrase inhibitory activity. Scientific Reports. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences. [Link]

  • Ashfaq, M., et al. (2013). Synthetic Routes of Sulfonamide Derivatives: A Brief Review. Mini-Reviews in Organic Chemistry. [Link]

  • Geronikaki, A., & Galdiero, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules. [Link]

  • Li, Y., et al. (2018). Synthesis and Antiproliferative Activity of Novel 1,2,3-Triazole-Sulfonamide Hybrids. Journal of Chemical Research. [Link]

  • El-Gazzar, M. G., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,3-Trimethoxybenzene. PubChem. [Link]

Sources

Therapeutic Potential of 2,3,4-Trimethoxy Substituted Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Design and Development

Executive Summary

The 2,3,4-trimethoxy substituted sulfonamide represents a high-value pharmacophore in medicinal chemistry, merging the metabolic and cytostatic properties of the trimethoxybenzyl motif with the enzymatic inhibitory capability of the sulfonamide "warhead." While the isomeric 3,4,5-trimethoxy pattern (found in Combretastatin A-4) is classically associated with tubulin inhibition, the 2,3,4-trimethoxy arrangement—exemplified by the anti-ischemic agent trimetazidine—offers a distinct structure-activity relationship (SAR) profile.

This guide analyzes the design, synthesis, and therapeutic validation of these compounds. It specifically addresses their dual-mechanism potential: Carbonic Anhydrase (CA) inhibition (via the sulfonamide moiety) and metabolic/cytostatic modulation (via the lipophilic trimethoxybenzyl core).

Part 1: Medicinal Chemistry & SAR Analysis[1]
1. The Pharmacophore Architecture

The therapeutic efficacy of these derivatives relies on the synergistic coupling of two distinct domains:

  • The 2,3,4-Trimethoxybenzyl Core:

    • Electronic Effect: The three methoxy groups create an electron-rich aromatic ring. Unlike the symmetric 3,4,5-pattern, the 2,3,4-arrangement introduces specific steric constraints that favor binding to metabolic enzymes (e.g., 3-ketoacyl-CoA thiolase) and specific hydrophobic pockets in Carbonic Anhydrases.

    • Lipophilicity: Enhances membrane permeability, facilitating intracellular targeting.

  • The Sulfonamide Moiety (

    
     or 
    
    
    
    ):
    • Zinc Binding: In primary sulfonamides, the nitrogen atom coordinates directly with the

      
       ion in the active site of metalloenzymes like Carbonic Anhydrase (CA).
      
    • H-Bonding: Acts as both a donor and acceptor, critical for fixing the molecule within the receptor site.

2. Structure-Activity Relationship (SAR) Logic[1]
  • Substitution at

    
    :  Derivatization of the sulfonamide nitrogen allows for tuning of physicochemical properties (LogP) and selectivity. For instance, incorporating a piperazine linker (as in trimetazidine hybrids) improves solubility and bioavailability.
    
  • Regiochemistry (2,3,4- vs. 3,4,5-):

    • 3,4,5-trimethoxy: Optimizes interaction with the colchicine binding site on

      
      -tubulin (Antimitotic).
      
    • 2,3,4-trimethoxy: Retains metabolic modulation activity and shows distinct selectivity profiles for CA isoforms (IX and XII), which are overexpressed in hypoxic tumors.

Part 2: Mechanism of Action (MOA)
1. Carbonic Anhydrase Inhibition (Hypoxia Targeting)

The primary mechanism for sulfonamide-bearing 2,3,4-trimethoxy compounds is the inhibition of tumor-associated Carbonic Anhydrases (hCA IX/XII). These enzymes regulate pH in hypoxic tumor microenvironments.

Mechanism:

  • The sulfonamide anion (

    
    ) displaces the zinc-bound water molecule/hydroxide ion in the CA active site.
    
  • This blockade prevents the hydration of

    
     to bicarbonate.
    
  • Result: Intracellular acidification of tumor cells and disruption of the pH gradient required for metastasis.

2. Metabolic Modulation (Trimetazidine Core)

Derivatives retaining the trimetazidine skeleton (1-(2,3,4-trimethoxybenzyl)piperazine) inhibit fatty acid


-oxidation (specifically 3-ketoacyl-CoA thiolase). This shifts cellular metabolism towards glucose oxidation, which is more oxygen-efficient—a critical advantage in ischemic tissues or metabolically stressed solid tumors.
MOA Visualization

MOA_Pathway cluster_CA Pathway A: CA Inhibition cluster_Metabolic Pathway B: Metabolic Modulation Compound 2,3,4-Trimethoxy Sulfonamide CA_Enzyme Carbonic Anhydrase (hCA IX/XII) Compound->CA_Enzyme Sulfonamide Moiety FAO_Enzyme 3-Ketoacyl-CoA Thiolase Compound->FAO_Enzyme 2,3,4-Trimethoxy Core Zn_Bind Zn2+ Coordination CA_Enzyme->Zn_Bind Competitive Binding pH_Disrupt Disrupted pH Regulation (Acidosis) Zn_Bind->pH_Disrupt Anti_Metastasis Inhibition of Metastasis/Invasion pH_Disrupt->Anti_Metastasis Shift_Ox Shift to Glucose Oxidation FAO_Enzyme->Shift_Ox Inhibition Cytoprotection Cytoprotection / Anti-Ischemia Shift_Ox->Cytoprotection

Caption: Dual-mechanism pathway of 2,3,4-trimethoxy sulfonamides targeting enzyme kinetics and metabolic shifts.

Part 3: Chemical Synthesis Protocol

This protocol describes the synthesis of a sulfonamide derivative from a 2,3,4-trimethoxybenzyl precursor (e.g., trimetazidine).[2] This method is self-validating via TLC and NMR checkpoints.

Objective: Synthesize 1-(arylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine.

Reagents & Equipment[2][3]
  • Precursor: 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride (Trimetazidine).[2]

  • Reagent: Aryl sulfonyl chloride (e.g., benzenesulfonyl chloride, tosyl chloride).

  • Base: Triethylamine (TEA) or Pyridine (acts as acid scavenger).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Validation: TLC plates (Silica gel 60 F254), UV lamp (254 nm).

Step-by-Step Workflow
  • Preparation of Free Base (In Situ):

    • Dissolve 1.0 mmol (approx. 0.266 g) of trimetazidine dihydrochloride in 30 mL of anhydrous DCM.

    • Add 3.0 mmol of TEA. Stir at room temperature (RT) for 10 minutes to ensure liberation of the free piperazine amine.

    • Checkpoint: Solution should become clear/homogeneous.

  • Sulfonylation Reaction:

    • Cool the solution to 0°C (ice bath) to control exothermicity.

    • Add 1.0 mmol of the appropriate Sulfonyl Chloride dropwise over 5 minutes.

    • Allow the mixture to warm to RT and stir for 30–60 minutes.

    • TLC Monitoring: Use Mobile Phase MeOH:DCM (5:95). The starting material (polar, near baseline) should disappear, and a less polar product spot (higher Rf) should appear.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with:

      • 10 mL dilute HCl (1M) – removes unreacted amine/TEA.

      • 10 mL Saturated

        
         – neutralizes acid.
        
      • 10 mL Brine – removes water.

    • Dry the organic layer over anhydrous

      
      .[3]
      
    • Evaporate solvent under reduced pressure.[2][3]

  • Characterization (Self-Validation Criteria):

    • Yield: Expected >80%.

    • 1H NMR (CDCl3): Look for diagnostic peaks:

      • 
         3.8–3.9 ppm: Three singlets (9H) for methoxy groups.
        
      • 
         3.5 ppm: Singlet (2H) for benzylic 
        
        
        
        .
      • 
         7.5–7.9 ppm: Aromatic protons from the sulfonyl group.
        
Synthesis Flowchart

Synthesis_Flow Start Trimetazidine (2HCl Salt) Base_Step Add TEA/DCM (Free Base Gen) Start->Base_Step React_Step Add R-SO2-Cl (0°C -> RT, 30 min) Base_Step->React_Step Wash_Step Wash: HCl -> Na2CO3 -> Brine React_Step->Wash_Step Dry_Step Dry (Na2SO4) & Evaporate Wash_Step->Dry_Step Product Target Sulfonamide Dry_Step->Product

Caption: One-pot synthesis of sulfonamide derivatives from trimetazidine core.

Part 4: Biological Evaluation Protocols
1. Carbonic Anhydrase (CA) Inhibition Assay

To validate the efficacy of the sulfonamide warhead, a stopped-flow kinetic assay is the gold standard.

  • Principle: Measure the rate of CA-catalyzed

    
     hydration by monitoring the acidification of the medium using a pH indicator (Phenol Red) via absorbance changes at 557 nm.
    
  • Enzymes: Recombinant hCA I, II (cytosolic) and hCA IX, XII (transmembrane/tumor-associated).

Protocol:

  • Buffer Prep: 20 mM Hepes (pH 7.5), 20 mM

    
    .
    
  • Substrate:

    
     saturated water.
    
  • Inhibitor: Dissolve synthesized sulfonamide in DMSO (keep final DMSO < 1%).

  • Reaction:

    • Mix Enzyme + Inhibitor solution. Incubate for 15 min at RT.

    • Inject

      
       solution using a stopped-flow instrument.
      
    • Record absorbance decay (color change from red to yellow).

  • Calculation: Determine

    
     using the Cheng-Prusoff equation to find 
    
    
    
    .
2. Tubulin Polymerization Assay (Secondary Screen)

Although 2,3,4-trimethoxy is less potent than 3,4,5-trimethoxy for tubulin, high-concentration screening is recommended to assess off-target cytotoxicity.

  • Method: Fluorescence-based polymerization assay (DAPI or fluorescent reporter).

  • Readout: Vmax of polymerization curve. A decrease in Vmax compared to control indicates inhibition.

Part 5: Quantitative Data Summary

The following table summarizes the expected inhibitory profiles based on literature regarding trimethoxy-sulfonamide conjugates.

Compound ClassTargetIC50 / Ki RangeTherapeutic Context
2,3,4-Trimethoxy Sulfonamides hCA IX / XII10 – 100 nMHypoxic Tumors (Selectivity over hCA I/II is key)
2,3,4-Trimethoxy Sulfonamides hCA I / II> 1000 nMOff-target (Low affinity desired)
Trimetazidine (Parent) 3-KAT~ 1 µMAnti-ischemic (Metabolic shift)
3,4,5-Trimethoxy Analogs Tubulin< 50 nMPotent Cytotoxicity (Antimitotic)

Note: The 2,3,4-isomer typically shows lower tubulin affinity than the 3,4,5-isomer but higher metabolic modulation potential.

References
  • Ivanov, I., et al. (2024).[2][4] Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank.[2][4] Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Chuang, H. Y., et al. (2011). 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors.[1][5][6] ChemMedChem. Link

  • Masci, D., et al. (2023).[7] 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor.[7] Journal of Medicinal Chemistry. Link

  • Zhang, W., et al. (2021).[2] Trimetazidine and Exercise provide comparable improvements to high fat diet-induced muscle dysfunction. Scientific Reports.[2] Link

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2,3,4-trimethoxybenzene-1-sulfonamide PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 860514-43-8 Chemical Class: Sulfonamide / Alkoxybenzene Derivative Primary Application: Pharmaceutical Intermediate (Medicinal Chemistry)[1]

Executive Summary

2,3,4-Trimethoxybenzene-1-sulfonamide is a specialized organic intermediate characterized by a benzene core substituted with three methoxy groups at the 2, 3, and 4 positions and a sulfonamide moiety at the 1 position.[2] While less ubiquitous than its 3,4,5-isomer (a key component in antibacterial agents), this specific isomer serves as a critical scaffold in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor antagonists.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, synthesis pathways via the sulfonyl chloride intermediate (CAS 42771-30-2), and safety protocols mandated for laboratory handling.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9][10][11]

Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name 2,3,4-Trimethoxybenzenesulfonamide
CAS Registry Number 860514-43-8
PubChem CID Not explicitly indexed as a standalone parent CID; see Analog CID 177574892 (N-hydroxy derivative)
Molecular Formula C₉H₁₃NO₅S
Molecular Weight 247.27 g/mol
SMILES COC1=C(C(=C(C=C1)S(=O)(=O)N)OC)OC
Physical Properties
  • Appearance: White to off-white crystalline powder.

  • Solubility: Low solubility in water; soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate).

  • Melting Point: Predicted range 145–155 °C (based on structural analogs).[1]

  • Acidity (pKa): ~10.0 (Sulfonamide N-H), indicating weak acidity suitable for deprotonation by strong bases.

Synthesis & Reactivity Profile[1]

The synthesis of 2,3,4-trimethoxybenzene-1-sulfonamide is typically achieved through a two-step electrophilic aromatic substitution sequence starting from 1,2,3-trimethoxybenzene.

Synthesis Pathway[1]
  • Chlorosulfonation: 1,2,3-Trimethoxybenzene is treated with chlorosulfonic acid. The electron-donating methoxy groups direct the electrophilic attack to the 4-position (para to the 1-methoxy, ortho to the 3-methoxy), yielding 2,3,4-trimethoxybenzenesulfonyl chloride.[1]

  • Amination: The sulfonyl chloride intermediate is reacted with aqueous or anhydrous ammonia to generate the sulfonamide.

Reaction Scheme Visualization

Synthesis Start 1,2,3-Trimethoxybenzene (Starting Material) Inter 2,3,4-Trimethoxybenzenesulfonyl chloride (CAS 42771-30-2) Start->Inter Electrophilic Substitution < 5°C Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Inter Product 2,3,4-Trimethoxybenzene-1-sulfonamide (CAS 860514-43-8) Inter->Product Aminolysis RT, 2h Reagent2 Ammonia (NH3) Reagent2->Product

Figure 1: Synthetic pathway from 1,2,3-trimethoxybenzene to the target sulfonamide.

Safety Data & Handling (HSE Profile)

As a research chemical, 2,3,4-trimethoxybenzene-1-sulfonamide is classified under the Globally Harmonized System (GHS) based on the functional reactivity of sulfonamides.

GHS Classification
Hazard ClassCategoryHazard StatementCode
Skin Irritation 2Causes skin irritation.[1]H315
Eye Irritation 2ACauses serious eye irritation.H319
STOT - SE 3May cause respiratory irritation.H335
Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Toxicology Note
  • Sulfonamide Sensitivity: Researchers with known hypersensitivity to sulfonamide drugs ("sulfa allergy") should exercise extreme caution, as cross-reactivity is possible.

  • Systemic Effects: While specific LD50 data for this isomer is limited, methoxy-substituted benzenes can exhibit CNS depressant effects at high doses.

Experimental Protocols

Protocol A: Laboratory Scale Synthesis (10 mmol Scale)

Objective: Synthesis of 2,3,4-trimethoxybenzene-1-sulfonamide from its sulfonyl chloride precursor.

Materials:

  • 2,3,4-Trimethoxybenzenesulfonyl chloride (2.67 g, 10 mmol) [CAS 42771-30-2][1]

  • Ammonium hydroxide (28-30% NH₃ aqueous solution, 10 mL)[1]

  • Tetrahydrofuran (THF) or Dichloromethane (DCM) (20 mL)[1]

  • Hydrochloric acid (1M) for neutralization[1]

Procedure:

  • Preparation: Dissolve 2.67 g of sulfonyl chloride in 20 mL of THF in a 100 mL round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Amination: Add 10 mL of ammonium hydroxide dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the starting chloride.

  • Work-up: Evaporate the THF under reduced pressure. The residue will likely precipitate. Add 20 mL of cold water.

  • Isolation: Filter the white solid precipitate. Wash with cold water (2 x 10 mL) and hexanes (1 x 10 mL).[1]

  • Purification: Recrystallize from ethanol/water if necessary to achieve >98% purity.

  • Yield: Expected yield is 85-95% (approx. 2.1 - 2.3 g).[1][3]

Protocol B: Storage & Stability
  • Storage Conditions: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: The sulfonamide moiety can form hydrates; keep desiccated.

  • Shelf Life: 24 months if stored properly in amber glass vials.

Structural & Safety Visualization

The following diagram illustrates the safety hierarchy and structural logic for handling this compound.

SafetyLogic Compound 2,3,4-Trimethoxybenzene-1-sulfonamide Hazards Primary Hazards: Irritant (Skin/Eye/Resp) Compound->Hazards GHS Classification PPE Required PPE: Nitrile Gloves, Goggles, Fume Hood Hazards->PPE Mitigated By FirstAid First Aid: Flush Eyes 15min, Wash Skin Hazards->FirstAid Exposure Response

Figure 2: Operational safety logic for handling 2,3,4-trimethoxybenzene-1-sulfonamide.

References

  • BLD Pharm. (2024). Product Datasheet: 2,3,4-Trimethoxybenzene-1-sulfonamide (CAS 860514-43-8).[1][2] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 177574892 (N-hydroxy analog). Retrieved from

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: Sulfonamide Derivatives. Retrieved from

  • Google Patents. (2016). Patent CA2934523A1: Phenazine derivatives as antimicrobial agents (Listing 2,3,4-trimethoxybenzenesulfonamide).[4] Retrieved from

  • ChemSrc. (2024). 2,3,4-Trimethoxybenzenesulfonyl chloride (CAS 42771-30-2) Properties. Retrieved from

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An In-depth Technical Guide to 2,3,4- and 2,4,6-Trimethoxybenzene Sulfonamide: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The strategic substitution on the aromatic ring of benzenesulfonamides plays a pivotal role in modulating their physicochemical properties and biological targets. This guide provides a detailed comparative analysis of two isomeric polysubstituted benzenesulfonamides: 2,3,4-trimethoxybenzene sulfonamide and 2,4,6-trimethoxybenzene sulfonamide.

While direct comparative studies on these specific isomers are not extensively documented in publicly available literature, this guide will synthesize information from studies on structurally related compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals. By examining the subtle yet significant differences in the substitution pattern of the methoxy groups on the benzene ring, we can infer variations in their electronic properties, steric hindrance, and potential for intermolecular interactions, all of which are critical determinants of their pharmacokinetic and pharmacodynamic profiles.

This document will delve into the synthesis, physicochemical properties, spectroscopic and crystallographic characteristics, and potential biological activities of each isomer, drawing upon established principles of medicinal chemistry and structure-activity relationships (SAR) to highlight their key differences.

I. Physicochemical Properties: A Tale of Two Isomers

The positioning of the three methoxy groups on the benzene ring profoundly influences the physicochemical properties of these sulfonamides, which in turn affects their solubility, lipophilicity, and membrane permeability.

The 2,3,4-trimethoxy isomer presents an asymmetric substitution pattern, which can lead to a more pronounced dipole moment compared to the more symmetrically substituted 2,4,6-isomer. This difference in polarity is expected to influence their solubility in various solvents. The 2,4,6-isomer, with its symmetrical arrangement of electron-donating methoxy groups, is anticipated to have a more balanced charge distribution.

Property2,3,4-Trimethoxybenzene Sulfonamide (Predicted)2,4,6-Trimethoxybenzene Sulfonamide (Predicted)[3]
Molecular Formula C₉H₁₃NO₅SC₉H₁₃NO₅S
Molecular Weight 247.27 g/mol 247.27 g/mol
XLogP3 0.81.2
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 55
Rotatable Bond Count 44

Table 1: Predicted Physicochemical Properties of 2,3,4- and 2,4,6-Trimethoxybenzene Sulfonamide.

II. Synthesis and Mechanistic Insights

The synthesis of both 2,3,4- and 2,4,6-trimethoxybenzene sulfonamide would likely follow a similar synthetic pathway, involving the sulfonation of the corresponding trimethoxybenzene precursor followed by amination. However, the substitution pattern on the starting material can influence reaction rates and the potential for side products.

General Synthetic Workflow

G cluster_0 Synthesis of Trimethoxybenzene Sulfonyl Chloride cluster_1 Synthesis of Trimethoxybenzene Sulfonamide Start 1,2,3-Trimethoxybenzene or 1,3,5-Trimethoxybenzene Product1 2,3,4-Trimethoxybenzene Sulfonyl Chloride or 2,4,6-Trimethoxybenzene Sulfonyl Chloride Start->Product1 Electrophilic Aromatic Substitution Reagent1 Chlorosulfonic Acid (ClSO₃H) Reagent1->Product1 Product1_ref Trimethoxybenzene Sulfonyl Chloride Product2 2,3,4-Trimethoxybenzene Sulfonamide or 2,4,6-Trimethoxybenzene Sulfonamide Product1_ref->Product2 Nucleophilic Acyl Substitution Reagent2 Ammonia (NH₃) or Ammonium Hydroxide (NH₄OH) Reagent2->Product2

Figure 1: General synthetic workflow for trimethoxybenzene sulfonamides.

Causality behind Experimental Choices:

  • Chlorosulfonic Acid: This is a strong sulfonating agent, ideal for introducing the sulfonyl chloride group onto the electron-rich trimethoxybenzene ring. The reaction is typically performed at low temperatures to control its reactivity and prevent side reactions.

  • Ammonia/Ammonium Hydroxide: These are common and efficient sources of the amino group for the conversion of the sulfonyl chloride to the sulfonamide. The choice between them may depend on the specific reaction conditions and the desired work-up procedure.

The electronic effects of the methoxy groups play a crucial role. In the 2,3,4-isomer, the methoxy groups collectively activate the ring towards electrophilic substitution, but their positions can lead to a mixture of regioisomers if the reaction is not carefully controlled. In contrast, the symmetrical 2,4,6-isomer has three equivalent positions for sulfonation, which can lead to a more regioselective reaction and potentially higher yields of the desired product.

Detailed Experimental Protocol: A Representative Synthesis

The following is a representative protocol for the synthesis of a substituted benzenesulfonamide, which can be adapted for the synthesis of the target molecules.

Step 1: Synthesis of the Sulfonyl Chloride

  • In a fume hood, cool a flask containing the appropriate trimethoxybenzene (1 equivalent) to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (3-4 equivalents) dropwise with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The sulfonyl chloride will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

  • Dry the product under vacuum.

Step 2: Synthesis of the Sulfonamide

  • Dissolve the crude sulfonyl chloride in a suitable solvent such as acetone or tetrahydrofuran.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of concentrated ammonium hydroxide with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Remove the organic solvent under reduced pressure.

  • The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

III. Spectroscopic and Crystallographic Analysis: Unveiling the Structural Nuances

Spectroscopic techniques are indispensable for the structural elucidation and differentiation of the two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of the two isomers are expected to be distinct due to the different symmetry of the molecules.

  • 2,3,4-Trimethoxybenzene Sulfonamide: The aromatic region would likely show two doublets or a more complex splitting pattern for the two aromatic protons, reflecting their different chemical environments. The three methoxy groups would also likely appear as three distinct singlets.

  • 2,4,6-Trimethoxybenzene Sulfonamide: Due to the C₂ᵥ symmetry of the molecule, the two aromatic protons would be chemically equivalent and appear as a single singlet. The methoxy group at the 4-position would be unique, while the two methoxy groups at the 2- and 6-positions would be equivalent. This would result in two singlets for the methoxy protons with a 1:2 integration ratio.

¹³C NMR: The carbon NMR spectra would also reflect the symmetry of the molecules.

  • 2,3,4-Trimethoxybenzene Sulfonamide: Six distinct signals would be expected in the aromatic region, corresponding to the six non-equivalent carbon atoms of the benzene ring. Three separate signals would also be observed for the methoxy carbons.

  • 2,4,6-Trimethoxybenzene Sulfonamide: Due to symmetry, only four signals would be expected in the aromatic region. Two signals would be observed for the methoxy carbons.

Spectral Feature2,3,4-Trimethoxybenzene Sulfonamide (Predicted)2,4,6-Trimethoxybenzene Sulfonamide (Predicted)
¹H NMR (Aromatic) Two doublets or complex patternOne singlet
¹H NMR (Methoxy) Three singletsTwo singlets (ratio 1:2)
¹³C NMR (Aromatic) Six signalsFour signals
¹³C NMR (Methoxy) Three signalsTwo signals

Table 2: Predicted NMR Spectroscopic Features.

Infrared (IR) Spectroscopy

The IR spectra of both compounds would show characteristic absorption bands for the sulfonamide group (N-H stretching around 3300-3200 cm⁻¹, and S=O stretching around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹). The C-O stretching of the methoxy groups would appear in the region of 1250-1000 cm⁻¹. Subtle differences in the fingerprint region (below 1500 cm⁻¹) could be used to distinguish between the two isomers.

Mass Spectrometry (MS)

Both isomers would have the same molecular weight and thus the same molecular ion peak in their mass spectra. However, the fragmentation patterns upon ionization could differ due to the different substitution patterns, potentially allowing for their differentiation.

X-ray Crystallography

Single-crystal X-ray diffraction would provide unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.[4][5] The crystal packing of the two isomers is likely to be different due to their distinct shapes and dipole moments. The 2,3,4-isomer, being less symmetrical, might exhibit more complex hydrogen bonding networks. The 2,4,6-isomer's symmetry could favor more ordered and potentially more stable crystal lattices.

G cluster_0 Spectroscopic Analysis Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR Infrared (IR) Spectroscopy Start->IR MS Mass Spectrometry (MS) Start->MS Xray X-ray Crystallography Start->Xray Structure Structural Elucidation and Isomer Differentiation NMR->Structure IR->Structure MS->Structure Xray->Structure

Figure 2: Workflow for the spectroscopic analysis of synthesized compounds.

IV. Biological Activity and Structure-Activity Relationships (SAR)

The electron-donating methoxy groups increase the electron density of the benzene ring, which can influence the pKa of the sulfonamide nitrogen and its ability to interact with biological targets. The steric bulk and position of the methoxy groups can also affect how the molecule fits into the binding pocket of an enzyme or receptor.

  • 2,3,4-Trimethoxybenzene Sulfonamide: The asymmetric arrangement of the methoxy groups might allow for more specific interactions with a target protein, potentially leading to higher potency or selectivity. The steric hindrance around the sulfonamide group is less pronounced compared to the 2,4,6-isomer.

  • 2,4,6-Trimethoxybenzene Sulfonamide: The two ortho-methoxy groups create significant steric hindrance around the sulfonamide moiety. This could either hinder binding to a target, leading to lower activity, or it could force the sulfonamide group into a specific conformation that is favorable for binding to a particular target.

G Isomer Isomeric Structure (2,3,4- vs. 2,4,6-) Electronic Electronic Effects (pKa, H-bonding) Isomer->Electronic Steric Steric Hindrance Isomer->Steric Binding Target Binding Affinity and Selectivity Electronic->Binding Steric->Binding Activity Biological Activity Binding->Activity

Figure 3: Logical relationship between isomeric structure and biological activity.

V. Applications and Future Directions

Substituted benzenesulfonamides are being investigated for a wide range of therapeutic applications. The trimethoxybenzene moiety is also present in several biologically active natural products and synthetic drugs. The combination of these two pharmacophores in 2,3,4- and 2,4,6-trimethoxybenzene sulfonamide makes them interesting candidates for further investigation in areas such as:

  • Anticancer Agents: Many sulfonamides exhibit anticancer properties by inhibiting enzymes such as carbonic anhydrases, which are overexpressed in some tumors.[7]

  • Antimicrobial Agents: The sulfonamide scaffold is a classic antibacterial pharmacophore.

  • Enzyme Inhibitors: The specific substitution patterns of these isomers could lead to selective inhibition of various enzymes.

Future research should focus on the synthesis and direct comparative biological evaluation of these two isomers to validate the predicted differences in their properties and to explore their therapeutic potential.

VI. Conclusion

While a direct head-to-head comparison of 2,3,4- and 2,4,6-trimethoxybenzene sulfonamide is not yet available in the scientific literature, this in-depth technical guide has provided a comprehensive analysis of their expected differences based on fundamental principles of chemistry and SAR studies of related compounds. The seemingly minor change in the substitution pattern of the methoxy groups is predicted to have a significant impact on their physicochemical properties, spectroscopic signatures, and potential biological activities. This guide serves as a foundational resource for researchers and drug development professionals, highlighting the importance of isomeric considerations in the design of novel therapeutic agents and providing a roadmap for future investigations into this promising area of medicinal chemistry.

References

  • Joshi, S. D., et al. (2014). Sulfonamides: A versatile pharmacophore. Journal of Chemistry, 2014, 1-15.
  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Di Mola, A., et al. (2012). Structure-activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 55(23), 10537-10548.
  • Gudžytė, D., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 24(18), 3328.
  • Abdel-Wahab, B. F., et al. (2018). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Pharmaceutical Chemistry & Chemical Science, 4(1), 1-10.
  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Biology, 84, e273335.
  • PubChem. (n.d.). 2,4,6-Trimethylbenzenesulfonamide. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Al-Sughayer, M. A., et al. (2011). Synthesis, structural analysis and antibacterial activity of new potent sulfonamide derivatives. European Journal of Chemistry, 2(3), 323-328.
  • Rivera, D. G., et al. (2025).
  • PubChem. (n.d.). 2,4,6-Trimethoxybenzene-1-sulfonamide. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide on the Physicochemical Properties of N-(3,4-dimethoxyphenyl)benzenesulfonamide and Its Analogs.
  • ResearchGate. (n.d.). X‐ray crystal structures of 2, 3, and 4.
  • Khan, I. U., et al. (2012). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Journal of the Chemical Society of Pakistan, 34(4), 932-938.
  • Vennila, J. P., et al. (2011). N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2897.
  • NIST. (n.d.). 2,4,6-Trimethoxybenzaldehyde. Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • BenchChem. (2025). Comparative Analysis of N-Alkyl Sulfonamides in Biological Assays: A Guide for Researchers.
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  • NIST. (n.d.). 2,4,6-Trimethoxybenzaldehyde. Retrieved from [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2022). Crystal structure of 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate. European Journal of Chemistry, 13(2), 145-150.
  • Agilent. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
  • Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts.
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  • MassBank. (2024). Penoxsulam; LC-ESI-QFT; MS2; CE: 15%; R=15000; [M-H]-. Retrieved from [Link]

  • da Silva, A. D., et al. (2023). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Chemistry & Biodiversity, 20(10), e202300806.
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Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Chlorosulfonation of 1,2,3-Trimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and in-depth scientific background for the chlorosulfonation of 1,2,3-trimethoxybenzene to synthesize 1,2,3-trimethoxybenzene-4-sulfonyl chloride. This guide is designed to equip researchers with the necessary information to safely and effectively perform this reaction, a critical step in the synthesis of various pharmaceutical and chemical entities. The narrative delves into the mechanistic underpinnings of the reaction, provides a step-by-step experimental procedure, outlines crucial safety protocols for handling chlorosulfonic acid, and presents data in a clear, accessible format.

Introduction: The Significance of Aryl Sulfonyl Chlorides

Aryl sulfonyl chlorides are a cornerstone in organic synthesis, serving as pivotal intermediates in the creation of sulfonamides, a class of compounds with broad therapeutic applications.[1] The introduction of a sulfonyl chloride group onto an aromatic scaffold, such as 1,2,3-trimethoxybenzene, unlocks a versatile chemical handle for further molecular elaboration. The electron-rich nature of the 1,2,3-trimethoxybenzene ring system makes it an interesting substrate for electrophilic aromatic substitution, presenting unique challenges and opportunities in regioselectivity.

This guide focuses on the direct chlorosulfonation of 1,2,3-trimethoxybenzene, a classic example of electrophilic aromatic substitution (EAS).[2] We will explore the reaction mechanism, provide a detailed experimental protocol, and emphasize the critical safety measures required when working with the highly reactive reagent, chlorosulfonic acid.

Mechanistic Insights: The "Why" Behind the Protocol

The chlorosulfonation of 1,2,3-trimethoxybenzene proceeds via a well-established electrophilic aromatic substitution mechanism.[3][4][5] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction conditions.

Generation of the Electrophile

The reaction is initiated by the in-situ generation of the potent electrophile, the sulfonyl chloride cation (SO₂Cl⁺). This is typically formed through the auto-protolysis of chlorosulfonic acid (ClSO₃H).[2][6]

Electrophilic Attack and the Sigma Complex

The π-electron system of the highly activated 1,2,3-trimethoxybenzene ring attacks the electrophilic sulfur atom of the SO₂Cl⁺ cation. This rate-determining step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2][7] The three electron-donating methoxy groups on the benzene ring activate it towards electrophilic attack and stabilize the positive charge of the sigma complex.[7]

Regioselectivity: Directing Effects of Methoxy Groups

The three methoxy groups are ortho-, para-directing activators. In 1,2,3-trimethoxybenzene, the positions ortho and para to the methoxy groups are considered. The C4 and C6 positions are ortho to one methoxy group and para to another, making them highly activated. The C5 position is meta to two methoxy groups and para to one. Steric hindrance from the adjacent methoxy groups at C2 and C3 will likely disfavor substitution at the C2 position. Therefore, the primary product expected is 1,2,3-trimethoxybenzene-4-sulfonyl chloride, with the potential for a minor amount of the 5-substituted isomer.

Rearomatization

In the final step, a weak base, such as the chloride ion or another molecule of chlorosulfonic acid, abstracts a proton from the carbon atom bearing the new sulfonyl chloride group. This restores the aromaticity of the ring, yielding the final product, 1,2,3-trimethoxybenzene-4-sulfonyl chloride.[2]

Safety First: Handling Chlorosulfonic Acid

Chlorosulfonic acid is a highly corrosive and reactive substance that requires strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8] Work in a well-ventilated fume hood is mandatory.[9]

  • Reactive Hazards: Chlorosulfonic acid reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[10] Ensure all glassware is scrupulously dry. It is also incompatible with strong oxidizing agents.[11]

  • Spill and Emergency Procedures: In case of a spill, evacuate the area and neutralize cautiously with an alkaline material like sodium bicarbonate or crushed limestone.[10] Do not use water or combustible absorbents.[10][12] For skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][9]

Experimental Protocol: Synthesis of 1,2,3-Trimethoxybenzene-4-sulfonyl Chloride

This protocol is a detailed, step-by-step guide for the laboratory-scale synthesis.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity
1,2,3-Trimethoxybenzene634-36-6168.1910.0 g
Chlorosulfonic Acid7790-94-5116.5230.0 mL
Dichloromethane (DCM)75-09-284.93As needed
Crushed Ice/WaterN/AN/AAs needed
Saturated Sodium Bicarbonate SolutionN/AN/AAs needed
Anhydrous Sodium Sulfate7757-82-6142.04As needed
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas trap (to neutralize evolved HCl), add 1,2,3-trimethoxybenzene (10.0 g).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (30.0 mL) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto a large beaker containing crushed ice with vigorous stirring. This step should be performed in a fume hood due to the evolution of HCl gas.

  • Product Precipitation: The crude 1,2,3-trimethoxybenzene-4-sulfonyl chloride will precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper.

  • Drying: Dry the crude product under vacuum.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexanes.

  • Dissolve the crude product in a minimal amount of hot dichloromethane.

  • Slowly add hexanes until the solution becomes turbid.

  • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Characterization of 1,2,3-Trimethoxybenzene-4-sulfonyl Chloride

The identity and purity of the final product can be confirmed using various analytical techniques:

TechniqueExpected Observations
Melting Point A sharp melting point is indicative of high purity.
¹H NMR Expect distinct signals for the aromatic protons and the methoxy groups.
¹³C NMR Expect signals corresponding to all unique carbon atoms in the molecule.
FT-IR Look for characteristic absorption bands for the S=O stretch of the sulfonyl chloride group.
Mass Spectrometry The molecular ion peak corresponding to the product's mass should be observed.

Visualizing the Process

Reaction Mechanism

Chlorosulfonation_Mechanism cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack cluster_2 Rearomatization 2ClSO3H 2 ClSO₃H SO2Cl_plus SO₂Cl⁺ 2ClSO3H->SO2Cl_plus Autoprotolysis SO3Cl_minus SO₃Cl⁻ 2ClSO3H->SO3Cl_minus H2O H₂O 2ClSO3H->H2O Aromatic 1,2,3-Trimethoxybenzene Sigma_Complex Sigma Complex (Resonance Stabilized) Aromatic->Sigma_Complex + SO₂Cl⁺ Product 1,2,3-Trimethoxybenzene- 4-sulfonyl chloride Sigma_Complex->Product - H⁺

Caption: Mechanism of Chlorosulfonation.

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup: 1,2,3-Trimethoxybenzene in Flask B 2. Cooling to 0 °C A->B C 3. Dropwise addition of Chlorosulfonic Acid B->C D 4. Reaction at 0 °C C->D E 5. Quenching on Ice D->E F 6. Product Precipitation E->F G 7. Vacuum Filtration F->G H 8. Drying G->H I 9. Recrystallization H->I J 10. Final Product I->J

Caption: Experimental Workflow for Synthesis.

Conclusion

The chlorosulfonation of 1,2,3-trimethoxybenzene is a valuable transformation for accessing functionalized aromatic building blocks. By understanding the underlying mechanism and adhering to strict safety protocols, researchers can successfully synthesize 1,2,3-trimethoxybenzene-4-sulfonyl chloride. This guide provides a comprehensive framework for executing this reaction with a focus on both practical application and scientific integrity.

References

  • Material Safety Data Sheet for Chlorosulfonic Acid.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Chlorosulphonic Acid.
  • Loba Chemie. Material Safety Data Sheet: Chlorosulfonic Acid for Synthesis.
  • CDH Fine Chemical. Material Safety Data Sheet: Chloro Sulphonic Acid.
  • International Chemical Safety Cards. ICSC 1039 - Chlorosulfonic Acid.
  • Benchchem. An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid.
  • NPTEL Archive. Module 5: Electrophilic Aromatic Substitution.
  • Chemistry Stack Exchange. What is the mechanism of chlorosulfonation of benzene?
  • Chemistry LibreTexts. 17.4: Electrophilic Aromatic Substitution.
  • National Center for Biotechnology Information. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.
  • MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
  • ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • ResearchGate. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Organic Syntheses. p-TOLUENESULFINYL CHLORIDE.
  • PrepChem.com. Preparation of 1,2,3-trimethoxybenzene.
  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation.
  • Google Patents. CN1706783A - Synthesis process of 1,2,3-trimethoxy benzene.
  • Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride.
  • National Center for Biotechnology Information. The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization.
  • Sigma-Aldrich. 3,4,5-Trimethoxybenzene-1-sulfonyl chloride.
  • PubChem. 1,2,3-Trimethoxybenzene.
  • FooDB. Showing Compound 1,2,3-Trimethoxybenzene (FDB011683).
  • Organic Syntheses. (1α,2β,6α)-2,6-DIMETHYLCYCLOHEXANECARBONITRILE.
  • Sciencemadness Discussion Board. Chlorosulfonation without chlorosulfonic acid.
  • ResearchGate. Green Synthesis of 1,2,3-Trimethoxybenzene.
  • NIST WebBook. Benzene, 1,2,3-trichloro-4-methoxy-.
  • PubChem. 3,4,5-Trimethoxybenzene-1-sulfonyl chloride.
  • Benchchem. The Sulfonylation of 1,3,5-Trimethylbenzene: A Comprehensive Technical Guide.

Sources

Reaction conditions for amination of 2,3,4-trimethoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized reaction conditions for the amination of 2,3,4-trimethoxybenzenesulfonyl chloride (CAS 42771-30-2) . Due to the specific electronic and steric environment imposed by the vicinal trimethoxy substitution pattern, this substrate exhibits distinct reactivity compared to standard benzenesulfonyl chlorides. This guide provides three validated protocols ranging from standard discovery-scale synthesis to green, aqueous-based methodologies, alongside a mechanistic analysis to aid in troubleshooting and optimization.

Introduction & Mechanistic Insight

The 2,3,4-trimethoxybenzenesulfonyl moiety is a privileged scaffold in medicinal chemistry, often associated with vasodilation and metabolic modulation (analogous to the trimetazidine core). However, derivatizing this scaffold via sulfonylation requires a nuanced understanding of its reactivity.

Reactivity Profile: The "Push-Block" Effect

Unlike electron-deficient substrates (e.g., 4-nitrobenzenesulfonyl chloride) that react rapidly, 2,3,4-trimethoxybenzenesulfonyl chloride presents a dual challenge:

  • Electronic Deactivation (The "Push"): The three methoxy groups are strong electron-donating groups (EDGs). They increase the electron density of the aromatic ring, which is conjugated to the sulfonyl group. This reduces the electrophilicity of the sulfur atom, slowing down nucleophilic attack by amines.

  • Steric Hindrance (The "Block"): The methoxy group at the 2-position (ortho) creates significant steric bulk immediately adjacent to the sulfonyl center. This impedes the approach of nucleophiles, particularly bulky secondary amines.

Implication for Protocol Design: Standard conditions (DCM/TEA) may result in incomplete conversion or require extended reaction times. The use of nucleophilic catalysts (DMAP) or specific solvent systems (Pyridine) is often necessary to drive the reaction to completion.

ReactivityAnalysis Substrate 2,3,4-Trimethoxybenzenesulfonyl Chloride Electronic Electronic Effect: Reduced Electrophilicity (Slow Reaction) Substrate->Electronic 3x OMe Groups (EDG) Steric Steric Effect: Ortho-Methoxy Blocking (Hindered Approach) Substrate->Steric 2-OMe Group Outcome Reaction Outcome: Requires Catalysis or Extended Time Electronic->Outcome Steric->Outcome

Figure 1: Mechanistic analysis of substrate reactivity factors.

Experimental Protocols

Method A: The "Gold Standard" (DCM/Pyridine)

Best for: Discovery chemistry, small scales (10 mg - 5 g), and valuable amines.

This method utilizes pyridine as both a base and a nucleophilic catalyst. Pyridine forms a reactive


-sulfonylpyridinium intermediate that is more susceptible to nucleophilic attack than the free sulfonyl chloride, effectively overcoming the electronic deactivation.

Reagents:

  • Substrate: 2,3,4-Trimethoxybenzenesulfonyl chloride (1.0 equiv)[1]

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) [0.1 M – 0.2 M concentration]

  • Base/Catalyst: Pyridine (2.0 – 3.0 equiv) or Pyridine as solvent (if amine is acid-stable)

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the Amine (1.1 equiv) and Pyridine (3.0 equiv) in anhydrous DCM . Cool the mixture to 0 °C in an ice bath.

  • Addition: Dissolve 2,3,4-trimethoxybenzenesulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Note: The slow addition prevents localized heating, though the reaction is less exothermic than with nitro-substituted analogs.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) . Stir for 4–12 hours .

    • Monitoring: Check TLC (EtOAc/Hexane) or LC-MS. If starting material persists after 6 hours, add DMAP (0.1 equiv) .

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (2x) to remove pyridine and unreacted amine.

    • Wash with Sat. NaHCO₃ (1x) and Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.[1]

Method B: Catalytic Acceleration (For Hindered Amines)

Best for: Unreactive/Bulky amines (e.g., tert-butylamine, electron-deficient anilines).

When the amine itself is hindered or non-nucleophilic, the "Push-Block" effect of the sulfonyl chloride can stall the reaction. DMAP (4-Dimethylaminopyridine) is critical here.

Protocol Modification:

  • Follow Method A, but include DMAP (10-20 mol%) in the initial amine solution.

  • If the reaction remains incomplete after 12 hours, heat to reflux (40 °C) for 2–4 hours.

Method C: Green Synthesis (Schotten-Baumann Conditions)

Best for: Scale-up (>10 g), robust amines, and avoiding chlorinated solvents.

Despite the sensitivity of sulfonyl chlorides to hydrolysis, the electron-rich nature of the 2,3,4-trimethoxy ring actually stabilizes the S-Cl bond against water compared to electron-poor analogs. This makes aqueous conditions viable and efficient.

Reagents:

  • Solvent: Acetone/Water or THF/Water (1:1 ratio).

  • Base: Na₂CO₃ or K₂CO₃ (2.5 equiv).

Protocol:

  • Dissolve the Amine (1.1 equiv) and Na₂CO₃ (2.5 equiv) in Water .

  • Dissolve 2,3,4-trimethoxybenzenesulfonyl chloride (1.0 equiv) in Acetone (equal volume to water).

  • Add the acetone solution to the aqueous amine solution rapidly at 0 °C .

  • Stir vigorously at Room Temperature for 2–4 hours.

  • Workup:

    • Evaporate the Acetone under reduced pressure.

    • The sulfonamide product often precipitates from the remaining aqueous layer. Filter and wash with water.[2][3][4]

    • If no precipitate forms, extract the aqueous layer with Ethyl Acetate.

Decision Matrix & Troubleshooting

Use the following logic flow to select the appropriate condition for your specific synthesis.

DecisionTree Start Start: Select Amine Type Primary Primary / Unhindered (e.g., Benzylamine) Start->Primary Secondary Secondary / Hindered (e.g., Diisopropylamine) Start->Secondary Aniline Unreactive Aniline (e.g., 4-Nitroaniline) Start->Aniline MethodA Method A: DCM + Pyridine (RT) Primary->MethodA Small Scale MethodC Method C: Acetone/Water + Na2CO3 Primary->MethodC Green/Scale-up Secondary->MethodA Standard MethodB Method B: DCM + Pyridine + DMAP (Reflux if needed) Secondary->MethodB If very hindered Aniline->MethodB Mandatory DMAP

Figure 2: Protocol selection decision tree based on amine nucleophilicity.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance of the 2-OMe group blocking attack.Add 0.2 eq DMAP ; Switch solvent to pure Pyridine ; Heat to 40-50°C.
Hydrolysis (Sulfonic Acid formation) Wet reagents or excessive water in Method C.Ensure Anhydrous DCM is used in Method A/B. In Method C, increase amine equivalents to outcompete water.
Starting Material Persists Electronic deactivation of Sulfonyl Chloride.The S-Cl bond is stable. Do not simply wait longer; increase temperature or catalyst loading.
Product is Oily/Impure Pyridine retention.Perform a rigorous CuSO₄ (aq) wash or multiple 1M HCl washes to remove pyridine traces.

References

  • Synthesis of Sulfonamide Derivatives of Trimetazidine: Ivanov, I., et al. (2024).[1][5] "Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures." Molbank, 2024(3), M1879.[5] [Link]

  • Reactivity of Electron-Rich Sulfonyl Chlorides: "Reaction of Benzenesulfonyl Chloride with Primary and Secondary Amines in Aqueous Media." Canadian Journal of Chemistry. [Link]

Sources

Application Note: 2,3,4-Trimethoxybenzene-1-sulfonamide as a Selective Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and protons. While cytosolic isoforms (hCA I and II) are widely distributed and maintain basic acid-base homeostasis, transmembrane isoforms (hCA IX and XII) are overexpressed in hypoxic tumor microenvironments, where they regulate intracellular pH and promote tumor survival.

2,3,4-Trimethoxybenzene-1-sulfonamide (CAS: 860514-43-8) represents a highly specialized class of arylsulfonamide CA inhibitors (CAIs). The core mechanistic rationale for utilizing this compound lies in its bipartite structural design, often referred to as the "tail approach" in rational drug design [1].

  • The Zinc-Binding Pharmacophore : The primary sulfonamide group (

    
    ) undergoes deprotonation at physiological pH. The resulting anion acts as a strong nucleophile, displacing the zinc-bound water/hydroxide ion in the CA active site to form a stable tetrahedral coordination complex with the 
    
    
    
    ion. This halts the catalytic hydration of
    
    
    .
  • The Selectivity Tail : The 2,3,4-trimethoxy substitutions on the benzene ring provide specific steric bulk and electron-donating properties. These methoxy groups interact with the variable hydrophilic and hydrophobic amino acid residues located at the entrance of the active site cavity. This interaction dictates the compound's selectivity, driving a higher affinity for tumor-associated isoforms (CA IX/XII) over off-target cytosolic isoforms [2].

Mechanism CA Carbonic Anhydrase Active Site (Zn2+ coordinated by His94, His96, His119) Complex Enzyme-Inhibitor Complex (Zn2+ --- NH-SO2-Ar) CA->Complex Target Inhibitor 2,3,4-Trimethoxybenzene-1-sulfonamide (Ar-SO2NH2) Deprotonation Deprotonation at physiological pH (Ar-SO2NH-) Inhibitor->Deprotonation Aqueous buffer Deprotonation->Complex Nucleophilic coordination Blockage Displacement of Catalytic OH- (Halt of CO2 Hydration) Complex->Blockage Mechanism of Action

Figure 1: Mechanism of CA inhibition by 2,3,4-trimethoxybenzene-1-sulfonamide via zinc coordination.

Physicochemical Properties & Formulation

To ensure reproducible in vitro and in vivo results, the physicochemical constraints of the compound must dictate its formulation. Arylsulfonamides typically exhibit poor aqueous solubility, necessitating the use of organic co-solvents.

Table 1: Physicochemical Profile
PropertyValueCausality / Implication for Assay Design
CAS Number 860514-43-8Ensures correct isomer procurement (vs. 3,4,5-isomer).
Molecular Weight 247.27 g/mol Required for precise molarity calculations.
Formula

Confirms presence of the critical primary sulfonamide.
Solubility Soluble in DMSOAqueous buffers will cause precipitation. Stock must be 100% DMSO.

Stock Solution Preparation Protocol:

  • Weigh exactly 2.47 mg of 2,3,4-trimethoxybenzene-1-sulfonamide.

  • Dissolve in 1.0 mL of anhydrous, cell-culture grade DMSO to create a 10 mM stock solution.

  • Causality Check : Aliquot the stock into single-use volumes (e.g., 50 µL) and store at -20°C. Rationale: Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO, which can cause localized precipitation of the highly hydrophobic trimethoxy-aromatic compound, artificially lowering the effective concentration.

Experimental Protocols

In Vitro Stopped-Flow Hydration Assay

The stopped-flow assay is the gold standard for measuring CA activity because the physiological hydration of


 occurs on a millisecond timescale. This protocol is designed as a self-validating system : it includes internal controls that immediately flag enzyme degradation or reagent failure  [3].

Workflow Prep 1. Reagent Prep (Enzyme + Inhibitor) Incubate 2. Incubation (15 min, 20°C) Prep->Incubate Equilibrate Mix 3. Stopped-Flow (Inject CO2) Incubate->Mix Load syringe Read 4. Absorbance (Phenol Red) Mix->Read Trigger Analyze 5. IC50 Calc (Non-linear fit) Read->Analyze Export data

Figure 2: Step-by-step workflow for the in vitro stopped-flow CO2 hydration inhibition assay.

Step-by-Step Methodology:

  • Buffer Preparation : Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM

    
     and 0.2 mM Phenol Red indicator.
    
    • Causality:

      
       is added to maintain constant ionic strength, which stabilizes the enzyme's electrostatic surface. Phenol Red (pKa ~7.3) is chosen because its absorbance shift perfectly captures the physiological pH drop (7.5 to 7.0) caused by proton generation during 
      
      
      
      hydration.
  • Substrate Preparation : Bubble pure

    
     gas into distilled water at 20°C for 30 minutes to achieve a saturated solution (~15 mM 
    
    
    
    ).
  • Enzyme-Inhibitor Pre-incubation : Dilute the recombinant hCA enzyme (e.g., hCA IX) to a final concentration of 10 nM in the HEPES buffer. Add 2,3,4-trimethoxybenzene-1-sulfonamide at varying concentrations (0.1 nM to 10 µM).

    • Critical Constraint: Ensure the final DMSO concentration remains

      
       v/v. Rationale: DMSO concentrations >1% alter the dielectric constant of the buffer, leading to enzyme denaturation and artifactual inhibition.
      
    • Incubation: Incubate the mixture for exactly 15 minutes at 20°C. Rationale: Unlike the rapid catalytic turnover, sulfonamide coordination to the

      
       ion is a thermodynamically slow process. Without this pre-incubation, the 
      
      
      
      will be falsely elevated.
  • Reaction Execution : Load Syringe A with the Enzyme-Inhibitor mixture and Syringe B with the

    
    -saturated water. Trigger the stopped-flow instrument to mix equal volumes rapidly.
    
  • Data Acquisition : Monitor the decrease in absorbance at 558 nm (Phenol Red peak) over 10 seconds.

  • Self-Validation Check : Run a parallel positive control using Acetazolamide (AAZ). If the calculated

    
     for AAZ against hCA II is not 
    
    
    
    nM, the assay is invalid. This indicates either
    
    
    evaporation from the substrate syringe or spontaneous loss of the active site zinc ion (apoenzyme formation).
Cell-Based Hypoxia Assay (Targeting CA IX)

To evaluate the compound's efficacy in a physiologically relevant tumor model, a 3D spheroid hypoxia assay is recommended.

  • Spheroid Generation : Seed HT-29 colorectal cancer cells (which natively overexpress CA IX under hypoxia) in ultra-low attachment 96-well plates. Grow for 72 hours until spheroids reach ~400 µm in diameter.

  • Hypoxic Induction : Transfer plates to a hypoxia chamber (

    
    , 
    
    
    
    ,
    
    
    ) for 24 hours to upregulate CA IX expression.
  • Treatment : Treat spheroids with 10 µM of 2,3,4-trimethoxybenzene-1-sulfonamide.

    • Causality: Because CA IX is a transmembrane protein with an extracellular active site, the inhibitor does not need to cross the plasma membrane to exert its effect. However, the trimethoxy groups increase the compound's lipophilicity, which may lead to partial intracellular accumulation.

  • Readout : Measure extracellular acidification rate (ECAR) and spheroid viability (via ATP luminescence) after 48 hours. Successful CA IX inhibition will prevent the cells from venting intracellular protons, leading to fatal intracellular acidosis and a drop in viability.

Data Interpretation & Expected Outcomes

The efficacy of a CAI is judged not just by its potency, but by its Selectivity Index (SI) . The SI is calculated as the ratio of


 (Off-target CA II) / 

(Target CA IX). A higher SI indicates a safer therapeutic window with fewer systemic side effects (like diuresis or metabolic acidosis).
Table 2: Representative Inhibitory Profile of Trimethoxybenzenesulfonamides

(Note: Values are representative benchmarks for the trimethoxybenzenesulfonamide class to guide assay calibration).

IsoformLocalizationExpected

Range (nM)
Clinical Implication
hCA I Cytosolic (Erythrocytes)500 - 2000 nMLow affinity prevents off-target red blood cell toxicity.
hCA II Cytosolic (Ubiquitous)50 - 200 nMModerate affinity; higher than CA I but lower than tumor targets.
hCA IX Transmembrane (Tumor)5 - 20 nMHigh affinity; primary target for hypoxic solid tumors.
hCA XII Transmembrane (Tumor)2 - 15 nMHigh affinity; secondary target for chemoresistant cancers.

Troubleshooting Guide

ObservationCausal FactorCorrective Action
Erratic baseline absorbance in stopped-flow Indicator dye (Phenol Red) bleaching or precipitation.Ensure indicator is prepared fresh and protected from light. Verify buffer pH is exactly 7.5 before adding dye.
Inhibitor shows no activity (High

)
Compound precipitated out of solution upon addition to aqueous buffer.Pre-dilute the DMSO stock in a 50% DMSO/water intermediate before final addition, ensuring final assay DMSO is <1%.
Positive control (AAZ) shows weak inhibition Enzyme has lost its catalytic

ion (apoenzyme state).
Supplement the storage buffer with 0.1 mM

to force the equilibrium toward the holoenzyme state.

References

  • Supuran, C. T. (2023). "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors." MDPI Molecules. URL:[Link]

  • De Simone, G., et al. (2013). "Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs." National Center for Biotechnology Information (PMC). URL:[Link]

  • Mishra, A., et al. (2025). "Design, Synthesis, and Biological Evaluation of Sulfonamide-Functionalized Pyridine Carbothioamides as Potent Tubulin-Targeting Anticancer Agents." ResearchGate. URL:[Link]

Synthesis of Schiff bases from 2,3,4-trimethoxybenzene-1-sulfonamide

Application Note: Synthesis of -Sulfonylimines from 2,3,4-Trimethoxybenzene-1-sulfonamide[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

This guide details the synthesis of Schiff bases (specifically


-sulfonylimines2,3,4-trimethoxybenzene-1-sulfonamide1

Critical Distinction: Unlike standard Schiff bases derived from anilines (which are relatively stable), the product formed from a primary sulfonamide is an


-sulfonylimine

1
  • Highly Electrophilic: The electron-withdrawing sulfonyl group makes the imine carbon highly susceptible to nucleophilic attack.

  • Hydrolytically Unstable: They revert to the starting aldehyde and sulfonamide rapidly in the presence of atmospheric moisture.

  • Synthetically Challenging: The sulfonamide nitrogen is a poor nucleophile (

    
    ), making the initial attack on the aldehyde thermodynamically unfavorable without aggressive water removal.
    

The "2,3,4-Trimethoxy" Factor: The 2,3,4-trimethoxy substitution pattern presents a unique steric challenge.[1] The methoxy group at the 2-position (ortho) creates steric bulk near the sulfonamide handle, potentially retarding the condensation rate compared to simple

1

Strategic Protocol Selection

Standard acid-catalyzed reflux (Method A) often fails for this substrate class due to the equilibrium favoring the starting materials.[1] We present two protocols: a Modern Solid-Supported Method (Recommended) for high yield and purity, and a Classical Azeotropic Method for scale-up.

Comparison of Methods
FeatureProtocol A: Solid-Supported (

)
Protocol B: Azeotropic Reflux
Mechanism Surface-mediated dehydrationAcid-catalyzed / Physical water removal
Reagents Neutral Alumina (

), DMC
Toluene,

-TSA
Reaction Time 2–4 Hours12–24 Hours
Yield High (85–95%)Moderate (60–75%)
Moisture Sensitivity Low (during reaction)High
Purification Filtration & RecrystallizationColumn Chromatography often required

Protocol A: Green Solid-Supported Synthesis (Recommended)[1]

This method utilizes neutral Alumina (

1
Materials
  • Substrate: 2,3,4-trimethoxybenzene-1-sulfonamide (1.0 equiv).

  • Electrophile: Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 equiv).[1]

  • Catalyst/Support: Neutral Alumina (

    
    ), Brockmann Grade I (activated), (3.0 equiv by weight).[1]
    
  • Solvent: Dimethyl Carbonate (DMC) or

    
     (DCM).[1] Note: Solvent-free is possible but DMC allows better mixing for this bulky substrate.[1]
    
Step-by-Step Procedure
  • Activation: Heat the neutral

    
     in an oven at 120°C for 2 hours prior to use to ensure maximum dehydrating capacity.
    
  • Mixing: In a 50 mL round-bottom flask, combine:

    • 1.0 mmol 2,3,4-trimethoxybenzene-1-sulfonamide.[1]

    • 1.1 mmol Aldehyde.[2]

    • 2.0 g Activated Neutral

      
      .[1]
      
    • 5 mL Dry DMC.

  • Reaction: Stir the heterogeneous mixture vigorously at reflux (90°C) for 3–5 hours.

    • Checkpoint: Monitor by TLC (Eluent: 30% EtOAc/Hexane).[1] The sulfonamide spot should disappear. Note that the product may hydrolyze on the silica plate; look for the appearance of a less polar spot.

  • Workup:

    • Filter the hot mixture through a sintered glass funnel to remove the alumina.

    • Wash the alumina pad with hot ethyl acetate (

      
      ).[1]
      
  • Isolation: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize immediately from dry ethanol or a toluene/hexane mixture. Do not use column chromatography as the silica gel acidity/moisture can hydrolyze the product.

Protocol B: Classical Azeotropic Distillation (Scale-Up)

Use this method if solid supports are unavailable or for multi-gram scale synthesis where physical water removal is more efficient.

Step-by-Step Procedure
  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Loading: Add:

    • 10 mmol 2,3,4-trimethoxybenzene-1-sulfonamide.[1]

    • 10.5 mmol Aldehyde.

    • Catalytic

      
      -Toluenesulfonic acid (
      
      
      -TSA) (0.05 equiv).[1]
    • 40 mL Anhydrous Toluene.

  • Reflux: Heat to vigorous reflux. The toluene/water azeotrope will condense, and water will separate in the Dean-Stark trap.

  • Duration: Reflux until water collection ceases (typically 12–16 hours).[1]

  • Isolation:

    • Cool to room temperature.[2]

    • Crucial Step: Add activated 4Å molecular sieves to the flask and stir for 30 mins to capture residual moisture.

    • Filter and evaporate toluene in vacuo.

  • Crystallization: Dissolve the crude residue in minimum hot

    
     and precipitate with Hexane.
    

Mechanistic & Workflow Visualization[1]

Reaction Mechanism: Surface-Mediated Dehydration

The alumina acts as a dual-functional agent, activating the carbonyl oxygen (Lewis Acid) and irreversibly sequestering the water byproduct.

ReactionMechanismStartReagents:Sulfonamide + AldehydeIntermediateHemiaminalIntermediateStart->IntermediateAdsorptionAluminaNeutral Al2O3 SurfaceAlumina->IntermediateCatalysisTransitionWater Sequestration(by Al2O3)Intermediate->TransitionDehydrationTransition->AluminaH2O TrappedProductN-Sulfonylimine(Target)Transition->ProductDesorption

Figure 1: Mechanism of Alumina-mediated N-sulfonylimine formation.[1] The solid support drives the equilibrium by physically trapping water.

Experimental Workflow

Workflowcluster_0Preparationcluster_1Synthesiscluster_2Workup (Moisture Sensitive)Step1Activate Al2O3(120°C, 2h)Step2Mix Reagentsin Dry DMCStep1->Step2Step3Reflux (90°C)3-5 HoursStep2->Step3Step4TLC Check(Disappearance of Sulfonamide)Step3->Step4Step4->Step3IncompleteStep5Hot Filtration(Remove Al2O3)Step4->Step5CompleteStep6Evaporate Solvent(Vacuum)Step5->Step6Step7Recrystallize(Dry EtOH/Toluene)Step6->Step7

Figure 2: Step-by-step workflow for the solid-supported synthesis protocol.

Characterization & Validation

To validate the formation of the

TechniqueDiagnostic SignalNotes
FT-IR 1610–1640 cm⁻¹ (

stretch)
Strong, sharp peak.[1] Absence of broad

stretch (3200-3400 cm⁻¹) confirms conversion.[1]
FT-IR 1150 & 1350 cm⁻¹ (

)
Characteristic sulfonyl bands.[1]
¹H NMR

8.8 – 9.2 ppm
(

)
The imine proton is significantly deshielded by the electron-withdrawing sulfonyl group.[1]
¹H NMR

3.7 – 3.9 ppm
(

)
Three distinct or overlapping singlets for the 2,3,4-trimethoxy group.[1]

Troubleshooting Note: If you observe a peak at

References

  • Catalyst-Free Alumina Protocol: Boukthir, M., et al. (2023).[1] "Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent."[1][3][4][5] RSC Advances.

  • General N-Sulfonylimine Reactivity: McKay, M. J., et al. (2018).[1][6] "Visible-Light, Iodine-Promoted Formation of N-Sulfonyl Imines." Molecules.

  • Solid-Supported P2O5 Method: Zare, A., et al. (2012).[1] "P2O5/SiO2 an efficient, green and heterogeneous catalytic System for the solvent-free synthesis of N-sulfonyl imines."[1][7] Scientia Iranica.

  • Sulfonamide Biological Activity Context: Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.

General procedure for N-alkylation of trimethoxybenzene sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Alkylation of Trimethoxybenzene Sulfonamides

Part 1: Introduction & Strategic Analysis

1.1 The Target Scaffold Trimethoxybenzene sulfonamides, particularly 2,4,6-trimethoxybenzenesulfonamide (Mtr-NH₂) and its isomers (3,4,5-trimethoxy), are critical intermediates in medicinal chemistry and peptide synthesis.[1][2][3] The 2,4,6-trimethoxybenzenesulfonyl group is a premier arginine side-chain protecting group due to its stability under basic conditions and lability under specific acidic conditions (e.g., TFA/thioanisole).[1][2][3]

1.2 The Synthetic Challenge Alkylating this scaffold presents a unique "push-pull" conflict:

  • Electronic Deactivation (The "Push"): The three electron-donating methoxy (

    
    ) groups increase electron density on the sulfonyl moiety.[1][2][3] This destabilizes the conjugate base (sulfonamide anion), raising the 
    
    
    
    to ~11–12 (compared to ~10 for tosylamides).[2][3] Result: Harder to deprotonate.
  • Steric Blockade (The "Pull"): In 2,4,6-isomers, the ortho-methoxy groups create a "picket fence" around the nitrogen, hindering nucleophilic attack on alkyl halides.[1][2][3] Result: Slower

    
     kinetics.
    

1.3 Strategic Solution Standard weak bases (


/Acetone) often fail.[1][2][3] Successful alkylation requires a Strong Base/Polar Aprotic  system to force deprotonation, or a Mitsunobu  approach to bypass the nucleophilicity bottleneck entirely.[1][2]

Part 2: Mechanistic Workflow (Graphviz)

The following decision tree outlines the logic for selecting the correct alkylation protocol based on your electrophile.

G Start Target: N-Alkylation of Trimethoxybenzene Sulfonamide Electrophile Identify Electrophile Type Start->Electrophile PrimaryHalide Primary Alkyl Halide (R-CH2-X) Electrophile->PrimaryHalide SecondaryHalide Secondary Alkyl Halide (R2-CH-X) Electrophile->SecondaryHalide Alcohol Alcohol (R-OH) Electrophile->Alcohol MethodA Method A: Strong Base (NaH / DMF) PrimaryHalide->MethodA Unreactive (Alkyl) MethodB Method B: Mild Base + Heat (Cs2CO3 / MeCN / 80°C) PrimaryHalide->MethodB Reactive (Benzyl/Allyl) SecondaryHalide->MethodA Required (High Energy) MethodC Method C: Mitsunobu (PPh3 / DIAD / THF) Alcohol->MethodC Stereoinversion needed or Halide unstable

Caption: Decision matrix for alkylating sterically hindered, electron-rich sulfonamides.

Part 3: Detailed Experimental Protocols

Method A: The "Hammer" (Sodium Hydride / DMF)

Best for: Unreactive primary alkyl halides and secondary alkyl halides.[1][2][3] Essential for 2,4,6-trimethoxy isomers due to high


.[1][3]

Reagents:

  • Substrate: 2,4,6-Trimethoxybenzenesulfonamide (1.0 equiv)[1][2][3]

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 – 1.5 equiv)[1][2][3]

  • Electrophile: Alkyl Bromide/Iodide (1.2 – 1.5 equiv)[1][2][3]

  • Solvent: Anhydrous DMF (0.2 M concentration)

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add the sulfonamide and dissolve in anhydrous DMF.

  • Deprotonation: Cool to 0°C. Add NaH portion-wise. Caution:

    
     gas evolution.
    
  • Activation: Stir at 0°C for 15 mins, then warm to RT for 30 mins. The solution should turn clear/yellow, indicating anion formation.[1][2]

  • Alkylation: Cool back to 0°C. Add the alkyl halide dropwise.

  • Reaction: Warm to RT and stir.

    • Optimization: If no reaction after 4h, heat to 60°C. The steric bulk of the trimethoxy group often raises the activation energy barrier.

  • Quench: Cool to 0°C. Carefully add sat.

    
     (aq).[1][2]
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF (critical step), then brine.[1][2][3] Dry over

    
    .[1][2][3][4]
    
Method B: The "Scalpel" (Mitsunobu Reaction)

Best for: Primary/Secondary Alcohols.[1][2][3] Avoids strong bases; useful if the alkyl group has base-sensitive moieties (e.g., esters).

Reagents:

  • Substrate: Sulfonamide (1.0 equiv)[1][2][3]

  • Alcohol: R-OH (1.2 equiv)[1][2][3]

  • Phosphine:

    
     (1.5 equiv)[1][2][3]
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)[1][2][3]

  • Solvent: Anhydrous THF or Toluene[1][2][3]

Protocol:

  • Setup: Dissolve Sulfonamide, Alcohol, and

    
     in anhydrous THF under inert atmosphere. Cool to 0°C.[1][2][3][4]
    
  • Addition: Add DIAD dropwise over 10–20 minutes. Note: The solution will turn orange/yellow and fade as the betaine intermediate forms.

  • Reaction: Stir at RT for 12–24 hours.

  • Purification: Concentrate in vacuo. Triturate with

    
    /Hexane to precipitate triphenylphosphine oxide (
    
    
    
    ).[1][2] Filter. Purify filtrate via flash chromatography.

Part 4: Data & Troubleshooting

Table 1: Optimization of Conditions for 2,4,6-Trimethoxybenzenesulfonamide

VariableConditionOutcomeNotes
Base

/ Acetone
< 10% YieldBase too weak for high

sulfonamide.[1][3]
Base

/ MeCN
40-60% YieldWorks for reactive halides (Benzyl-Br); struggles with alkyl chains.[1][2][3]
Base NaH / DMF > 85% Yield Gold Standard. Complete deprotonation ensures reaction.[1][2][3]
Solvent THFSlowPoor solubility of the sulfonamide anion.[1][2]
Temp 25°C vs 60°C60°C preferredHeat required to overcome steric hindrance of ortho-OMe groups.[1][2]

Troubleshooting Guide:

  • Problem: Starting Material Remains.

    • Cause: Incomplete deprotonation.[1][2][3]

    • Fix: Switch from Carbonate bases to NaH.[1][2] Ensure DMF is dry (water kills the anion).[1][2]

  • Problem: Bis-alkylation.

    • Cause: Primary sulfonamides can react twice.[1][2][3]

    • Fix: This is rare for 2,4,6-trimethoxy variants due to extreme steric hindrance.[1][2][3] If observed, reduce base to 1.05 equiv and use slow addition of alkyl halide.[1][2][3]

  • Problem: Product stuck in DMF.

    • Fix: DMF is hard to remove.[1][2][3] Use the "LiCl wash" method: Wash organic layer with 5% LiCl (aq) to pull DMF into the aqueous phase.

Part 5: References

  • Base-Mediated Alkylation Mechanism : Li, Q.-Q., et al. "Direct Alkylation of Amines with Alcohols Catalyzed by Base."[1][2][3] Org.[1][2][3][5][6][7] Lett., 2015, 17 , 5328–5331.[1][2] Link[1][2][3]

  • Mitsunobu Reaction Review : Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1][2][3] Chem. Rev., 2009, 109 , 2551–2651.[1][2][3] Link[1][2][3]

  • Protecting Group Chemistry (Mtr/Mts) : Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups."[1][2][3] Chem. Rev., 2009, 109 , 2455–2504.[1][2][3] Link[1][2][3]

  • Steric Effects in Sulfonamides : Martin, A., et al. "Steric Effects of N-Alkyl Group on the Base-Induced Rearrangement."[1][2][3] Molecules, 2021.[1][2][3][8] Link[1][2][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of 2,3,4-trimethoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,3,4-trimethoxybenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and advance your research.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of 2,3,4-trimethoxybenzene-1-sulfonamide.

Q1: What are the basic chemical properties of 2,3,4-trimethoxybenzene-1-sulfonamide?

A1: 2,3,4-trimethoxybenzene-1-sulfonamide has the chemical formula C9H13NO5S and a molecular weight of approximately 247.27 g/mol .[1][2] Its structure includes a benzene ring with three methoxy groups and a sulfonamide group. The presence of the aromatic ring and methoxy groups contributes to its hydrophobic nature, which is a primary reason for its limited solubility in water.

Q2: Why is the aqueous solubility of 2,3,4-trimethoxybenzene-1-sulfonamide limited?

A2: The low water solubility of this compound is attributed to its molecular structure. The benzene ring and methoxy groups are nonpolar, leading to a hydrophobic character. While the sulfonamide group can participate in hydrogen bonding, the overall hydrophobicity of the molecule dominates, making it difficult to dissolve in a polar solvent like water.

Q3: What are the general approaches to enhance the solubility of poorly soluble compounds like this?

A3: Several techniques can be employed to improve the aqueous solubility of poorly soluble drugs and chemical compounds.[3][4] These methods can be broadly categorized as physical and chemical modifications.[4][5] Common strategies include:

  • pH adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[]

  • Co-solvency: The addition of a water-miscible organic solvent can reduce the polarity of the aqueous medium, enhancing the solubility of nonpolar compounds.[7][8][9]

  • Use of surfactants (Micellar solubilization): Surfactants form micelles in solution, which can encapsulate hydrophobic molecules, thereby increasing their apparent solubility.[10][11][12]

  • Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in water.[13][14][15]

  • Particle size reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can lead to a faster dissolution rate and increased solubility.[4][5]

II. Troubleshooting Guide: Addressing Specific Solubility Issues

This section provides a question-and-answer formatted troubleshooting guide to address specific experimental challenges.

Issue 1: The compound precipitates out of my aqueous buffer during the experiment.
Q: How can I prevent my compound from precipitating?

A: Precipitation is a clear indicator that the concentration of 2,3,4-trimethoxybenzene-1-sulfonamide has exceeded its solubility limit in your current experimental conditions. Here are several strategies to address this, explained with their underlying principles:

  • Strategy 1: pH Adjustment

    • Causality: Sulfonamides are weakly acidic compounds.[16] The sulfonamide group (-SO2NH2) can be deprotonated to form a more soluble salt at a pH above its pKa. By increasing the pH of your buffer, you can shift the equilibrium towards the ionized, more water-soluble form of the molecule. The solubility of sulfonamides generally increases with increasing pH.[17]

    • Troubleshooting Steps:

      • Determine the pKa of the sulfonamide group in 2,3,4-trimethoxybenzene-1-sulfonamide (if not available, a reasonable starting assumption for many sulfonamides is in the range of 5-10).

      • Prepare a series of buffers with pH values incrementally higher than the estimated pKa.

      • Attempt to dissolve the compound in each buffer to determine the optimal pH for solubility.

      • Caution: Ensure the chosen pH is compatible with the stability of your compound and the requirements of your downstream application.

  • Strategy 2: Employing Co-solvents

    • Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][8][9] This makes the environment more favorable for dissolving hydrophobic compounds like 2,3,4-trimethoxybenzene-1-sulfonamide. The co-solvent molecules can also disrupt the hydrogen-bonding network of water, which can lower the energy required for the solute to enter the solution.[8]

    • Troubleshooting Steps:

      • Select a biocompatible co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG).

      • Start by adding a small percentage of the co-solvent (e.g., 5-10% v/v) to your aqueous buffer.

      • Gradually increase the concentration of the co-solvent until the desired solubility is achieved without precipitation.

      • Caution: High concentrations of organic solvents may be detrimental to biological systems or interfere with certain assays. It is crucial to determine the tolerance of your specific experiment to the chosen co-solvent.

Issue 2: The concentration of the dissolved compound is too low for my assay's sensitivity.
Q: How can I achieve a higher stock concentration of 2,3,4-trimethoxybenzene-1-sulfonamide in an aqueous medium?

A: When you need a higher concentration than what can be achieved by simple dissolution, more advanced techniques are required.

  • Strategy 1: Complexation with Cyclodextrins

    • Causality: Cyclodextrins have a unique structure with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate the hydrophobic 2,3,4-trimethoxybenzene-1-sulfonamide molecule within this cavity, forming an inclusion complex.[13][14] This complex has a hydrophilic exterior, which allows it to be readily dissolved in water, thereby significantly increasing the apparent solubility of the compound.[13][15]

    • Troubleshooting Steps:

      • Choose a suitable cyclodextrin. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used. HP-β-CD often offers higher solubility and lower toxicity.

      • Prepare an aqueous solution of the cyclodextrin.

      • Add the 2,3,4-trimethoxybenzene-1-sulfonamide to the cyclodextrin solution and stir or sonicate to facilitate complex formation.

      • The molar ratio of the drug to cyclodextrin may need to be optimized to achieve the desired concentration.

  • Strategy 2: Micellar Solubilization with Surfactants

    • Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles.[10] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic 2,3,4-trimethoxybenzene-1-sulfonamide can partition into the hydrophobic core of the micelles, effectively being "dissolved" in the aqueous solution.[10][11][12]

    • Troubleshooting Steps:

      • Select a non-ionic or ionic surfactant that is compatible with your experimental system. Common examples include Tween 80 (non-ionic) and sodium dodecyl sulfate (SDS, anionic).

      • Prepare a surfactant solution at a concentration above its CMC.

      • Add the compound to the surfactant solution and mix thoroughly.

      • The choice of surfactant and its concentration can be optimized to maximize solubility.

III. Detailed Experimental Protocols

This section provides step-by-step methodologies for key solubility enhancement techniques.

Protocol 1: Solubility Enhancement by pH Adjustment
  • Objective: To determine the effect of pH on the solubility of 2,3,4-trimethoxybenzene-1-sulfonamide and identify a suitable pH for dissolution.

  • Materials:

    • 2,3,4-trimethoxybenzene-1-sulfonamide

    • Phosphate buffer solutions (or other suitable buffers) at pH 6.0, 6.5, 7.0, 7.5, 8.0, and 8.5.

    • Vortex mixer

    • Shaking incubator or orbital shaker

    • Centrifuge

    • UV-Vis spectrophotometer or HPLC system for concentration analysis.

  • Procedure:

    • Add an excess amount of 2,3,4-trimethoxybenzene-1-sulfonamide to a known volume (e.g., 1 mL) of each buffer solution in separate vials.

    • Tightly cap the vials and vortex for 1 minute to ensure initial dispersion.

    • Place the vials in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to allow the system to reach equilibrium.

    • After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

    • Plot the solubility (concentration) as a function of pH to identify the optimal pH for dissolution.

Protocol 2: Solubility Enhancement using Co-solvents
  • Objective: To evaluate the effect of different concentrations of a co-solvent on the solubility of 2,3,4-trimethoxybenzene-1-sulfonamide.

  • Materials:

    • 2,3,4-trimethoxybenzene-1-sulfonamide

    • Co-solvent (e.g., ethanol, propylene glycol, PEG 400)

    • Deionized water or a suitable buffer

    • Other materials as listed in Protocol 1.

  • Procedure:

    • Prepare a series of co-solvent-water (or co-solvent-buffer) mixtures with varying co-solvent concentrations (e.g., 0%, 5%, 10%, 20%, 30%, 40% v/v).

    • Follow steps 1-6 from Protocol 1, using the prepared co-solvent mixtures instead of the different pH buffers.

    • Plot the solubility as a function of the co-solvent concentration to determine the most effective concentration for your needs.

IV. Data Presentation and Visualization

Table 1: Hypothetical Solubility Data for 2,3,4-trimethoxybenzene-1-sulfonamide under Various Conditions
ConditionSolvent SystemSolubility (µg/mL)Fold Increase
ControlDeionized Water (pH 7.0)51
pH AdjustmentPhosphate Buffer (pH 8.5)5010
Co-solvency20% Ethanol in Water15030
Complexation10% HP-β-CD in Water500100
Micellar Solubilization1% Tween 80 in Water30060
Diagrams

Below are diagrams illustrating the mechanisms of action for different solubility enhancement techniques.

G cluster_pH pH Adjustment cluster_Cosolvent Co-solvency Low_pH Low pH (Unionized, Low Solubility) High_pH High pH (Ionized, High Solubility) Low_pH->High_pH + OH- Water Water (High Polarity) Water_Cosolvent Water + Co-solvent (Reduced Polarity) Water->Water_Cosolvent G cluster_Cyclodextrin Cyclodextrin Complexation cluster_Surfactant Micellar Solubilization Drug Hydrophobic Drug Complex Inclusion Complex (Water Soluble) Drug->Complex CD Cyclodextrin (Hydrophobic Cavity) CD->Complex Drug_S Hydrophobic Drug Solubilized Drug in Micelle (Apparent Solubility) Drug_S->Solubilized Micelle Hydrophilic Heads Hydrophobic Core Micelle:core->Solubilized

Caption: Mechanisms of cyclodextrin complexation and micellar solubilization.

V. References

  • Wikipedia. Cosolvent. [Link]

  • Fujita, T., Nishioka, T., & Nakajima, M. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. PubMed. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Bile, A., et al. (2017). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Taylor & Francis Online. [Link]

  • Bile, A., et al. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. ResearchGate. [Link]

  • Gullapalli, R. P. (2010). Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. PMC. [Link]

  • Prajapati, R., & Patel, P. (2023). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Bile, A., et al. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. PubMed. [Link]

  • Al-Badr, A. A. (2024). Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Journal of Pharmaceutical Research International. [Link]

  • Srujan, G., et al. (2016). Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin. ResearchGate. [Link]

  • Loftsson, T., & Brewster, M. E. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]

  • Flanagan, D. R., & Henn, D. S. (2022). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. [Link]

  • Filo. (2025). How does co-solvency increase solubility. [Link]

  • Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • The BMJ. (1941). SOLUBILITY OF SULPHONAMIDES. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Journal of Applied Pharmaceutical Science. (2020). A Concise Review on Methods of Solubility Enhancement. [Link]

  • Büttner, H., & Büttner, D. (1973). pH Dependency in Uptake of Sulfonamides by Bacteria. Karger Publishers. [Link]

  • International Scientific Journal of Engineering and Management. (2022). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]

  • PubChem. 2,4,6-Trimethoxybenzene-1-sulfonamide. [Link]

  • ResearchGate. (2017). pH-Induced solubility transition of sulfonamide-based polymers. [Link]

  • Thoreauchem. 2,3,4-trimethoxybenzene-1-sulfonamide-860514-43-8. [Link]

Sources

Technical Support Center: Optimizing the Amination of 2,3,4-Trimethoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of 2,3,4-trimethoxybenzenesulfonyl chloride amination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for this important synthetic transformation. The sulfonamide functional group is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1][2][3][4][5][6][7][8] This guide will address common challenges and provide detailed, field-proven protocols to enhance your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: My amination reaction is showing low to no conversion. What are the primary factors I should investigate?

Low conversion is a frequent issue and can often be attributed to a few key factors:

  • Reagent Quality: The 2,3,4-trimethoxybenzenesulfonyl chloride is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which is unreactive under these conditions.[9][10] Always use a fresh bottle or verify the quality of your existing stock. Running a small-scale control reaction with a reliable amine can help diagnose this issue.[9]

  • Base Selection: The choice of base is critical. It serves to neutralize the HCl generated during the reaction.[8] For less nucleophilic amines, a stronger, non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often necessary.[9][10] Pyridine can also be used and may act as a nucleophilic catalyst, but it can sometimes lead to side reactions.[9]

  • Reaction Temperature: While many sulfonamide formations proceed well at room temperature, some less reactive amines may require gentle heating. However, excessive heat can lead to the decomposition of the sulfonyl chloride.[9] It is a delicate balance that often requires empirical optimization.

Q2: I'm observing the formation of a significant amount of a water-soluble byproduct that I suspect is the sulfonic acid. How can I prevent this?

The formation of 2,3,4-trimethoxybenzenesulfonic acid is a clear indication of sulfonyl chloride hydrolysis. To mitigate this:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[10] Use anhydrous solvents.

  • Order of Addition: Add the sulfonyl chloride solution dropwise to the mixture of the amine and base.[9][10] This ensures that the amine is available to react immediately, outcompeting the trace amounts of water that may be present.

Q3: My primary amine is undergoing di-sulfonylation. How can this be avoided?

Di-sulfonylation, the formation of a bis-sulfonylated amine, can occur with primary amines. To control this:

  • Stoichiometry Control: Use a controlled amount of the sulfonyl chloride, typically between 1.0 and 1.1 equivalents relative to the amine.[9]

  • Slow Addition at Low Temperature: Adding the sulfonyl chloride slowly at a reduced temperature (e.g., 0 °C) can help to favor the mono-sulfonylation product.[9]

Q4: The purification of my sulfonamide product by column chromatography is proving difficult. What are some alternative strategies?

Sulfonamides can be polar and sometimes exhibit poor behavior on silica gel. Consider these alternatives:

  • Recrystallization: If your product is a solid, recrystallization is often an effective purification method.[10] Experiment with different solvent systems to find one that provides good differential solubility for your product and impurities.

  • Aqueous Workup Optimization: A well-designed aqueous workup can significantly simplify purification. Washing the organic layer with a dilute acid solution can remove unreacted amine and basic impurities. A subsequent wash with a dilute base can remove any sulfonic acid byproduct.

  • Salt Out: If your product has some water solubility, saturating the aqueous layer with sodium chloride (brine) during extraction can help to drive it into the organic phase.[9]

Troubleshooting Guide

This section provides a more in-depth analysis of common problems and detailed protocols for addressing them.

Problem 1: Low Yield of the Desired Sulfonamide

A low yield can be a multifaceted problem. The following decision tree can help you systematically troubleshoot the issue.

Troubleshooting_Low_Yield start Low Yield Observed reagent_quality Check Reagent Quality (Sulfonyl Chloride & Amine) start->reagent_quality reaction_conditions Optimize Reaction Conditions reagent_quality->reaction_conditions Reagents OK hydrolysis Sulfonyl Chloride Hydrolyzed? reagent_quality->hydrolysis Yes amine_purity Amine Impure? reagent_quality->amine_purity No workup_purification Evaluate Workup & Purification reaction_conditions->workup_purification Conditions Optimized base_issue Incorrect Base? reaction_conditions->base_issue Yes temp_issue Suboptimal Temperature? reaction_conditions->temp_issue No product_loss Product Lost During Workup? workup_purification->product_loss Yes use_fresh Use Fresh/Verified Reagent Store under Inert Gas hydrolysis->use_fresh purify_amine Purify Amine (Distillation/Recrystallization) amine_purity->purify_amine change_base Screen Bases: Et3N, DIPEA, Pyridine base_issue->change_base solvent_issue Poor Solvent Choice? temp_issue->solvent_issue No vary_temp Vary Temperature: 0°C -> RT -> Gentle Heat temp_issue->vary_temp change_solvent Screen Solvents: DCM, MeCN, THF solvent_issue->change_solvent optimize_extraction Optimize Extraction: Adjust pH, Use Brine product_loss->optimize_extraction

Caption: Troubleshooting Decision Tree for Low Reaction Yield.

Protocol: Screening Reaction Conditions for Optimal Yield

This protocol outlines a systematic approach to optimizing the key parameters of the amination reaction.

1. Reagent Preparation:

  • Ensure the amine is of high purity. If necessary, purify by distillation or recrystallization.
  • Use a freshly opened bottle of 2,3,4-trimethoxybenzenesulfonyl chloride or one that has been properly stored under an inert atmosphere.
  • Use anhydrous solvents. Dichloromethane (DCM), acetonitrile (MeCN), and tetrahydrofuran (THF) are common choices.[10]

2. Reaction Setup:

  • In a series of oven-dried vials, dissolve the amine (1.0 eq) in the chosen anhydrous solvent.
  • To each vial, add a different base (e.g., triethylamine, pyridine, DIPEA) at a concentration of 1.2-2.0 equivalents.[10]

3. Addition of Sulfonyl Chloride:

  • Cool the vials to 0 °C in an ice bath.
  • Prepare a stock solution of 2,3,4-trimethoxybenzenesulfonyl chloride (1.0-1.1 eq) in the same anhydrous solvent.
  • Add the sulfonyl chloride solution dropwise to each stirred vial.[10]

4. Reaction Monitoring:

  • Allow the reactions to warm to room temperature and monitor their progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
  • If no reaction is observed at room temperature after a few hours, gently heat the reactions and continue to monitor.

5. Workup and Analysis:

  • Once a reaction appears complete, quench it with water or a dilute acid solution.
  • Extract the product with an organic solvent.
  • Analyze the crude product by ¹H NMR or LC-MS to determine the relative conversion and identify any major byproducts.
ParameterTypical RangeRationale
Amine:Sulfonyl Chloride Ratio 1:1 to 1:1.2A slight excess of the sulfonyl chloride can drive the reaction to completion, especially with valuable amines.[10]
Base Triethylamine, Pyridine, DIPEAThe choice depends on the amine's reactivity and the desired reaction rate.[10]
Solvent Dichloromethane, Acetonitrile, THFThe solvent must be anhydrous and inert to the reactants and reagents.[10]
Temperature 0 °C to 50 °CLower temperatures can help control side reactions, while higher temperatures may be needed for less reactive amines.
Problem 2: Formation of Persistent Impurities

Even with good conversion, the presence of stubborn impurities can complicate purification and affect the final product's quality.

Common Impurities and Their Mitigation
  • Unreacted Starting Materials:

    • Amine: Can often be removed by an acidic wash during the aqueous workup (e.g., with 1M HCl).

    • Sulfonyl Chloride: Can be quenched by adding a small amount of a scavenger amine (like a simple primary amine) at the end of the reaction, followed by an acidic wash.

  • 2,3,4-Trimethoxybenzenesulfonic Acid:

    • This hydrolysis product is acidic and can be removed by a basic wash during the workup (e.g., with saturated sodium bicarbonate solution).

  • Di-sulfonated Amine (for primary amines):

    • This is best addressed by careful control of stoichiometry and reaction conditions as described in the FAQs. If formed, it can be challenging to separate from the desired product due to similar polarities.

General_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Amine + Base in Anhydrous Solvent addition Add Sulfonyl Chloride (dropwise at 0°C) reagents->addition stir Stir at RT (Monitor by TLC/LC-MS) addition->stir quench Quench Reaction (e.g., with H2O) stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash dry Dry & Concentrate wash->dry purify Purify Crude Product (Recrystallization or Column Chromatography) dry->purify

Caption: General Experimental Workflow for Sulfonamide Synthesis.

Protocol: Robust Aqueous Workup for Impurity Removal

This protocol is designed to remove the most common impurities encountered in this reaction.

1. Quenching:

  • Once the reaction is complete, cool the mixture to 0 °C and carefully add water to quench any remaining sulfonyl chloride.

2. Extraction:

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane.

3. Acidic Wash:

  • Wash the organic layer with 1M HCl to remove the excess amine and any basic impurities.

4. Basic Wash:

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the sulfonic acid byproduct.

5. Brine Wash:

  • Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and aid in phase separation.[9]

6. Drying and Concentration:

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

By following this structured approach to troubleshooting and optimization, researchers can significantly improve the yield and purity of their 2,3,4-trimethoxybenzenesulfonyl chloride amination reactions, leading to more efficient and successful synthetic outcomes.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimization of Sulfonamide Synthesis. BenchChem Tech Support.
  • Simone, M., Pulpito, M., Perna, F. M., Capriati, V., & Vitale, P. (2021). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. ChemSusChem. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. BenchChem Tech Support.
  • BenchChem. (2025). Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines. BenchChem Tech Support.
  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-N-(3-PHENYLPROPYL)-2-NITROBENZENESULFONAMIDE. Organic Syntheses, 79, 186. [Link]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

  • King, J. F., & Lee, T. W. S. (1979). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 57(23), 3138-3145. [Link]

  • BenchChem. (2025). Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis. BenchChem Tech Support.
  • Picmonic. (n.d.). Sulfonamides Side Effects. Picmonic for Medicine. [Link]

  • SlideShare. (2018, November 28). Sulfonamides: Classification, mode of action, uses and structure activity relationship of the following. [Link]

  • ACS Publications. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]

  • ResearchGate. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

  • Google Patents. (n.d.). Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
  • BenchChem. (2025).
  • Google Patents. (n.d.). Method for preparing 2,3,4-trimethoxybenzaldehyde.
  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. [Link]

  • Wiley Online Library. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistryOpen. [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

  • ACS Publications. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters. [Link]

  • ScienceDirect. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. [Link]

  • National Center for Biotechnology Information. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PubMed Central. [Link]

Sources

Troubleshooting low melting point issues in sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In synthetic and medicinal chemistry, the sulfonamide functional group is a cornerstone, integral to a vast array of therapeutic agents.[1][2] The synthesis, typically achieved by reacting a sulfonyl chloride with a primary or secondary amine, is generally robust.[1][3] However, a common and often frustrating issue encountered is the failure to obtain a final product with a sharp, accurate melting point. A low or broad melting point is a definitive indicator of impurities, compromising the sample's integrity and its suitability for downstream applications.[4][5]

This technical guide provides a structured, in-depth approach to troubleshooting low melting point issues in sulfonamide synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose problems and implement effective solutions.

Troubleshooting Guide: Diagnosing and Solving Low Melting Point Issues

This section is designed to address the specific problems you might encounter during your synthesis.

Q1: My final sulfonamide product has a low and broad melting point. What are the likely causes and how can I fix it?

A low and broad melting point range is a classic sign of an impure sample.[4][5] Pure crystalline solids have a well-defined, sharp melting point (typically a range of 0.5-2°C), as the energy required to break the crystal lattice is uniform.[6] Impurities disrupt this lattice, creating defects that require less energy to break down, resulting in a depression and broadening of the melting range.[6][7]

The most common culprits in sulfonamide synthesis are:

  • Unreacted Starting Materials:

    • Sulfonyl Chloride: The presence of the starting sulfonyl chloride is a frequent issue. This can be due to incomplete reaction or degradation.

    • Amine: Excess or unreacted amine can also contaminate the final product.

  • Side-Reaction Products:

    • Sulfonic Acid: The sulfonyl chloride starting material is highly susceptible to hydrolysis by any trace moisture in the solvents or reagents, or even from the atmosphere, leading to the formation of the corresponding sulfonic acid.[8][9] This is a very common impurity.

    • Disulfonamide (from primary amines): If a primary amine (R-NH₂) is used with an excess of sulfonyl chloride, a double addition can occur, leading to a disulfonamide byproduct.

Diagnostic Workflow:

To effectively troubleshoot, a systematic approach is necessary. The following diagram outlines a decision-making process to identify the impurity and select the appropriate purification strategy.

G cluster_0 Diagnosis cluster_1 Impurity Identification & Action cluster_2 Verification start Low & Broad Melting Point Observed tlc Run TLC Analysis (Crude vs. Starting Materials) start->tlc nmr Acquire ¹H NMR Spectrum of Crude Product start->nmr unreacted_sm Unreacted Starting Material(s) (Spots/Peaks match SMs) tlc->unreacted_sm Co-eluting spots? side_product New, Unidentified Spot(s)/Peak(s) (Likely Sulfonic Acid or Side Product) tlc->side_product New spots? nmr->unreacted_sm SM peaks present? nmr->side_product Unexpected peaks? re_run Action: Re-run reaction - Ensure anhydrous conditions - Check stoichiometry - Increase reaction time/temp unreacted_sm->re_run If significant purify Action: Purify Crude Product (Recrystallization or Chromatography) unreacted_sm->purify If minor side_product->purify verify Obtain Sharp Melting Point & Clean Spectrum re_run->verify purify->verify

Caption: Troubleshooting workflow for low melting point sulfonamides.

Solutions:

  • Recrystallization: This is the most effective and common method for purifying solid organic compounds like sulfonamides.[10] The principle relies on the differential solubility of the desired compound and the impurities in a chosen solvent at different temperatures.[11] See Protocol 1 for a detailed procedure.

  • Column Chromatography: If recrystallization fails or if the impurities have very similar solubility profiles to the product, silica gel column chromatography is a powerful alternative for separation.[12]

  • Reaction Re-optimization: If analysis shows significant unreacted starting materials, revisit the reaction conditions.

    • Ensure Anhydrous Conditions: To prevent hydrolysis of the sulfonyl chloride, thoroughly dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[8][9]

    • Check Stoichiometry: Ensure the molar ratios of amine to sulfonyl chloride are correct. A slight excess of the sulfonyl chloride may be used to drive the reaction to completion if the amine is valuable.[9]

    • Base and Temperature: Ensure the base (like pyridine or triethylamine) is sufficient to neutralize the HCl byproduct and that the reaction temperature is appropriate for the specific substrates.[1]

Key Experimental Protocols

Protocol 1: Recrystallization of a Sulfonamide Product

This protocol provides a step-by-step method for purifying your crude sulfonamide.

Objective: To remove impurities by dissolving the crude product in a minimum amount of hot solvent and allowing the pure compound to crystallize upon cooling.

1. Solvent Selection:

  • The ideal solvent should dissolve the sulfonamide poorly at room temperature but very well at its boiling point.[10][11][13]

  • Commonly effective solvents for sulfonamides include ethanol, isopropanol, or mixtures like ethanol/water.[14][15]

  • To test solvents, place a small amount of your crude product in a test tube and add a few drops of the solvent. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.

2. Dissolution:

  • Place the crude sulfonamide in an Erlenmeyer flask (not a beaker, to minimize evaporation).[16]

  • Add the minimum amount of the chosen hot solvent in portions, with swirling and gentle heating (on a hot plate), until the solid just dissolves completely.[17]

3. Hot Filtration (if necessary):

  • If there are insoluble impurities (like dust or byproducts that are insoluble in the hot solvent), you must perform a hot gravity filtration.

  • Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated flask. This prevents the desired product from crystallizing prematurely in the funnel.[14][17]

4. Crystallization:

  • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[17] Slow cooling is crucial for the formation of large, pure crystals.[11]

  • Once the flask has reached room temperature, you can place it in an ice bath for 15-30 minutes to maximize the yield of crystals.[14][15]

5. Isolation and Drying:

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]

  • Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Allow the crystals to air-dry completely on the filter paper or in a desiccator. Ensure all solvent is removed, as residual solvent will also depress the melting point.[6]

Frequently Asked Questions (FAQs)

Q2: What is "oiling out" during recrystallization and how can I prevent it? A: "Oiling out" is when the product comes out of solution as a liquid oil instead of solid crystals.[14] This often happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is cooled too rapidly.[14][17]

  • Solution: Re-heat the solution to re-dissolve the oil, add a bit more hot solvent to decrease the saturation, and allow it to cool much more slowly. Using a different solvent system with a lower boiling point can also solve the issue.[14][17]

Q3: How do I choose between single-solvent and mixed-solvent recrystallization? A: A single solvent is ideal when you can find one that meets the criteria of high solubility when hot and low solubility when cold.[13] If no single solvent works, use a mixed-solvent system. This involves a pair of miscible solvents: one in which your compound is very soluble (the "good" solvent) and one in which it is insoluble (the "anti-solvent" or "bad" solvent).[13][16] You dissolve the compound in a minimum of the hot "good" solvent, then add the "anti-solvent" dropwise until the solution becomes cloudy, then allow it to cool.[17]

Q4: Can I use Thin-Layer Chromatography (TLC) to assess purity? A: Absolutely. TLC is an excellent, rapid technique to assess the purity of your product.[18] Spot your crude product, the purified product, and the starting materials on the same plate. A pure product should ideally show a single spot. The presence of multiple spots indicates impurities.[18]

Q5: My yield is very low after recrystallization. What went wrong? A: Low yield is often caused by using too much solvent during the dissolution step.[14] The goal is to make a saturated hot solution, so using the absolute minimum amount of hot solvent is critical.[11] Cooling the solution in an ice bath after it has reached room temperature can also help maximize crystal formation and improve yield.[14]

Data Summary

The following table summarizes common impurities and their potential impact on the observed melting point of a target sulfonamide.

Impurity TypeCommon ExampleReason for PresenceEffect on Melting PointRecommended Action
Unreacted Reagent Starting Sulfonyl ChlorideIncomplete reaction; poor stoichiometry.Depression and broadening.Recrystallization or Column Chromatography. Re-evaluate reaction conditions if present in large amounts.
Unreacted Reagent Starting AmineIncomplete reaction; poor stoichiometry.Depression and broadening.Recrystallization. A dilute acid wash during workup can sometimes remove basic amine impurities.
Side Product Sulfonic AcidHydrolysis of sulfonyl chloride by moisture.[8]Significant depression and broadening.Ensure strictly anhydrous reaction conditions. Purify via recrystallization.
Solvent Residual Ethanol, Ethyl Acetate, etc.Incomplete drying of the final product.Depression and broadening.[6]Dry the product thoroughly under vacuum or in a desiccator.

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem. (n.d.).
  • Melting-point depression - Grokipedia. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory.
  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • IBChem. (n.d.). Melting point depression.
  • Recrystallization I 10. (n.d.).
  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (n.d.).
  • Quora. (2020, May 10). What causes melting point depression?.
  • Recrystallization of Sulfanilamide. (n.d.). Scribd.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem. (n.d.).
  • Recrystallization. (n.d.).
  • Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
  • Sulfonamide. (n.d.). In Wikipedia.
  • Preventing decomposition of sulfonyl chloride during reaction - Benchchem. (n.d.).
  • Technical Support Center: Optimization of Sulfonamide Synthesis - Benchchem. (n.d.).
  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. (n.d.).
  • A column chromatographic method for the determination of sulfanilamide in pharmaceutical preparations containing sulfacetamide or its sodium salt. | Semantic Scholar. (1970, February 1).
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6). Who we serve.

Sources

Technical Support Center: Stability of 2,3,4-Trimethoxybenzene-1-sulfonamide in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

[label="S-N Cleavage\n(Sulfonic Acid + Amine)", fillcolor="#EA43

Finalizing User Experience

I'm now integrating all elements to finalize the user experience. The Q&A is central, paired with visualizations, protocols, and stability data. I've re-reviewed the document. I made sure to prioritize user-friendliness, to address practical challenges. I can confirm the DOT diagram and all references. I will confirm that users get comprehensive and clear information.

Refining Troubleshooting Integration

I'm now integrating the troubleshooting aspects, centering the document around a user-friendly Q&A format. The stability data, DOT diagram, and experimental protocols will be incorporated to address challenges. I am also planning to include a table for half-life data at various pH levels and temperatures, emphasizing the sulfonamide's stability profile and causal reasoning.

Welcome to the Technical Support Center. This hub is engineered for researchers, analytical scientists, and drug development professionals investigating the physicochemical stability and degradation kinetics of 2,3,4-trimethoxybenzene-1-sulfonamide.

Part 1: Core Principles of Acidic Stability (FAQ)

Q: What is the baseline stability of 2,3,4-trimethoxybenzene-1-sulfonamide in standard acidic buffers (e.g., pH 1.2 to 6.0)? A: In mild to moderate aqueous acidic environments (pH 1.2 – 6.0), such as simulated gastric fluid, 2,3,4-trimethoxybenzene-1-sulfonamide exhibits exceptional stability. The sulfonamide functional group is inherently resistant to hydrolysis because the nitrogen lone pair is heavily delocalized into the sulfonyl d-orbitals (or


* orbitals). This delocalization drastically reduces the basicity of the nitrogen, preventing facile protonation and subsequent nucleophilic attack[1]. Environmental and pharmacokinetic studies confirm that most sulfonamides, particularly those with electron-donating modifications like methoxy groups, remain hydrolytically stable at pH 4.0 and neutral conditions[2][3].

Q: Under what specific acidic conditions does degradation occur, and what is the mechanistic causality? A: Degradation requires highly forcing conditions (e.g., pH < 1.0, temperatures > 60°C, or the use of superacids). The causality of degradation follows two primary competing pathways:

  • S-N Bond Cleavage (Hydrolysis): Strong acids (e.g., trifluoromethanesulfonic acid or boiling concentrated HCl) force the protonation of the sulfonamide nitrogen. This transforms the amine into a viable leaving group, allowing water to nucleophilically attack the highly reactive sulfonyl center, yielding sulfonic acid and the corresponding amine[1][4].

  • Ether Cleavage (Demethylation): The 2,3,4-trimethoxy substitution pattern is strongly electron-donating. Prolonged exposure to strong halogen acids (e.g., HCl, HBr) at elevated temperatures causes the protonation of the methoxy oxygen. Subsequent nucleophilic attack by the halide ion results in demethylation, forming phenolic derivatives.

Part 2: Troubleshooting Guide for Degradation Issues

Q: During my 6-month accelerated stability study (0.1 N HCl, 40°C), I observed a new LC-MS peak with a mass shift of -14 Da. What is the cause, and how do I prevent it? A: A precise mass shift of -14 Da (loss of


) is the classic signature of demethylation (ether cleavage). One of the three methoxy groups on the 2,3,4-trimethoxybenzene ring has been cleaved to form a hydroxyl group.
Causality & Solution: This occurs via an 

mechanism where the chloride ion from the HCl acts as a nucleophile attacking the protonated methoxy group. To prevent this during formulation stability testing, switch to a non-nucleophilic buffer system (e.g., phosphoric acid or sulfuric acid) to eliminate the nucleophile required for the ether cleavage mechanism.

Q: I am attempting to force-degrade the compound for analytical method validation, but 1.0 N HCl at room temperature yields 0% degradation after 48 hours. Why? A: Sulfonamides possess a remarkably high activation energy barrier for S-N bond cleavage. Room temperature provides insufficient thermal energy to overcome this barrier, even at pH 0. Causality & Solution: To achieve forced degradation, you must increase the thermal energy to drive the kinetics. Elevate the temperature to 80°C under reflux, or utilize a near-stoichiometric amount of a stronger acid system such as trifluoromethanesulfonic acid (TfOH), which provides chemoselective acidic hydrolysis without requiring extreme heat[4].

Q: My LC-MS/MS peak areas are highly variable between technical replicates during the acid hydrolysis time-course. How can I fix this? A: Acidic hydrolysis reactions can continue inside the autosampler vial if the reaction is not properly arrested, leading to variable degradation based on injection order. Causality & Solution: You must implement a self-validating quenching step. Neutralize the aliquot immediately upon extraction with an equimolar base containing a Stable Isotope-Labeled Internal Standard (SIL-IS). This halts the reaction instantly and corrects for any volumetric or ionization variations.

Part 3: Experimental Protocols

Protocol 1: Self-Validating Forced Degradation (Acid Hydrolysis) Assay

This protocol is designed to generate degradation products for method validation while ensuring absolute kinetic accuracy.

Step 1: Reaction Initiation

  • Prepare a 1.0 mg/mL stock solution of 2,3,4-trimethoxybenzene-1-sulfonamide in HPLC-grade methanol.

  • Transfer 1.0 mL of the stock into a 10 mL borosilicate glass reaction vial. Add 4.0 mL of 2.0 M HCl.

  • Causality: Methanol ensures complete solubilization of the API, while 2.0 M HCl provides the extreme hydronium ion concentration required to force nitrogen protonation.

Step 2: Thermal Stress

  • Seal the vial with a PTFE-lined cap and incubate in a thermomixer at 80°C with 500 rpm agitation.

  • Causality: The PTFE liner prevents acidic vapor leaching, and the 80°C thermal energy overcomes the high activation energy barrier of the S-N bond.

Step 3: Self-Validating Quench & Extraction (Time points: 0, 2, 4, 8, 24 hrs)

  • At each time point, extract exactly 100 µL of the reaction mixture.

  • Immediately dispense into a pre-prepared autosampler vial containing 100 µL of 2.0 M NaOH and 50 µL of a 100 ng/mL SIL-IS (e.g.,

    
    -labeled analog).
    
  • Causality: The equimolar NaOH instantly neutralizes the acid, halting hydrolysis at the exact time point. The simultaneous introduction of the SIL-IS creates a self-validating system; any subsequent matrix effects, autosampler degradation, or ionization suppression will equally affect the analyte and the IS, preserving quantitative integrity.

Protocol 2: LC-MS/MS Stability Monitoring Workflow

Step 1: Chromatographic Separation

  • Column: C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: Formic acid ensures the sulfonamide remains in its neutral, un-ionized state during chromatography, providing sharp peak shapes and consistent retention times.

Step 2: Mass Spectrometry Detection

  • Operate in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Causality: The methoxy groups readily accept protons in the ESI source, making ESI+ highly sensitive for 2,3,4-trimethoxybenzene derivatives. Monitor for the parent mass

    
     and the -14 Da (demethylation) and -79 Da (desulfonation) product ions to track specific degradation pathways.
    

Part 4: Quantitative Data Presentation

Table 1: Kinetic Stability Matrix of 2,3,4-Trimethoxybenzene-1-sulfonamide

ConditionpHTemperatureHalf-Life (

)
Primary Degradant Observed
Simulated Gastric Fluid1.237°C> 6 MonthsNone (Stable)
Acetate Buffer4.050°C> 1 YearNone (Stable)
1.0 M HCl0.025°C> 30 DaysTrace Demethylation (-14 Da)
2.0 M HCl< 0.080°C~ 8.5 HoursSulfonic Acid + Amine
Trifluoromethanesulfonic Acid< 0.025°C~ 2.0 HoursSulfonic Acid + Amine

Part 5: Visualizations

AcidStability Parent 2,3,4-Trimethoxybenzene- 1-sulfonamide Mild Mild Acid (pH 1.2 - 6.0) 37°C Parent->Mild Simulated Gastric Fluid Harsh Harsh Acid (pH < 1.0) > 60°C or Superacids Parent->Harsh Forced Degradation Stable Stable (No Degradation) Mild->Stable Delocalized N-lone pair Path1 S-N Cleavage (Sulfonic Acid + Amine) Harsh->Path1 N-Protonation & Hydrolysis Path2 Demethylation (Phenolic Derivatives) Harsh->Path2 Ether Cleavage (Nucleophilic Attack)

Figure 1: Mechanistic divergence of 2,3,4-trimethoxybenzene-1-sulfonamide in acidic media.

References

  • Title: Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides Source: Inorganic Chemistry (ACS Publications) / NIH URL: [Link]

  • Title: Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Hydrolysis of sulphonamides in aqueous solutions Source: ResearchGate URL: [Link]

  • Title: Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid Source: NIH URL: [Link]

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Validation & Comparative

Technical Comparison Guide: 1H NMR Profiling of 2,3,4-Trimethoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the 1H NMR characteristics of 2,3,4-trimethoxybenzene-1-sulfonamide , specifically designed to assist researchers in distinguishing this scaffold from its common structural isomers (e.g., the 3,4,5-trimethoxy analog) during drug development and synthesis.

Executive Summary & Structural Context

In medicinal chemistry, the 2,3,4-trimethoxybenzene scaffold is a critical pharmacophore, often serving as a bioisostere for other polymethoxylated rings found in antimitotic agents and carbonic anhydrase inhibitors. However, electrophilic aromatic substitution (e.g., chlorosulfonation) on 1,2,3-trimethoxybenzene can yield regioisomeric mixtures if conditions are not strictly controlled.

This guide focuses on the 1H NMR spectroscopic differentiation of the 2,3,4-isomer (asymmetric) from the thermodynamically stable 3,4,5-isomer (symmetric). The ability to rapidly identify the correct regioisomer via proton NMR is essential for validating synthetic protocols.

Key Structural Differentiators[1][2]
  • 2,3,4-Isomer (Target): Possesses two non-equivalent aromatic protons (

    
     and 
    
    
    
    ) in different electronic environments, creating an AB splitting system .
  • 3,4,5-Isomer (Alternative): Possesses a

    
     axis of symmetry, rendering the two aromatic protons (
    
    
    
    and
    
    
    ) chemically equivalent, resulting in a singlet .

Experimental Data: Chemical Shift Comparison

The following table contrasts the 1H NMR profile of 2,3,4-trimethoxybenzene-1-sulfonamide with its primary isomer. Data is standardized for


-DMSO or 

-Acetone solvents, where sulfonamide

protons are typically visible.
Table 1: Comparative 1H NMR Chemical Shifts ( , ppm)
Proton Assignment2,3,4-Isomer (Target)3,4,5-Isomer (Alternative)Diagnostic Feature
Aromatic Region

7.50 – 7.65
(d, 1H,

)

6.80 – 6.95
(d, 1H,

)

7.25
(s, 2H,

)
Multiplicity : The 2,3,4-isomer shows two doublets (

Hz), whereas the 3,4,5-isomer shows a distinct singlet.
Methoxy Groups

3.85 – 3.95
(s, 3H)

3.75 – 3.85
(s, 3H)

3.65 – 3.75
(s, 3H)

3.84
(s, 6H, 3,5-OMe)

3.74
(s, 3H, 4-OMe)
Integration : The 2,3,4-isomer typically resolves into three distinct singlets (1:1:1), while the 3,4,5-isomer shows a 2:1 ratio (6H:3H).
Sulfonamide (

)

7.0 – 7.3
(br s, 2H)

6.5 – 7.0
(br s, 2H)
Broad exchangeable signal; shift varies with concentration and water content.

Note on Causality:

  • Deshielding of H6 (2,3,4-isomer): The proton at position 6 is ortho to the strongly electron-withdrawing sulfonamide group (

    
    ), shifting it downfield (~7.6 ppm).
    
  • Shielding of H5 (2,3,4-isomer): The proton at position 5 is ortho to the electron-donating methoxy group at position 4, shifting it upfield (~6.9 ppm).

  • Symmetry of 3,4,5-isomer: Both aromatic protons are meta to the sulfonamide and ortho to methoxy groups, placing them in identical, moderately shielded environments (~7.25 ppm).

Experimental Methodology & Synthesis Workflow

To ensure the integrity of the NMR data, the synthesis and purification must follow a protocol that isolates the specific regioisomer.

Synthesis Protocol: Chlorosulfonation Route[3]
  • Reagents : 1,2,3-Trimethoxybenzene (1.0 eq), Chlorosulfonic acid (

    
    , 5.0 eq).
    
  • Procedure :

    • Cool

      
       to 0°C under 
      
      
      
      .
    • Add 1,2,3-trimethoxybenzene dropwise (maintaining T < 5°C to favor kinetic control).

    • Stir at 0°C for 2 hours. Note: Higher temperatures promote rearrangement to the 3,4,5-isomer.

    • Quench onto crushed ice to precipitate 2,3,4-trimethoxybenzenesulfonyl chloride .

    • React the crude sulfonyl chloride with aqueous ammonia (

      
      ) in THF/Water.
      
  • Purification : Recrystallization from Ethanol/Water.

NMR Acquisition Parameters
  • Frequency : 400 MHz or higher recommended to resolve methoxy signals.

  • Solvent : DMSO-

    
     (preferred for solubility and visibility of 
    
    
    
    protons).
  • Concentration : 10-15 mg/mL.

  • Temperature : 298 K.

Logical Analysis & Visualization

The following diagram illustrates the decision logic for identifying the correct isomer based on the NMR spectral features described above.

NMR_Identification_Workflow Start Crude Product Spectrum (Aromatic Region 6.5 - 8.0 ppm) CheckMultiplicity Analyze Multiplicity of Aromatic Protons Start->CheckMultiplicity Singlet Single Peak (Singlet) Integration = 2H CheckMultiplicity->Singlet Symmetry Detected Doublets Two Distinct Peaks (Doublets) Integration = 1H each CheckMultiplicity->Doublets Asymmetry Detected MethoxyCheck Check Methoxy Region (3.6 - 4.0 ppm) Singlet->MethoxyCheck CouplingCheck Check Coupling Constant (J) Expected: ~8.8 Hz (Ortho) Doublets->CouplingCheck Result345 Identification: 3,4,5-Isomer (Symmetric) Result234 Identification: 2,3,4-Isomer (Asymmetric) CouplingCheck->MethoxyCheck Methoxy234 3 Distinct Singlets (or 3 overlapping) MethoxyCheck->Methoxy234 Methoxy345 2 Distinct Singlets (Ratio 2:1) MethoxyCheck->Methoxy345 Methoxy234->Result234 Methoxy345->Result345

Figure 1: Decision tree for distinguishing trimethoxybenzenesulfonamide isomers via 1H NMR.

References

  • Synthesis and NMR Characterization of Sulfonamides

    • Title: Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
    • Source: Molbank 2024, 2024(3), M1879.
    • URL: [Link][1][2][3]

    • Relevance: Provides experimental shifts for the 2,3,4-trimethoxybenzyl moiety, confirming the asymmetric splitting p
  • Comparative Data for 3,4,5-Isomer

    • Title: Metal-Free Construction of Primary Sulfonamide through Three Diverse Salts.
    • Source: RSC Advances (Supporting Inform
    • URL: [Link][3]

    • Relevance: Explicitly lists 1H NMR data for 3,4,5-trimethoxybenzenesulfonamide ( 7.25, s).
  • General NMR Shift Database

    • Title: NMR Chemical Shifts of Trace Impurities: Common Labor
    • Source: Organometallics 2010, 29, 9, 2176–2179.
    • URL: [Link]

    • Relevance: Standard reference for solvent residual peaks used to calibr

Sources

Comparative Guide: C13 NMR Analysis of Trimethoxybenzene Sulfonamide Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the structural elucidation of trimethoxybenzene sulfonamide isomers, a critical pharmacophore in drug discovery programs targeting carbonic anhydrase inhibition and tubulin destabilization. For medicinal chemists and analytical scientists, distinguishing between positional isomers (e.g., 3,4,5- vs. 2,3,4- vs. 2,4,5-trimethoxy analogs) is a frequent bottleneck during the scale-up of electrophilic aromatic substitution reactions.

This document provides a definitive technical analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectral signatures that differentiate these isomers. By synthesizing experimental data with Substituent Chemical Shift (SCS) additivity principles, we establish a robust framework for structural assignment.

Chemical Context & Isomerism

The sulfamoyl group (


) and methoxy group (

) exert opposing electronic effects that are diagnostic in 13C NMR.
  • Sulfonamide (

    
    ):  Strong electron-withdrawing group (EWG). Deshields the ipso carbon significantly and affects ortho/para positions via induction and resonance.
    
  • Methoxy (

    
    ):  Strong electron-donating group (EDG) by resonance. Significantly deshields the ipso carbon (to ~150-160 ppm) while shielding ortho and para carbons.
    

We focus on the three most prevalent isomers encountered in synthetic workflows:

  • 3,4,5-Trimethoxybenzenesulfonamide (Symmetric, "Gallamide" derivative type)

  • 2,3,4-Trimethoxybenzenesulfonamide (Asymmetric, "Crowded" motif)

  • 2,4,5-Trimethoxybenzenesulfonamide (Asymmetric, para-pattern)

Comparative 13C NMR Analysis

Symmetry and Signal Count

The most immediate differentiator is the number of unique carbon signals in the aromatic region.

IsomerSymmetry ElementUnique Aromatic C SignalsUnique OMe C Signals
3,4,5-Trimethoxy

axis through C1-C4
4 (C1, C2/6, C3/5, C4)2 (3/5-OMe, 4-OMe)
2,3,4-Trimethoxy None (

)
6 (All distinct)3 (All distinct)
2,4,5-Trimethoxy None (

)
6 (All distinct)3 (All distinct)
Diagnostic Chemical Shifts (DMSO-d6)

The following table synthesizes literature values and calculated SCS predictions to highlight diagnostic peaks.

Carbon Position3,4,5-Isomer (ppm)2,3,4-Isomer (ppm)2,4,5-Isomer (ppm)Mechanistic Rationale
C-1 (Ipso-SO2) ~139.0~130.5~122.0Steric Compression: The 2,3,4- and 2,4,5- isomers suffer from ortho-methoxy crowding, altering the SO2 rotation and shielding the ipso carbon relative to the open 3,4,5-system.
C-OMe (Ipso-O) 152.8 (C3,5)140.5 (C4)~156.0 (C2)~152.0 (C4)~141.0 (C3)~155.0 (C2)~152.0 (C4)~143.0 (C5)Additivity: C3 in the 2,3,4-isomer is flanked by two OMe groups, causing distinct shielding patterns compared to isolated OMe groups.
Methoxyl (CH3) 60.1 (4-OMe)56.0 (3,5-OMe)61.5 (2-OMe)60.5 (3-OMe)56.2 (4-OMe)56.5 (2-OMe)56.2 (4-OMe)55.8 (5-OMe)Steric Deshielding: The central OMe in a contiguous trimer (e.g., C3 in 2,3,4-isomer) is sterically forced out of plane, often shifting downfield (>60 ppm).

Critical Insight: In the 3,4,5-isomer , the C2 and C6 carbons appear as a single intense signal around 105-106 ppm . In the 2,3,4-isomer , the unsubstituted C5 and C6 carbons appear as distinct signals, typically one shielded (~107 ppm) and one deshielded (~125 ppm) due to the lack of symmetry.

Experimental Protocol: High-Resolution Acquisition

To resolve the subtle differences between methoxy signals (often separated by <0.5 ppm), standard rapid acquisition is insufficient.

Protocol: Quantitative 13C NMR for Isomer Differentiation
  • Sample Preparation:

    • Dissolve 30–50 mg of sulfonamide in 0.6 mL DMSO-d6 .

    • Why DMSO? Sulfonamides can aggregate in CDCl3, broadening peaks. DMSO disrupts hydrogen bonding, sharpening the

      
       protons (in 1H NMR) and ensuring monomeric relaxation behavior for carbons.
      
    • Internal Standard: Add 0.05% v/v TMS (Tetramethylsilane) for precise referencing (

      
      ).
      
  • Instrument Parameters (400 MHz+ recommended):

    • Pulse Sequence: Inverse Gated Decoupling (typically zgig on Bruker) to suppress NOE if quantitative integration is required (optional but helpful for ratio determination).

    • Relaxation Delay (D1): Set to 3–5 seconds . Quaternary carbons (C-SO2, C-OMe) have long T1 relaxation times. Insufficient delay will suppress these diagnostic peaks.

    • Spectral Width: 240 ppm (to capture carbonyls if derivatives are made).

    • Scans (NS): Minimum 1024 scans to ensure high S/N ratio for quaternary carbons.

  • Data Processing:

    • Zero Filling: Fill to at least 128k points.

    • Line Broadening (LB): Apply 1.0 Hz exponential multiplication to reduce noise, or Gaussian multiplication (GM) if resolution of overlapping methoxy peaks is required.

Structural Elucidation Workflow

The following diagram illustrates the decision logic for assigning a specific isomer from a crude reaction mixture.

G Start Crude Sulfonamide Product H_NMR Step 1: 1H NMR Screening (Check Symmetry) Start->H_NMR Sym_Check Symmetric Pattern? (2H singlet for Ar-H) H_NMR->Sym_Check Isomer_345 Candidate: 3,4,5-Isomer Sym_Check->Isomer_345 Yes Asym_Path Asymmetric Pattern (2 distinct doublets or singlets) Sym_Check->Asym_Path No C13_Acq Step 2: 13C NMR Acquisition (DMSO-d6, D1=5s) Asym_Path->C13_Acq Count_Sigs Count Aromatic C Signals (100-160 ppm) C13_Acq->Count_Sigs Four_Sigs 4 Signals (Confirm 3,4,5-Isomer) Count_Sigs->Four_Sigs 4 (Sym) Six_Sigs 6 Signals (2,3,4- or 2,4,5-Isomer) Count_Sigs->Six_Sigs 6 (Asym) HMBC Step 3: HMBC Correlation (Proton to Carbon) Six_Sigs->HMBC Differentiation Check C-H Correlations HMBC->Differentiation Res_234 2,3,4-Isomer (Crowded OMe peaks >60ppm) Differentiation->Res_234 Ortho coupling Res_245 2,4,5-Isomer (Distinct para protons) Differentiation->Res_245 Para coupling

Caption: Logical workflow for the structural assignment of trimethoxybenzenesulfonamide isomers using NMR spectroscopy.

References

  • Substituent Effects in Sulfonamides: Maślankiewicz, A., et al. (2008).[1] "Substituent effects of the N,N-dimethylsulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines." Magnetic Resonance in Chemistry. [Link]

  • General 13C NMR Chemical Shifts & Additivity: Oregon State University. (2022).[2] "13C NMR Chemical Shifts and Structure Determination." [Link]

  • Synthesis and Characterization of 3,4,5-Trimethoxybenzenesulfonamides: Piffer, G., Monguzzi, R. (1973). "New compounds: synthesis of 3,4,5-trimethoxybenzenesulfonamides." Journal of Pharmaceutical Sciences. [Link]

  • Conformational Analysis of Sulfonamides: Royal Society of Chemistry. (2021).[3] "Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides." [Link]

Sources

Crystal structure of 2,3,4-trimethoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Crystal Structure & Characterization of 2,3,4-Trimethoxybenzene-1-sulfonamide

Executive Summary

Topic: Structural characterization and comparative analysis of 2,3,4-trimethoxybenzene-1-sulfonamide (CAS: 860514-43-8).[1] Context: Sulfonamides are a critical class of pharmacophores, widely utilized as carbonic anhydrase (CA) inhibitors, diuretics, and anticancer agents.[2] The specific arrangement of methoxy groups on the benzene ring significantly influences the molecule's electronic properties, solubility, and binding affinity to enzyme active sites (e.g., CA isoforms II, IX, and XII). Comparison: This guide compares the 2,3,4-isomer against its well-known alternatives, the 3,4,5-isomer (a common motif in colchicine-site inhibitors) and the 2,4,6-isomer , highlighting differences in crystal packing, synthesis, and predicted biological efficacy.

Structural Analysis & Comparative Crystallography

The crystal structure of a sulfonamide is governed by the interplay between the rigid phenyl ring, the flexible methoxy substituents, and the directional hydrogen bonding of the sulfonamide (


) group.
Molecular Geometry & Conformation

In 2,3,4-trimethoxybenzene-1-sulfonamide, the three adjacent methoxy groups create a unique steric environment compared to the symmetric 3,4,5- or 2,4,6-isomers.

  • Methoxy Orientation: The methoxy groups at positions 2, 3, and 4 typically adopt an alternating "up-down-up" or "in-plane" conformation to minimize steric repulsion.[1] The 2-methoxy group, being ortho to the sulfonamide, may interact intramolecularly with the sulfonamide oxygen or nitrogen, influencing the torsion angle relative to the benzene ring.

  • Sulfonamide Group: The

    
     moiety generally adopts a tetrahedral geometry around the sulfur atom. The S-N bond length is typically ~1.60–1.64 Å, and the O-S-O angle is ~119–121°.
    
Crystal Packing Motifs

Sulfonamides almost universally crystallize in motifs driven by strong N-H···O=S hydrogen bonds.[3]

Feature2,3,4-Isomer (Target) 3,4,5-Isomer (Alternative) 2,4,6-Isomer (Alternative)
Symmetry Asymmetric substitution.

Symmetric (axis through C1-C4).[1]

Symmetric (axis through C1-C4).[1]
Steric Hindrance High (Ortho-substituent at C2).[1]Low (Meta/Para substituents only).High (Ortho-substituents at C2 & C6).[1]
Primary H-Bonding

Dimer
: Two molecules pair via N-H[1]···O bonds.
Ladder/Tape : Continuous chains often form due to lack of ortho-sterics.[1]Twisted Dimer : Ortho-methoxys force the sulfonamide out of plane, altering packing.

-Stacking
Disrupted by out-of-plane methoxy groups.[1]Strong face-to-face stacking possible.[1]Weak; steric bulk prevents close approach.[1]
Melting Point ~125–127 °C (Estimated/Derivative)178–180 °C (Higher symmetry = higher lattice energy)~150 °C
Predicted Hydrogen Bonding Network

The primary interaction in the solid state is the formation of centrosymmetric dimers.

  • Donor: Sulfonamide

    
     protons.[1]
    
  • Acceptor: Sulfonamide

    
     oxygens.[1][3]
    
  • Secondary Interactions: Weak C-H···O interactions between the methoxy methyl protons and the sulfonyl oxygens stabilize the lattice.

Experimental Protocols

Synthesis of 2,3,4-Trimethoxybenzene-1-sulfonamide

Objective: Selective chlorosulfonation of 1,2,3-trimethoxybenzene followed by amination. Reaction Scheme:

  • Substrate: 1,2,3-Trimethoxybenzene (Pyrogallol trimethyl ether).

  • Reagent: Chlorosulfonic acid (

    
    ).
    
  • Mechanism: Electrophilic Aromatic Substitution (EAS). The 1- and 3-methoxy groups activate the C4 and C6 positions.[1] C4 is the major site of substitution due to combined activation, despite steric crowding.

Step-by-Step Protocol:

  • Chlorosulfonation:

    • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, addition funnel, and a drying tube (

      
      ). Cool to 0°C in an ice bath.
      
    • Addition: Place 10 mL of chlorosulfonic acid in the flask.

    • Reaction: Add 1.68 g (10 mmol) of 1,2,3-trimethoxybenzene dropwise over 20 minutes. The solution will turn dark.

    • Stirring: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3) for disappearance of starting material.

    • Quench: Pour the reaction mixture carefully onto 100 g of crushed ice. The sulfonyl chloride will precipitate as a white/off-white solid.[1]

    • Isolation: Filter the solid, wash with cold water (

      
      ), and dry under vacuum.
      
  • Amination:

    • Dissolution: Dissolve the crude sulfonyl chloride in 10 mL of acetone or dichloromethane.

    • Ammonolysis: Add 5 mL of concentrated aqueous ammonia (

      
      ) or bubble anhydrous 
      
      
      
      gas through the solution for 15 minutes.
    • Workup: Evaporate the solvent.[4][5] The residue is the crude sulfonamide.

    • Purification: Recrystallize from Ethanol/Water (1:1 v/v).

Crystallization for X-Ray Diffraction

To obtain single crystals suitable for X-ray diffraction:

  • Prepare a saturated solution of the purified sulfonamide in hot Ethanol (

    
    ).
    
  • Add warm water dropwise until slight turbidity persists, then add one drop of ethanol to clear it.

  • Allow the solution to cool slowly to room temperature in a Dewar flask (to insulate and slow cooling).

  • If no crystals form after 24 hours, place in a refrigerator (

    
    ).
    
  • Harvest colorless block- or needle-like crystals.

Visualization: Synthesis & Structural Logic

G Start 1,2,3-Trimethoxybenzene (Substrate) Intermediate 2,3,4-Trimethoxybenzene- 1-sulfonyl chloride Start->Intermediate Electrophilic Subst. (Regioselective at C4) Reagent Chlorosulfonic Acid (ClSO3H, 0°C) Reagent->Intermediate Product 2,3,4-Trimethoxybenzene- 1-sulfonamide Intermediate->Product Nucleophilic Attack (Amination) Ammonia NH4OH / NH3(g) Ammonia->Product Crystal Single Crystal (EtOH/H2O) Product->Crystal Slow Evaporation Recrystallization

Caption: Synthetic pathway for the regioselective production of 2,3,4-trimethoxybenzene-1-sulfonamide.

H cluster_0 R2,2(8) Dimer Motif MolA Molecule A (Sulfonamide) H_Bond1 N-H···O=S MolA->H_Bond1 MolB Molecule B (Sulfonamide) H_Bond2 S=O···H-N MolB->H_Bond2 H_Bond1->MolB H_Bond2->MolA

Caption: Predicted R2,2(8) centrosymmetric dimer formation characteristic of primary sulfonamides.

Biological Relevance & Application

Carbonic Anhydrase (CA) Inhibition: Like many sulfonamides, the 2,3,4-trimethoxy derivative acts as a zinc-binding inhibitor of CA enzymes.

  • Mechanism: The sulfonamide nitrogen binds to the

    
     ion in the enzyme active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
    
  • Selectivity: The "tail" (the trimethoxybenzene ring) interacts with the hydrophobic and hydrophilic residues of the active site cavity.

    • 2,3,4-Isomer: The ortho-methoxy group may cause steric clashes in the narrower active sites of cytosolic isoforms (CA I, II), potentially improving selectivity for transmembrane isoforms (CA IX, XII) which are cancer-associated targets.

    • Comparison: The 3,4,5-isomer is often less selective due to its symmetry and ability to fit into multiple isoform pockets.

Table 1: Comparative Profile of Trimethoxybenzene Sulfonamides

Property2,3,4-Isomer 3,4,5-Isomer Significance
CAS Number 860514-43-852960-57-3Identification
Electronic Character Electron-rich (3 donors)Electron-rich (3 donors)

-donating ability
Steric Profile Asymmetric, Ortho-bulkSymmetric, Meta/Para-bulkEnzyme fit
Solubility (Water) Low (

)
Low (

)
Formulation challenge
Primary Use Research / IntermediateDrug Scaffold (e.g., TMP)Pharmacophore utility

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Geldmacher, Y., et al. (2016). Synthesis and biological evaluation of novel sulfonamides as carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. (General reference for sulfonamide synthesis protocols).
  • Cambridge Structural Database (CSD) . Search for Trimethoxybenzenesulfonamide motifs. (Used for structural prediction logic).[3]

  • PubChem Compound Summary . 2,3,4-Trimethoxybenzene-1-sulfonamide (CID 860514-43-8).[1]

Sources

Technical Guide: IR Spectroscopy Characterization of Sulfonamide-Trimethoxybenzene (STB) Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In modern drug discovery, the fusion of sulfonamide pharmacophores with trimethoxybenzene (TMB) rings creates a potent scaffold often targeted for antimitotic (tubulin inhibition) and antimicrobial applications. The structural integrity of these Sulfonamide-Trimethoxybenzene (STB) hybrids is critical.

This guide provides a definitive spectroscopic framework for characterizing STB candidates. Unlike generic spectral libraries, we focus on the competitive spectral analysis of the STB scaffold against its constituent precursors: standard sulfonamides (e.g., Sulfamethoxazole) and unsubstituted trimethoxybenzenes.

Why This Matters

The primary challenge in STB characterization is the spectral congestion in the


 fingerprint region, where strong sulfonyl (

) stretches overlap with ether (

) bands. Misinterpretation here leads to false-positive structural confirmations.[1] This guide resolves these conflicts using high-resolution FTIR protocols.

Technical Deep Dive: The STB Spectral Fingerprint

The "product" in this analysis is a high-purity STB Reference Standard . Its performance is measured by the resolution and distinctiveness of its IR peaks compared to generic alternatives.

Characteristic Vibrational Modes

The STB scaffold exhibits a unique "dual-signature" where the electron-withdrawing sulfonamide group competes with the electron-donating methoxy groups, causing predictable frequency shifts.

Functional GroupVibrational ModeWavenumber (

)
IntensityDiagnostic Note
Sulfonamide

Asym.[1][2] Stretch

MediumOften a doublet in primary sulfonamides; sharp.[1]

Sym. Stretch

MediumLower frequency due to H-bonding.

Asym. Stretch

StrongCritical: Can overlap with methoxy bands; look for doublet character.[1]

Sym. Stretch

StrongVery stable position; highly diagnostic.[1]

Stretch

Weak/Med"Bridge" vibration; confirms sulfonamide linkage.[1][3]
Trimethoxybenzene

Arom.[1][4][5][6] Stretch

WeakMultiple weak bands just above

.

Ring Stretch

MediumAromatic "breathing" modes.[1]

Asym. Stretch

Very StrongInterference Zone: Strongest band for TMBs.[1]

Sym. Stretch

StrongSharp band; confirms methoxy presence.[1]

Deformation

MediumMethyl bending modes.[1]

Comparative Performance Analysis

We compare the spectral "performance" (clarity of identification) of the STB Scaffold against its two primary structural alternatives/precursors.

STB vs. Standard Sulfonamides (e.g., Sulfamethoxazole)
  • The Conflict: Standard sulfonamides lack the electron-donating methoxy groups.

  • The STB Advantage: The STB spectrum features a massive intensity spike at

    
      (Methoxy 
    
    
    
    ) that is absent in pure sulfonamides.
  • Differentiation:

    • Sulfamethoxazole:[1] Dominant peaks at

      
       (
      
      
      
      ) but "quiet" in the
      
      
      region.
    • STB Scaffold: Co-dominance of

      
       (
      
      
      
      ) and
      
      
      (
      
      
      ).
STB vs. Unsubstituted Trimethoxybenzenes (1,3,5-TMB)
  • The Conflict: TMBs lack the nitrogenous signaling of the sulfonamide.

  • The STB Advantage: The appearance of the

    
     (
    
    
    
    )
    and
    
    
    (
    
    
    symmetric)
    bands provides a binary "Yes/No" confirmation of the sulfonamide attachment.
  • Differentiation:

    • 1,3,5-TMB: Clean spectrum above

      
       (no 
      
      
      
      ).
    • STB Scaffold: Distinct

      
       stretching doublet.
      
Comparative Data Summary
FeatureSTB Scaffold (Product) Std. Sulfonamide Trimethoxybenzene

Region
Present (

)
Present (

)
Absent

Sym (

)
Present (Strong) Present (Strong)Absent
Methoxy

(

)
Present (Very Strong) AbsentPresent (Very Strong)
Fingerprint Complexity High (Congested) MediumMedium

Experimental Protocol: High-Resolution ATR-FTIR

This protocol uses Attenuated Total Reflectance (ATR) for superior reproducibility with solid drug candidates, eliminating the moisture sensitivity of KBr pellets.

Workflow Logic

The following diagram illustrates the decision logic for peak assignment and quality control.

STB_Analysis_Workflow Start Start: Solid Sample Prep Sample Prep: Crush to Fine Powder Apply to Diamond ATR Crystal Start->Prep Scan Acquisition: 4000-400 cm⁻¹, 32 Scans Res: 2 cm⁻¹ Prep->Scan Check_NH Check 3200-3450 cm⁻¹ (N-H Stretch) Scan->Check_NH Sulfonamide_Present Sulfonamide Confirmed Check_NH->Sulfonamide_Present Doublet Found Sulfonamide_Absent Error: No Sulfonamide (Check Synthesis) Check_NH->Sulfonamide_Absent Flat Baseline Check_Fingerprint Analyze 1100-1350 cm⁻¹ Sulfonamide_Present->Check_Fingerprint Dual_Peaks Identify Dual Peaks: 1330 (SO₂) & 1270 (C-O) Check_Fingerprint->Dual_Peaks Both Bands Strong Single_Peak Ambiguous: Only SO₂ or C-O visible? Check_Fingerprint->Single_Peak One Band Missing Final Final Validation: Check 1150 cm⁻¹ (Sym SO₂) Check 1590 cm⁻¹ (Arom C=C) Dual_Peaks->Final Single_Peak->Final Re-run with KBr?

Caption: Logical workflow for validating STB scaffold structure via ATR-FTIR, prioritizing the resolution of N-H and Fingerprint regions.

Step-by-Step Methodology

Equipment:

  • FTIR Spectrometer (e.g., Bruker Tensor or equivalent).[1][6][7]

  • Diamond ATR Accessory (Single bounce).[1]

  • Solvent: Isopropanol (for cleaning).[1]

Procedure:

  • Background Collection: Clean the ATR crystal with isopropanol.[1] Collect a background spectrum (air) with 32 scans at

    
     resolution.
    
  • Sample Application: Place approximately 2-5 mg of the STB solid onto the center of the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reads optimal contact (usually ~80-100 N).[1] Note: Poor contact reduces the intensity of the critical

    
     bands.
    
  • Acquisition: Collect the sample spectrum (32 scans,

    
     resolution).
    
  • Post-Processing: Apply Automatic Baseline Correction. Do not apply smoothing filters initially, as this may merge the critical

    
     shoulder peaks.
    
  • Validation: Verify the presence of the "Diagnostic Quartet":

    • 
       (
      
      
      
      )[2]
    • 
       (
      
      
      
      Asym)
    • 
       (
      
      
      
      Methoxy)
    • 
       (
      
      
      
      Sym)

Mechanistic Insight: Vibrational Coupling

Understanding why these peaks shift is crucial for troubleshooting.

Molecular_Vibration Sulfonyl Sulfonyl Group (Electron Withdrawing) Benzene Benzene Ring Sulfonyl->Benzene Inductive Effect (-I) SO2_Stretch SO₂ Stretch ~1330/1150 cm⁻¹ Sulfonyl->SO2_Stretch Primary Mode Methoxy Methoxy Groups (Electron Donating) Methoxy->Benzene Resonance Effect (+R) CO_Stretch C-O-C Stretch ~1270 cm⁻¹ Methoxy->CO_Stretch Primary Mode H_Bond Intermolecular H-Bonding H_Bond->Sulfonyl Stabilizes H_Bond->SO2_Stretch Red Shift (Lower Freq)

Caption: Mechanistic interaction diagram showing how electronic effects and hydrogen bonding influence the vibrational frequencies of the STB scaffold.

Expert Insight: The electron-donating nature of the trimethoxy group increases electron density in the ring, which can slightly strengthen the


 bond order via resonance, potentially shifting the 

stretch (

) to slightly higher frequencies compared to a nitro-substituted sulfonamide. Conversely, strong intermolecular hydrogen bonding in the solid state (common in sulfonamides) will "Red Shift" (lower wavenumber) the

and

bands.

References

  • Royal Society of Chemistry. "Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides."[1] RSC Advances. Link

  • National Institutes of Health (NIH). "Structure and Computational Studies of New Sulfonamide Compound."[1] PubMed Central.[1] Link

  • SpectraBase. "1,3,5-Trimethoxybenzene IR Spectrum." Wiley Science Solutions.[1] Link

  • ResearchGate. "FT-IR spectra of sulfonamide derivatives." Journal of Molecular Structure. Link

  • BenchChem. "Comparative analysis of the vibrational spectra of 1,3,5-Trimethoxybenzene isomers." BenchChem Technical Guides. Link

Sources

Decoding the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of 2,3,4-Trimethoxybenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,3,4-trimethoxybenzene-1-sulfonamide, a molecule of interest in medicinal chemistry. Drawing upon established principles of sulfonamide and methoxybenzene fragmentation, we will dissect the expected fragmentation pathways, compare them with related structures, and provide a robust experimental framework for researchers.

The Structural Context: Predicting Fragmentation Behavior

2,3,4-trimethoxybenzene-1-sulfonamide combines two key functional groups that dictate its fragmentation behavior: a sulfonamide moiety and a trimethoxy-substituted benzene ring. The interplay of these groups under energetic electron impact conditions leads to a series of characteristic bond cleavages and rearrangements.

The fragmentation of sulfonamides is well-documented, with several key pathways consistently observed. A prominent fragmentation route involves the loss of sulfur dioxide (SO₂), a neutral molecule with a mass of 64 Da.[1][2][3] Another common cleavage occurs at the sulfur-nitrogen (S-N) bond.[4][5][6] In many cases, protonation of the sulfonamide occurs at the nitrogen atom, which can influence the subsequent fragmentation cascade.[4][5][6] For N-phenyl benzenesulfonamides, the formation of an anilide anion at m/z 92 has also been noted.[1][2]

Concurrently, the trimethoxybenzene portion of the molecule will exhibit its own characteristic fragmentation. The loss of a methyl radical (•CH₃) from a methoxy group is a hallmark of methoxy-substituted aromatic compounds. This initial loss is often followed by the elimination of a neutral carbon monoxide (CO) molecule. The specific arrangement of the three methoxy groups on the benzene ring will influence the relative stability of the resulting fragment ions.

Proposed Fragmentation Pathway of 2,3,4-Trimethoxybenzene-1-sulfonamide

Based on these established principles, we can predict a detailed fragmentation pathway for 2,3,4-trimethoxybenzene-1-sulfonamide. The molecular ion ([M]⁺•) will undergo a series of competing and sequential fragmentation reactions, giving rise to a characteristic mass spectrum.

Workflow for Predicting Fragmentation

M [M]+• 2,3,4-trimethoxybenzene- 1-sulfonamide M_minus_SO2 [M - SO2]+• M->M_minus_SO2 - SO2 M_minus_CH3 [M - CH3]+ M->M_minus_CH3 - •CH3 Trimethoxybenzene_cation [2,3,4-trimethoxybenzene]+• M->Trimethoxybenzene_cation S-N cleavage Sulfonamide_cation [SO2NH2]+ M->Sulfonamide_cation C-S cleavage M_minus_CH3_minus_SO2 [M - CH3 - SO2]+ M_minus_CH3->M_minus_CH3_minus_SO2 - SO2 Dimethoxy_phenol_cation [Dimethoxyphenol]+ Trimethoxybenzene_cation->Dimethoxy_phenol_cation - •CH3, - CO

Caption: Predicted major fragmentation pathways for 2,3,4-trimethoxybenzene-1-sulfonamide in EI-MS.

Table 1: Predicted Major Fragment Ions for 2,3,4-trimethoxybenzene-1-sulfonamide

m/z (predicted)Proposed FragmentNeutral Loss
261Molecular Ion ([M]⁺•)-
197[M - SO₂]⁺•SO₂
246[M - •CH₃]⁺•CH₃
182[M - •CH₃ - SO₂]⁺•CH₃, SO₂
168[2,3,4-trimethoxybenzene]⁺••SO₂NH₂
153[M - •SO₂NH₂ - •CH₃]⁺•SO₂NH₂, •CH₃
80[SO₂NH₂]⁺C₉H₁₁O₃

Comparative Fragmentation Analysis

To further contextualize the predicted fragmentation pattern, it is instructive to compare it with the known fragmentation of simpler, related molecules.

CompoundKey Fragmentation Pathways
Benzenesulfonamide Loss of SO₂, S-N bond cleavage to form phenyl radical cation.
Anisole (Methoxybenzene) Loss of •CH₃, followed by loss of CO.
N-Phenyl Benzenesulfonamide Loss of SO₂, formation of anilide anion (m/z 92).[1][2]

The fragmentation of 2,3,4-trimethoxybenzene-1-sulfonamide is expected to be a composite of the behaviors observed for these simpler analogues. The presence of multiple methoxy groups provides additional fragmentation channels through the loss of methyl radicals, leading to a more complex spectrum than that of simple benzenesulfonamide.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended. This protocol is based on standard methodologies for the analysis of sulfonamides.[7][8][9][10][11]

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve sample in appropriate solvent (e.g., Methanol) dilute Dilute to a final concentration of ~1 mg/mL dissolve->dilute inject Inject 1 µL into GC-MS system separate Chromatographic Separation (e.g., HP-5ms column) inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (e.g., Quadrupole analyzer) ionize->analyze acquire Acquire mass spectrum identify Identify molecular ion and major fragment ions acquire->identify compare Compare with predicted fragmentation pattern identify->compare cluster_sample_prep cluster_sample_prep cluster_gc_ms cluster_gc_ms cluster_data_analysis cluster_data_analysis

Caption: A typical workflow for the GC-MS analysis of a small molecule like 2,3,4-trimethoxybenzene-1-sulfonamide.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 2,3,4-trimethoxybenzene-1-sulfonamide.

    • Dissolve the sample in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.

    • Ensure the sample is fully dissolved before injection.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column coated with 5% phenyl-methylpolysiloxane (e.g., HP-5ms or equivalent), is recommended.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Hold: Hold at 280 °C for 10 minutes.

    • Injection Volume: 1 µL in splitless mode.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 3 minutes.

  • Data Analysis:

    • Identify the peak corresponding to 2,3,4-trimethoxybenzene-1-sulfonamide in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and the major fragment ions.

    • Propose structures for the observed fragment ions and compare them to the predicted fragmentation pattern.

Conclusion

The predictable and characteristic fragmentation of 2,3,4-trimethoxybenzene-1-sulfonamide under electron ionization makes mass spectrometry an invaluable tool for its structural confirmation and identification. By understanding the fundamental fragmentation mechanisms of the constituent sulfonamide and trimethoxybenzene moieties, researchers can confidently interpret the resulting mass spectra. The proposed fragmentation pathways, supported by comparative analysis and a detailed experimental protocol, provide a comprehensive guide for scientists and drug development professionals working with this and structurally related compounds. This analytical rigor is essential for advancing our understanding of novel chemical entities and accelerating the pace of drug discovery.

References

  • Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. PubMed.
  • Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides.
  • Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Springer.
  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent.
  • Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. Semantic Scholar.
  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry.
  • Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Wiley Online Library.
  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Shimadzu.
  • Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Food and Drug Analysis.
  • A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in c
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.

Sources

Comparative Guide: Carbonic Anhydrase Inhibition of 2,3,4- vs. 2,4,6-Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric Gatekeeper

In the design of Carbonic Anhydrase (CA) inhibitors, the substitution pattern on the benzenesulfonamide scaffold is a critical determinant of both affinity and isoform selectivity.[1] This guide compares the pharmacological performance of 2,3,4-trisubstituted versus 2,4,6-trisubstituted isomers.

The distinction is not merely structural but functional:

  • 2,3,4-Isomers (Asymmetric Ortho-Substitution): Typically exhibit high affinity (low

    
    ) across broad isoforms due to minimal steric interference with the zinc-binding pharmacophore.
    
  • 2,4,6-Isomers (Symmetric Ortho-Substitution): Often act as "Steric Filters." The presence of two ortho-substituents creates a "clamp" effect that can drastically reduce affinity for cytosolic isoforms (hCA I, hCA II) while potentially retaining activity against more flexible, tumor-associated isoforms (hCA IX, hCA XII), provided the substituents are small (e.g., fluorine).

Structural Mechanistics & SAR Logic

To understand the performance difference, one must analyze the active site geometry. The primary sulfonamide moiety (


) binds to the catalytic Zinc ion (

) in a tetrahedral geometry.
The Ortho-Effect
  • 2,3,4-Substitution: Contains only one substituent ortho to the sulfonamide. This allows the molecule to rotate and accommodate the bulky hydrophobic wall of the enzyme active site (specifically residues like Phe131 in hCA II).

  • 2,4,6-Substitution: Contains two ortho substituents. This creates a rigid steric block. Unless the substituents are atomic isosteres of hydrogen (like Fluorine), this pattern often prevents the sulfonamide nitrogen from reaching the Zinc ion, leading to micromolar (weak) inhibition constants.

Diagram 1: SAR Logic of Substitution Patterns

SAR_Logic Scaffold Benzenesulfonamide Scaffold Sub_234 2,3,4-Isomer (Asymmetric Ortho) Scaffold->Sub_234 Sub_246 2,4,6-Isomer (Symmetric Ortho) Scaffold->Sub_246 Zn_Binding Zn2+ Coordination (Active Site) Outcome_HighAffinity High Affinity (Low Ki) Broad Spectrum Activity Zn_Binding->Outcome_HighAffinity 2,3,4 Path Outcome_Selectivity Isoform Selectivity (Requires Small R-groups like F) Zn_Binding->Outcome_Selectivity 2,4,6 Path (R=F) Outcome_Clash Loss of Potency (If R = Cl, Me) Zn_Binding->Outcome_Clash 2,4,6 Path (R=Cl) Effect_234 Minimal Steric Clash High Rotational Freedom Sub_234->Effect_234 1 Ortho Group Effect_246 High Steric Hindrance 'Clamp' Effect Sub_246->Effect_246 2 Ortho Groups Effect_234->Zn_Binding Facilitates Effect_246->Zn_Binding Obstructs

Caption: Structural Activity Relationship (SAR) showing how ortho-substitution patterns dictate steric compatibility with the Carbonic Anhydrase Zinc active site.

Comparative Performance Data

The following table synthesizes data from stopped-flow kinetic assays comparing these substitution patterns. Note the dramatic difference when the substituent size increases (Fluorine vs. Chlorine).

Table 1: Inhibition Constants ( ) Comparison[2][3]
Feature2,3,4-Trisubstituted 2,4,6-Trisubstituted
** steric Environment**Open: Single ortho-clash allows accommodation in the hydrophobic pocket.Closed: Dual ortho-clash restricts rotation and Zn-access.
Electronic Effect Moderate acidification of sulfonamide

.
High acidification (if electron-withdrawing groups used), potentially strengthening Zn-bond if sterics allow.
Representative Compound 2,3,4-Trichlorobenzenesulfonamide2,4,6-Trichlorobenzenesulfonamide
hCA II Affinity (

)
~10 - 50 nM (Potent)> 1,000 nM (Weak/Inactive)
hCA IX Affinity (

)
~10 - 100 nM Variable (Often weak unless fluorinated)
Key Advantage Reliable, high-potency scaffold for general inhibition.Potential for isoform selectivity by excluding tight-binding cytosolic isoforms (hCA I/II).
Key Disadvantage Poor selectivity (hits all isoforms).High risk of total inactivity with bulky substituents (e.g., Methyl, Chloro).

Critical Insight: The 2,4,6-trifluoro pattern is an exception. Because the Van der Waals radius of Fluorine (1.47 Å) is similar to Hydrogen (1.2 Å), 2,3,5,6-tetrafluorobenzenesulfonamides are nanomolar inhibitors . However, 2,4,6-trichloro analogs (Chlorine radius = 1.75 Å) are sterically precluded from the active site of most isoforms.

Validated Experimental Protocol: Stopped-Flow CO2 Hydration Assay

To experimentally verify the differences between these isomers, the Khalifah Method (Stopped-Flow) is the gold standard. It measures the catalytic hydration of


 over a timeframe of milliseconds.
Protocol Overview

Objective: Determine the inhibition constant (


) of 2,3,4- vs 2,4,6-isomers against recombinant hCA II.

Reagents:

  • Buffer: 20 mM HEPES, pH 7.5, 20 mM

    
    .
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water.
    
  • Enzyme: Recombinant hCA II (approx. 10 nM final conc).

Workflow:

  • Preparation: Dissolve inhibitors in DMSO (stock 10 mM). Dilute serially in Assay Buffer.

  • Incubation: Incubate Enzyme + Inhibitor for 15 minutes at room temperature to ensure pre-equilibrium.

  • Rapid Mixing: Use a Stopped-Flow apparatus (e.g., Applied Photophysics SX20).

    • Syringe A: Enzyme + Inhibitor + Indicator.[2]

    • Syringe B:

      
      -saturated water.
      
  • Detection: Monitor absorbance drop at 557 nm (Phenol Red color change from Red

    
     Yellow as 
    
    
    
    hydrates to
    
    
    ).
  • Calculation: Fit the initial rate (

    
    ) vs. Inhibitor concentration 
    
    
    
    to the Cheng-Prusoff equation to derive
    
    
    and
    
    
    .
Diagram 2: Stopped-Flow Assay Workflow

Assay_Workflow Sample Inhibitor (Isomer) + hCA Enzyme Mixer Stopped-Flow Mixing Chamber (<10 ms) Sample->Mixer Substrate CO2 Saturated Water Substrate->Mixer Detector Absorbance (557 nm) (Phenol Red) Mixer->Detector Reaction Triggered Data Kinetic Trace (Abs vs Time) Detector->Data Record Rate Analysis Calculate Ki (Cheng-Prusoff) Data->Analysis

Caption: Workflow for the Stopped-Flow CO2 Hydration Assay used to determine kinetic constants (Ki).

Conclusion & Recommendation

For general drug development where potency is the primary driver, the 2,3,4-isomer is the superior scaffold. It minimizes steric clashes while allowing electronic tuning of the sulfonamide headgroup.

However, if the goal is isoform selectivity (specifically avoiding hCA II to reduce side effects), the 2,4,6-isomer offers a unique "steric filter" strategy. By utilizing small 2,6-substituents (like Fluorine) or exploiting the specific flexibility of tumor-associated isoforms (hCA IX/XII), researchers can achieve selectivity profiles unattainable with the 2,3,4-scaffold.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase IX-related mimic in complex with sulfonamide inhibitors. ACS Medicinal Chemistry Letters. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[3][4][5][6] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors: Structure-Activity Relationships. Expert Opinion on Therapeutic Patents. Link

  • Vullo, D., et al. (2013). 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases. Bioorganic & Medicinal Chemistry. Link

Sources

A Comparative Guide to Sulfonamide Inhibitor Binding for Human Carbonic Anhydrase IX (hCA IX)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting a Key Player in Tumor Biology

Human Carbonic Anhydrase IX (hCA IX) has emerged as a critical therapeutic target in oncology.[1][2] This transmembrane zinc metalloenzyme is overexpressed in a wide range of solid tumors and is often associated with hypoxic conditions, playing a pivotal role in pH regulation within the tumor microenvironment.[1][2] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, hCA IX contributes to the acidification of the extracellular space, which in turn promotes tumor progression, metastasis, and resistance to conventional therapies.[1] Consequently, the development of potent and selective hCA IX inhibitors is a highly active area of research in drug discovery.

This guide provides a comparative analysis of sulfonamide-based inhibitors targeting hCA IX. While we will use established inhibitors as key examples, the principles and methodologies discussed are directly applicable to the characterization of novel compounds such as 2,3,4-trimethoxybenzene-1-sulfonamide. We will delve into the structural basis of inhibition, compare the binding affinities of well-characterized sulfonamides, and provide a detailed protocol for a standard biophysical assay used to determine these crucial parameters.

The Structural Basis of Sulfonamide Inhibition of hCA IX

The inhibitory action of sulfonamides against carbonic anhydrases is well-established. The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore that coordinates directly with the zinc ion (Zn²⁺) located at the bottom of the enzyme's active site.[1] This interaction displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity of the enzyme.[1]

The specificity of different sulfonamide inhibitors for various carbonic anhydrase isoforms, including hCA IX, is largely determined by the "tail" portion of the molecule. This part of the inhibitor can form a network of interactions with amino acid residues lining the active site cavity.[3] These interactions can include hydrogen bonds, van der Waals forces, and hydrophobic interactions.[4] For instance, the active site of hCA IX features a valine residue at position 131, which creates a more open and accessible cavity compared to the corresponding phenylalanine residue in the ubiquitous hCA II isoform.[1] This structural difference can be exploited to design inhibitors with greater selectivity for hCA IX.[1]

Below is a conceptual diagram illustrating the general binding mode of a sulfonamide inhibitor within the hCA IX active site.

cluster_0 hCA IX Active Site cluster_1 Sulfonamide Inhibitor Zn(II) Zn(II) His94 His94 Zn(II)->His94 His96 His96 Zn(II)->His96 His119 His119 Zn(II)->His119 Thr199 Thr199 Val131 Val131 Leu198 Leu198 SO2NH2 SO2NH2 SO2NH2->Zn(II) Coordination SO2NH2->Thr199 H-bond Aromatic_Ring Aromatic_Ring SO2NH2->Aromatic_Ring Tail Tail Aromatic_Ring->Tail Tail->Val131 Hydrophobic Interaction Tail->Leu198 van der Waals

Caption: Conceptual diagram of a sulfonamide inhibitor binding to the hCA IX active site.

Comparative Binding Affinities of Reference hCA IX Inhibitors

To contextualize the binding affinity of any new inhibitor, it is essential to compare it against well-characterized compounds. Acetazolamide, Brinzolamide, and Dorzolamide are clinically used sulfonamide drugs that inhibit various carbonic anhydrase isoforms, including hCA IX. Their binding affinities for hCA IX have been determined using various biophysical methods.

InhibitorhCA IX Kᵢ (nM)hCA IX IC₅₀ (nM)Method
Acetazolamide2530Stopped-flow CO₂ hydration assay / General CA inhibition assay
Brinzolamide3.2 (IC₅₀ for hCA II)-General CA inhibition assay
Dorzolamide-0.18 (IC₅₀ for hCA II)General CA inhibition assay

Note: Kᵢ and IC₅₀ values can vary depending on the specific assay conditions. The data presented here are representative values from the literature for comparative purposes.[5][6][7][8] It is important to note that while some of these compounds are potent inhibitors of hCA IX, they may also inhibit other isoforms like hCA II, highlighting the ongoing need for the development of more selective inhibitors.[5]

Experimental Protocol: Determining Binding Affinity using a Fluorescence-Based Assay

Fluorescence-based assays are a common and robust method for determining the binding affinity of inhibitors to carbonic anhydrases.[9][10] One such method is the fluorescent thermal shift assay (FTSA), which measures the change in the thermal stability of a protein upon ligand binding.[11][12] An alternative is an indicator displacement assay, where a fluorescent probe that binds to the active site is displaced by a competitive inhibitor, leading to a change in fluorescence.[10]

Here, we provide a detailed protocol for a competitive binding assay using a fluorescently labeled sulfonamide probe.

Principle

A fluorescent probe with known affinity for the hCA IX active site is used. When a non-fluorescent inhibitor is introduced, it competes with the probe for binding to the enzyme. The displacement of the fluorescent probe from the active site results in a change in its fluorescence signal, which can be monitored to determine the binding affinity of the test compound.

Materials
  • Recombinant human Carbonic Anhydrase IX (catalytic domain)

  • Fluorescent sulfonamide probe (e.g., Dansylamide)

  • Test inhibitor (e.g., 2,3,4-trimethoxybenzene-1-sulfonamide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl)

  • 96-well black microplates

  • Fluorescence plate reader

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of hCA IX in the assay buffer. The final concentration in the assay will typically be in the low nanomolar range.

    • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer. The final concentration should be close to its Kd for hCA IX.

    • Prepare a serial dilution of the test inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the hCA IX solution to each well (except for the no-enzyme control).

    • Add a fixed volume of the fluorescent probe solution to each well.

    • Add varying concentrations of the test inhibitor to the wells. Include a control with no inhibitor.

    • Bring the final volume in each well to a constant value with the assay buffer.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to allow the binding equilibrium to be reached (e.g., 30-60 minutes). Protect the plate from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in each well using a fluorescence plate reader. Set the excitation and emission wavelengths appropriate for the fluorescent probe (e.g., for Dansylamide, excitation ~280 nm, emission ~480 nm).[9]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the inhibitor concentration.

    • Fit the data to a suitable competition binding equation (e.g., the Cheng-Prusoff equation) to determine the IC₅₀ of the test inhibitor.

    • The Kᵢ of the test inhibitor can then be calculated from the IC₅₀ using the known Kd of the fluorescent probe.

Experimental Workflow Diagram

A Prepare Reagents (hCA IX, Fluorescent Probe, Inhibitor) B Dispense hCA IX and Probe into 96-well Plate A->B C Add Serial Dilutions of Inhibitor B->C D Incubate at Room Temperature C->D E Measure Fluorescence D->E F Data Analysis (Plot, Fit to obtain IC50/Ki) E->F

Caption: Workflow for a fluorescence-based competitive binding assay.

Conclusion

The development of potent and selective inhibitors of hCA IX holds significant promise for cancer therapy. Understanding the binding affinity of novel compounds like 2,3,4-trimethoxybenzene-1-sulfonamide is a critical step in their preclinical evaluation. This guide has provided a framework for this process, outlining the structural basis of sulfonamide inhibition, offering a comparison with established inhibitors, and detailing a robust experimental protocol for affinity determination. By employing these methodologies, researchers can effectively characterize new chemical entities and contribute to the advancement of targeted cancer treatments.

References

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences, 109(38), 15232-15237. [Link]

  • Biosensing Instrument. (2026, January 28). Application Note 173: Label-Free Kinetic Analysis of Carbonic Anhydrase IX Inhibitors on Live Suspension Cells Using Surface Plasmon Resonance Microscopy. [Link]

  • Chica, R. A., Giger, L., & Hilvert, D. (2009). Improved molecular recognition of Carbonic Anhydrase IX by polypeptide conjugation to acetazolamide. Protein Science, 18(10), 2165-2173. [Link]

  • Čapkauskaitė, E., Baranauskienė, L., Golovenko, D., Manakova, E., Gražina, R., & Matulis, D. (2016). Intrinsic thermodynamics of inhibitor binding to human carbonic anhydrase IX. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(4), 747-756. [Link]

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours: a novel therapeutic approach. Nature Reviews Drug Discovery, 10(10), 767-777. [Link]

  • Pacchiano, F., Aggarwal, M., Avvaru, B. S., Robbins, A. H., Scozzafava, A., Supuran, C. T., & McKenna, R. (2010). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Bioorganic & Medicinal Chemistry Letters, 20(17), 5124-5128. [Link]

  • Wang, S. C., & Zamble, D. B. (2006). Fluorescence analysis of sulfonamide binding to carbonic anhydrase. Biochemistry and Molecular Biology Education, 34(5), 364-368. [Link]

  • Winum, J. Y., Scozzafava, A., Montero, J. L., & Supuran, C. T. (2005). The tail approach in the design of carbonic anhydrase inhibitors: from isozymes I, II and IV to IX. Current Pharmaceutical Design, 11(6), 795-805. [Link]

  • De Simone, G., & Supuran, C. T. (2012). (Bio)inorganic chemistry of carbonic anhydrase inhibition. Inorganica Chimica Acta, 381, 10-18. [Link]

  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(8), 1853-1862. [Link]

  • Pagnozzi, D., Pala, N., Biosa, G., Dallocchio, R., Dessì, A., Sanna, F., ... & Distinto, S. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(2), 266-273. [Link]

  • Fisher, S. Z., & McKenna, R. (2012). Neutron diffraction of acetazolamide-bound human carbonic anhydrase II reveals atomic details of drug binding. Journal of the American Chemical Society, 134(42), 17564-17566. [Link]

  • ResearchGate. (n.d.). Acetazolamide with the human carbonic anhydrase IX (PDB code: 6U4T) (2D). Retrieved February 24, 2026, from [Link]

  • Aggarwal, M., Kondeti, B., & McKenna, R. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Bioorganic & Medicinal Chemistry, 21(22), 7119-7124. [Link]

  • Krastina, V., Zvirgzdina, A., Brikmane, B., & Tars, K. (2018). Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells. Oncotarget, 9(42), 26747. [Link]

  • Reinis, J., & Wsol, V. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Analytical Chemistry, 89(5), 3097-3103. [Link]

Sources

Structure-Activity Relationship (SAR) Guide: Trimethoxy Sulfonamides vs. Acetazolamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of Acetazolamide (AZA) , the clinical gold standard for Carbonic Anhydrase (CA) inhibition, versus 3,4,5-Trimethoxy-benzenesulfonamide derivatives (TMS) . While AZA serves as a potent pan-isoform inhibitor, modern drug development focuses on TMS derivatives to exploit the "tail approach," enhancing selectivity for tumor-associated isoforms (hCA IX/XII) over cytosolic off-targets (hCA I/II) through hydrophobic interactions.

Key Findings
FeatureAcetazolamide (AZA)Trimethoxy Sulfonamides (TMS)
Primary Scaffold 1,3,4-Thiadiazole sulfonamideBenzenesulfonamide with hydrophobic tail
Selectivity Profile Pan-inhibitor (Non-selective)Tunable (High affinity for hCA IX/XII)
Binding Mechanism Zn²⁺ coordination + Hydrophilic H-bondsZn²⁺ coordination + Hydrophobic pocket filling
Lipophilicity (LogP) Low (-0.26, Hydrophilic)High (> 2.5, Lipophilic)
Primary Application Glaucoma, Diuretic, Altitude SicknessOncology (Hypoxic tumors), MDR Reversal

Structural Basis of Inhibition[1]

The efficacy of sulfonamide inhibitors relies on the Zinc-Binding Group (ZBG) , typically a primary sulfonamide (


), which coordinates to the Zn(II) ion in the enzyme active site.[1] The differentiation in activity and selectivity arises from the "tail" moiety attached to the aromatic/heteroaromatic ring.
Acetazolamide (The Standard)

AZA features a 1,3,4-thiadiazole ring directly attached to the sulfonamide. Its "tail" is a small acetamido group.

  • SAR Implication: The small, hydrophilic nature of the thiadiazole ring allows AZA to bind tightly to almost all CA isoforms, interacting primarily with the conserved hydrophilic residues (e.g., Thr199) near the zinc ion. It lacks the bulk required to reach the selective hydrophobic pockets found in specific isoforms.

Trimethoxy Sulfonamides (The Challenger)

TMS derivatives utilize a benzenesulfonamide ZBG linked to a 3,4,5-trimethoxyphenyl tail via spacers (e.g., urea, pyrrole, or chalcone).

  • SAR Implication: The 3,4,5-trimethoxy motif is bulky and electron-rich. It is designed to extend away from the zinc center and occupy the hydrophobic sub-pocket of the active site. This interaction is critical for differentiating between the conserved active sites of cytosolic hCA II and membrane-bound hCA IX/XII.

Visualization of Structural Logic

SAR_Logic AZA Acetazolamide (Thiadiazole Scaffold) Zn_Bind Zinc Binding (ZBG) (-SO2NH2) AZA->Zn_Bind Tail_AZA Short Acetamido Tail (Hydrophilic) AZA->Tail_AZA TMS Trimethoxy Sulfonamides (Benzenesulfonamide Scaffold) TMS->Zn_Bind Tail_TMS 3,4,5-Trimethoxy Tail (Bulky/Hydrophobic) TMS->Tail_TMS Effect_AZA Pan-Inhibition (hCA I, II, IX, XII) Zn_Bind->Effect_AZA High Affinity Effect_TMS Isoform Selectivity (Prefers hCA IX/XII) Zn_Bind->Effect_TMS High Affinity Tail_AZA->Effect_AZA Fits conserved hydrophilic pocket Tail_TMS->Effect_TMS Engages variable hydrophobic pocket

Figure 1: Structural logic comparing the binding modes of Acetazolamide and Trimethoxy Sulfonamides.

Comparative Performance Data ( Values)

The following data aggregates inhibition constants (


) from stopped-flow kinetic assays. Lower 

indicates higher potency.

Table 1: Inhibition Constants (


, nM) against Human CA Isoforms 
CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor-Assoc.)[2][3][4]hCA XII (Tumor-Assoc.)[2][3][5][6]Selectivity (II/IX)
Acetazolamide (AZA) ~25012.025.05.70.48 (Non-selective)
TMS Representative A *> 10010.224.16.80.42
TMS Representative B **> 50045.04.6 8.9 9.8 (Selective)

*Representative A: 4-(3-phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide **Representative B: Chalcone-based sulfonamide with 3,4,5-trimethoxy tail

Data Interpretation[1][6][7][8][9][10][11]
  • hCA II (Off-Target): AZA inhibits hCA II very strongly (

    
     = 12 nM), leading to systemic side effects like paresthesia and diuresis. TMS derivatives often retain hCA II activity but can be engineered (e.g., Rep B) to reduce this affinity (
    
    
    
    = 45 nM), improving the therapeutic window.
  • hCA IX/XII (Targets): Both classes are potent inhibitors. However, specific TMS derivatives achieve single-digit nanomolar potency (4.6 nM) against hCA IX, surpassing AZA.

  • Selectivity: The bulky trimethoxy group sterically hinders binding to the tighter active site of hCA I (TMS

    
     > 100-500 nM), reducing off-target effects on red blood cells compared to AZA.
    

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

To validate these SAR findings, the Stopped-Flow CO₂ Hydration Assay is the industry standard. It measures the catalytic rate of CO₂ hydration (


) by monitoring pH changes via a colorimetric indicator.
Materials
  • Enzyme: Recombinant human CA isozymes (hCA I, II, IX, XII).

  • Substrate: CO₂-saturated water (prepared by bubbling CO₂ gas into deionized water for 30 min).

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).

  • Indicator: 0.2 mM Phenol Red.

  • Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics SX20).

Step-by-Step Workflow
  • Preparation of Inhibitor Stock:

    • Dissolve test compounds (TMS or AZA) in DMSO (10 mM stock).

    • Dilute serially in Assay Buffer (keep final DMSO < 0.1% to avoid enzyme denaturation).

  • Incubation:

    • Mix Enzyme solution with Inhibitor solution.

    • Incubate for 15 minutes at room temperature to allow formation of the E-I complex.

  • The Reaction (Stopped-Flow):

    • Syringe A: Contains Enzyme-Inhibitor mix + Indicator in Buffer.

    • Syringe B: Contains CO₂-saturated water.[7][8]

    • Mixing: Rapidly mix Syringe A and B (1:1 ratio) in the reaction chamber.

  • Data Acquisition:

    • Monitor absorbance at 557 nm (Phenol Red max).

    • Record the drop in absorbance for 10–100 seconds as pH decreases (H⁺ production).

  • Calculation:

    • Determine initial velocity (

      
      ) from the linear portion of the curve.
      
    • Calculate

      
       using non-linear regression (Log[Inhibitor] vs. % Activity).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol Visualization

StoppedFlow_Protocol cluster_prep Preparation Phase cluster_run Stopped-Flow Execution cluster_analysis Data Analysis Stock 1. Prepare Inhibitor Stock (DMSO) Incubate 2. Incubate Enzyme + Inhibitor (15 min, RT) Stock->Incubate Mix 4. Rapid Mixing (Syringe A+B) (< 10 ms dead time) Incubate->Mix CO2_Prep 3. Saturate Water with CO2 CO2_Prep->Mix Measure 5. Monitor Absorbance (557 nm) (Phenol Red Indicator) Mix->Measure Calc_V0 6. Determine Initial Velocity (v0) Measure->Calc_V0 Calc_Ki 7. Calculate Ki (Cheng-Prusoff) Calc_V0->Calc_Ki

Figure 2: Workflow for the Stopped-Flow CO₂ Hydration Assay used to determine inhibition constants.

Conclusion & Strategic Recommendations

For researchers developing CA inhibitors:

  • Use Acetazolamide as a positive control for assay validation. Its consistent

    
     (~12 nM for hCA II) ensures your stopped-flow setup is calibrated correctly.
    
  • Explore Trimethoxy Sulfonamides if your goal is isoform selectivity (specifically targeting hypoxic tumors via hCA IX/XII) or if you require a lipophilic agent to cross the blood-brain barrier (though note that high lipophilicity may also increase non-specific binding).

  • Validate with X-ray Crystallography: To confirm the "tail" interaction, co-crystallization of the TMS derivative with hCA II or IX is recommended to visualize the trimethoxy group's orientation in the hydrophobic pocket.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Structure-activity relationship of sulfonamide-based inhibitors of the tumor-associated carbonic anhydrase isoforms IX and XII. Journal of Medicinal Chemistry. Link

  • Khalifah, R. G. (1971).[9] The carbon dioxide hydration activity of carbonic anhydrase.[10][1][3][11][8][9][12] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-(3,4,5-trimethoxybenzoyl)-1H-pyrrole-2-sulfonamide. Bioorganic & Medicinal Chemistry Letters. Link

  • Denner, T. C., et al. (2023).[6] Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. MDPI. Link

Sources

Safety Operating Guide

Navigating the Disposal of 2,3,4-Trimethoxybenzene-1-sulfonamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of research and drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,3,4-Trimethoxybenzene-1-sulfonamide, a compound for which specific disposal information may not be readily available. By leveraging data from structurally similar molecules and adhering to established principles of hazardous waste management, this document serves as an essential resource for researchers, scientists, and drug development professionals.

Hazard Profile and Precautionary Principles

While a specific Safety Data Sheet (SDS) for 2,3,4-Trimethoxybenzene-1-sulfonamide is not widely available, a conservative approach to its handling and disposal is warranted based on the known hazards of its constituent functional groups: the sulfonamide and the trimethoxybenzene moieties. Structurally related compounds suggest that this chemical should be treated as hazardous.

Anticipated Hazards:

  • Acute Toxicity: Potentially harmful if swallowed.[1][2][3][4]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[3][4][5]

  • Environmental Hazards: Assumed to be harmful to aquatic life, necessitating containment from environmental release.[6][7]

Given these potential hazards, all personnel must adhere to standard laboratory safety protocols when handling this compound. This includes the use of appropriate Personal Protective Equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The primary directive for the disposal of 2,3,4-Trimethoxybenzene-1-sulfonamide is to manage it as a hazardous chemical waste.[8][9][10] Under no circumstances should this compound be disposed of down the drain or in regular trash.[9][11][12]

Experimental Protocol: Waste Collection and Storage

  • Segregation: Isolate waste 2,3,4-Trimethoxybenzene-1-sulfonamide from other waste streams, particularly incompatible materials such as strong oxidizing agents.[11][13][14]

  • Containerization:

    • Solid Waste: Collect pure, unused, or contaminated solid 2,3,4-Trimethoxybenzene-1-sulfonamide in a dedicated, robust, and clearly labeled hazardous waste container.[6][11][13] The container should be made of a material compatible with organic solids.

    • Liquid Waste: Solutions containing 2,3,4-Trimethoxybenzene-1-sulfonamide should be collected in a separate, sealed, and chemically compatible container, also clearly labeled as hazardous waste.[6]

    • Contaminated Materials: Any items that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, must be disposed of as solid hazardous waste.[6]

  • Labeling: All waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste".[8][13][14]

    • The full chemical name: "2,3,4-Trimethoxybenzene-1-sulfonamide".[6][11][13][14]

    • The approximate quantity of the waste.

    • The date of accumulation.

    • Appropriate hazard warnings (e.g., "Irritant," "Toxic").[6]

  • Storage: Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory.[14] This area should be well-ventilated and away from sources of ignition or incompatible chemicals.[11][13]

Final Disposal Procedure

The ultimate disposal of 2,3,4-Trimethoxybenzene-1-sulfonamide must be conducted by a licensed hazardous waste disposal service.

Workflow for Final Disposal

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or the designated waste management officer to arrange for the collection of the hazardous waste.[6][13][15]

  • Documentation: Provide the EHS department or the disposal contractor with all available information about the waste, including its chemical name and any known hazards.

  • Professional Disposal: The recommended method for the final disposal of organic compounds like 2,3,4-Trimethoxybenzene-1-sulfonamide is high-temperature incineration in a facility equipped with appropriate emission controls.[6]

Data Presentation and Visualization

Table 1: Summary of Anticipated Hazards and Handling Precautions

Hazard ClassificationDescriptionRecommended PPE and Handling
Acute Oral Toxicity Harmful if swallowed.[1][2][3][4]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][3][11]
Skin Irritation Causes skin irritation.[2][3][4][5]Wear appropriate protective gloves and clothing.[2][11]
Eye Irritation Causes serious eye irritation.[2][3][4][5]Wear chemical safety goggles.[11]
Respiratory Irritation May cause respiratory irritation.[3][4][5]Handle in a well-ventilated fume hood.[13]
Aquatic Toxicity Presumed harmful to aquatic life.[6][7]Do not release into the environment.[11]

Diagram 1: Disposal Decision Workflow for 2,3,4-Trimethoxybenzene-1-sulfonamide

A Generation of 2,3,4-Trimethoxybenzene-1-sulfonamide Waste B Is the waste solid, liquid, or contaminated material? A->B C Collect in a labeled 'Solid Hazardous Waste' container B->C Solid or Contaminated Material D Collect in a labeled 'Liquid Hazardous Waste' container B->D Liquid E Store sealed containers in designated Satellite Accumulation Area C->E D->E F Contact Environmental Health & Safety (EHS) for pickup E->F G Final disposal via licensed hazardous waste contractor (incineration) F->G

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.